(5R)-Dinoprost tromethamine
描述
Structure
3D Structure
属性
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENZDBCJOHFCAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023723 | |
| Record name | Tromethamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White hygroscopic crystals; [Alfa Aesar MSDS] | |
| Record name | Tromethamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18432 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
219-220 °C at 10 mm Hg | |
| Record name | TROMETHAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
79.1 mg/mL in ethylene glycol; 26 mg/mL in methanol; 14.6 mg/mL in anhyd ethanol; 22 mg/mL in 95% ethanol; 14 mg/mL in dimethyl formamide; 20 mg/mL in acetone; 0.5 mg/mL in ethyl acetate; 0.4 mg/mL in olive oil; 0.1 mg/mL in cyclohexane; 0.05 mg/mL in chloroform; less than 0.05 mg/mL in carbon tetrachloride, In water, 5.50X10+5 mg/L at 25 °C | |
| Record name | TROMETHAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000022 [mmHg] | |
| Record name | Tromethamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18432 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Crystalline mass, WHITE, CRYSTALLINE POWDER | |
CAS No. |
77-86-1 | |
| Record name | Tris(hydroxymethyl)aminomethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tromethamine [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tromethamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03754 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trometamol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65434 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trometamol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6365 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tromethamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trometamol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.969 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TROMETHAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/023C2WHX2V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TROMETHAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tromethamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240288 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
171-172 °C | |
| Record name | TROMETHAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of Dinoprost Tromethamine for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin F2α (PGF2α), is a potent luteolytic agent with significant applications in reproductive medicine and research. This technical guide provides a comprehensive overview of its discovery, synthesis, mechanism of action, and key experimental protocols relevant to its study and application in a research setting. Detailed methodologies for its synthesis from the foundational Corey lactone, analytical quantification via High-Performance Liquid Chromatography (HPLC), and measurement in biological samples using Enzyme-Linked Immunosorbent Assay (ELISA) are presented. Furthermore, this guide elucidates the signaling pathway of dinoprost tromethamine through the prostaglandin F2α receptor, supported by visual diagrams, and summarizes its efficacy and pharmacokinetic properties in tabular format for easy reference.
Introduction: Discovery and Background
The discovery of prostaglandins in the 1930s opened a new era in understanding lipid signaling molecules' diverse physiological roles. Dinoprost, the pharmaceutically termed PGF2α, was identified as a key player in smooth muscle contraction and reproductive processes.[1] The development of its stable tromethamine salt, dinoprost tromethamine, enhanced its solubility and clinical utility.[1][2] Initially investigated for its potential in inducing labor and terminating pregnancy, its primary application has been in veterinary medicine for estrus synchronization and treatment of reproductive disorders in livestock.[3][4] For research purposes, dinoprost tromethamine serves as a critical tool for studying the PGF2α signaling pathway, corpus luteum function, and smooth muscle physiology.
Mechanism of Action: The Prostaglandin F2α Receptor Signaling Pathway
Dinoprost tromethamine exerts its biological effects by acting as a potent agonist for the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR).[1][5] The binding of dinoprost tromethamine to the FP receptor, which is predominantly coupled to the Gq alpha subunit, initiates a well-defined intracellular signaling cascade.[5][6]
Activation of the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[7] The elevated intracellular calcium, in concert with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various downstream target proteins that ultimately mediate the physiological responses, such as smooth muscle contraction and luteolysis.[6]
Quantitative Data
Receptor Binding Affinity
Table 1: Binding Affinities (Ki) of Prostaglandin Analogs at the FP Receptor
| Compound | Ki (nM) | Cell/Tissue Source | Reference |
| PGF2α (Dinoprost) | ~1-10 | Various | [8] |
| Fluprostenol | 0.3 | 3T3-L1 cells | [9] |
| Latanoprost acid | 3.6 | Human ciliary muscle | [8] |
Pharmacokinetic Properties
Dinoprost tromethamine is characterized by its rapid absorption and very short biological half-life, as it is quickly metabolized in the lungs and liver.[3] This necessitates careful consideration of dosing regimens in experimental settings.
Table 2: Pharmacokinetic Parameters of Dinoprost in Various Species
| Species | Dosage | Route | Half-life (t½) | Key Findings | Reference |
| Cattle | 25 mg | IM/SC | A few minutes | Rapidly absorbed from the injection site. Cleared after one or two passages through the liver and/or lungs. No accumulation detected after repeated daily injections. | [3] |
| Swine | 10 mg | IM | Not specified | Mean interval from administration to parturition is approximately 30 hours. | [2] |
| Horses | 5 mg | SC | Not specified | Induces estrus; efficacy can vary with the time of year. | [4] |
Luteolytic Efficacy in Cattle
The primary research and clinical application of dinoprost tromethamine is the induction of luteolysis. The following table summarizes the efficacy of dinoprost tromethamine in causing corpus luteum regression in cattle from selected studies.
Table 3: Luteolytic Efficacy of Dinoprost Tromethamine in Dairy Cattle
| Study | Treatment Group | Number of Animals (n) | Luteal Regression Rate (%) | Pregnancy Rate (%) | Reference |
| Study 1 | 25 mg Dinoprost Tromethamine | 124 | 65.7 | 33.5 | [10] |
| Study 2 | 25 mg Dinoprost Tromethamine | 10 | 100 | 10 | [11] |
| Study 3 | 25 mg Dinoprost Tromethamine | 118 | Not significantly different from other routes | Not Assessed | [12] |
Experimental Protocols
Synthesis of Dinoprost from (-)-Corey Lactone Diol
The total synthesis of prostaglandins is a complex multi-step process, with the Corey lactone being a key chiral intermediate. The following is a generalized workflow for the synthesis of dinoprost.
Detailed Protocol:
This protocol is a generalized representation and requires optimization and adaptation for specific laboratory conditions.
-
Oxidation of (-)-Corey Lactone Diol: The primary alcohol of (-)-Corey lactone diol is selectively oxidized to an aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or by Swern oxidation.[5][13]
-
Wittig Reaction for α-chain Introduction: The resulting Corey aldehyde is then subjected to a Wittig reaction with an appropriate phosphonium ylide (e.g., the ylide derived from 4-carboxybutyl)triphenylphosphonium bromide) to introduce the α-chain of the prostaglandin.[13]
-
Reduction of the Enone and Lactone: The enone intermediate is then reduced. The ketone is stereoselectively reduced to a hydroxyl group, and the lactone is reduced to a lactol. This can be achieved using reducing agents like sodium borohydride followed by diisobutylaluminium hydride (DIBAL-H).[13]
-
ω-chain Introduction: A second Wittig reaction is performed to introduce the ω-chain.
-
Deprotection and Salt Formation: Any protecting groups used during the synthesis are removed. The resulting dinoprost (PGF2α) is then reacted with tromethamine (2-amino-2-(hydroxymethyl)-1,3-propanediol) in a suitable solvent like acetonitrile to form the dinoprost tromethamine salt, which can be isolated by crystallization.[13]
Quantification of Dinoprost Tromethamine by HPLC-UV
This protocol provides a starting point for the development of a validated HPLC-UV method for the quantification of dinoprost tromethamine in pharmaceutical formulations.
Table 4: HPLC-UV Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid). A typical ratio is 30:70 (v/v) acetonitrile:water. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Standard Preparation | Prepare a stock solution of dinoprost tromethamine reference standard in the mobile phase and perform serial dilutions to create a calibration curve (e.g., 1-100 µg/mL). |
| Sample Preparation | Dilute the pharmaceutical formulation with the mobile phase to a concentration within the calibration range. |
| Analysis | Inject standards and samples. Quantify by comparing the peak area of the sample to the calibration curve. |
Method Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[14][15][16]
Measurement of Prostaglandin F2α in Biological Samples by Competitive ELISA
This protocol outlines the general steps for a competitive ELISA to measure PGF2α (the active component of dinoprost tromethamine) in biological samples such as plasma or serum.
Detailed Protocol:
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for PGF2α and incubate overnight at 4°C.[17][18]
-
Washing: Wash the plate several times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.[17]
-
Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.[17]
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add PGF2α standards of known concentrations and the biological samples to the wells. Immediately add a fixed amount of HRP-conjugated PGF2α. Incubate for 1-2 hours at 37°C to allow competition between the PGF2α in the sample/standard and the HRP-conjugated PGF2α for binding to the capture antibody.[17][18]
-
Washing: Wash the plate thoroughly to remove unbound reagents.[17]
-
Substrate Addition: Add a chromogenic substrate for HRP, such as TMB (3,3',5,5'-tetramethylbenzidine), to each well and incubate in the dark until a color develops.[18]
-
Stopping the Reaction: Stop the enzymatic reaction by adding a stop solution (e.g., 2N H₂SO₄).[18]
-
Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of PGF2α in the sample.[18]
-
Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of PGF2α in the unknown samples.
Conclusion
Dinoprost tromethamine remains a valuable tool in both veterinary medicine and biomedical research. Its well-defined mechanism of action through the FP receptor provides a clear target for studying prostaglandin signaling. This guide has provided a comprehensive overview of its discovery, synthesis, and key experimental protocols. The presented data and methodologies offer a solid foundation for researchers and drug development professionals to effectively utilize and study this important compound. Further research to delineate more precise pharmacokinetic profiles across various species and to develop more streamlined synthetic routes will continue to enhance its utility in scientific discovery.
References
- 1. Ligand-induced activation and G protein coupling of prostaglandin F2α receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. drugs.com [drugs.com]
- 5. ias.ac.in [ias.ac.in]
- 6. Mechanism of Activation and Inactivation of Gq/Phospholipase C-β Signaling Nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Preadipocyte differentiation blocked by prostaglandin stimulation of prostanoid FP2 receptor in murine 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 11. iosrjournals.org [iosrjournals.org]
- 12. Efficacy of an injection of dinoprost tromethamine when given subcutaneously on luteal regression in lactating Holstein cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. asianpubs.org [asianpubs.org]
- 14. hplc method validated: Topics by Science.gov [science.gov]
- 15. Validation of HPLC and UV spectrophotometric methods for the determination of meropenem in pharmaceutical dosage form. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. resources.novusbio.com [resources.novusbio.com]
- 18. elkbiotech.com [elkbiotech.com]
(5R)-Dinoprost Tromethamine: A Technical Guide to Prostaglandin F2α Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding affinity of (5R)-Dinoprost tromethamine for the prostaglandin F2α (FP) receptor. Dinoprost, the pharmaceutically active form of prostaglandin F2α, is a potent agonist for the FP receptor, a G-protein coupled receptor (GPCR) that mediates a wide range of physiological and pathological processes. This document details the quantitative binding data, experimental methodologies for its determination, and the primary signaling pathway initiated upon receptor activation.
Quantitative Binding Affinity Data
The binding affinity of prostaglandins for the FP receptor is typically determined through competitive radioligand binding assays. These assays measure the ability of an unlabeled ligand, such as Dinoprost, to displace a radiolabeled ligand from the receptor. The data is often presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the unlabeled ligand required to inhibit 50% of the specific binding of the radioligand. This value can then be converted to a binding affinity constant (Ki).
| Compound | Receptor | Radioligand | IC50 (M) | Cell Line |
| Prostaglandin F2α (Dinoprost) | Human Prostanoid FP | [3H]-Prostaglandin F2α | 2.0 x 10-8 | 1321N1 |
| Cloprostenol | Human Prostanoid FP | [3H]-Prostaglandin F2α | 5.1 x 10-9 | 1321N1 |
Note: Dinoprost tromethamine is the tromethamine salt of Dinoprost (Prostaglandin F2α). The tromethamine salt is used to enhance the solubility and stability of the compound. The binding affinity is inherent to the Dinoprost molecule.[1]
Experimental Protocols
The determination of the binding affinity of this compound for the FP receptor is achieved through a competitive radioligand binding assay. Below is a detailed methodology based on established protocols.[1]
Membrane Preparation
High-quality membrane preparations expressing the target receptor are crucial for reliable binding assay results.
Materials:
-
Cells stably expressing the human Prostanoid FP receptor (e.g., 1321N1 cells).
-
Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitor cocktail.
-
Cryoprotectant Buffer: Lysis buffer containing 10% sucrose.
Procedure:
-
Harvest cells expressing the FP receptor.
-
Homogenize the cells in 20 volumes of cold Lysis Buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove large cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh Lysis Buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in Cryoprotectant Buffer.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
-
Store the membrane aliquots at -80°C until use.
Competitive Radioligand Binding Assay
This assay measures the displacement of a radiolabeled FP receptor agonist by unlabeled Dinoprost tromethamine.
Materials:
-
FP receptor-containing cell membranes.
-
Radioligand: [3H]-Prostaglandin F2α.
-
Unlabeled Ligand: this compound.
-
Assay Buffer: 50 mM Tris-HCl (pH 6.0), 0.5% BSA.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4).
-
Glass fiber filters (e.g., Unifilter GF/C).
-
Scintillation cocktail.
Procedure:
-
On the day of the assay, thaw the membrane preparation and resuspend it in Assay Buffer to a final concentration of 15 µg of protein per well.
-
In a 96-well plate, add the following in a total volume of 200 µL per well:
-
A fixed concentration of [3H]-Prostaglandin F2α (e.g., 3 nM).[1]
-
A range of concentrations of unlabeled this compound.
-
The membrane preparation.
-
-
For determining non-specific binding, a separate set of wells should contain a high concentration of an unlabeled FP receptor agonist (e.g., 3 µM Prostaglandin F2α) in place of the test compound.
-
Incubate the plate for 60 minutes at 27°C with gentle agitation.[1]
-
Terminate the binding reaction by rapid filtration through glass fiber filters that have been pre-soaked in 0.05% Brij.
-
Wash the filters multiple times (e.g., 9 x 500 µL) with ice-cold Wash Buffer to remove unbound radioligand.[1]
-
Dry the filters and add a scintillation cocktail.
-
Quantify the radioactivity bound to the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the unlabeled ligand.
-
Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the unlabeled ligand concentration and fitting the data to a sigmoidal dose-response curve.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway and Experimental Workflow Visualizations
Prostaglandin F2α Receptor Signaling Pathway
The FP receptor is a canonical Gq-protein coupled receptor. Upon agonist binding, it initiates a signaling cascade that leads to various cellular responses.
Caption: FP Receptor Gq Signaling Pathway.
Experimental Workflow for Competitive Radioligand Binding Assay
The following diagram outlines the key steps in determining the binding affinity of Dinoprost tromethamine for the FP receptor.
Caption: Competitive Radioligand Binding Assay Workflow.
References
An In-depth Technical Guide to the Molecular Signaling Pathways Activated by (5R)-Dinoprost Tromethamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin F2α (PGF2α), is a potent agonist of the prostaglandin F receptor (FP receptor).[1][2][3] This G protein-coupled receptor (GPCR) is a key player in a multitude of physiological processes, including uterine muscle contraction, intraocular pressure regulation, and luteolysis.[4][5] Understanding the intricate molecular signaling pathways activated by this compound is paramount for the development of novel therapeutics targeting the FP receptor and for elucidating its role in both health and disease. This technical guide provides a comprehensive overview of these signaling cascades, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
Core Signaling Pathways
Activation of the FP receptor by this compound initiates a cascade of intracellular events primarily through the coupling to the Gq alpha subunit of heterotrimeric G proteins.[6] However, evidence also suggests potential coupling to Gi and G12/G13 proteins in certain cellular contexts, leading to a diverse and complex signaling network.
The Canonical Gq-PLC-IP3-Ca2+ Pathway
The primary signaling mechanism initiated by this compound involves the activation of the Gq protein. This leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[7] The subsequent increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), a key downstream effector that phosphorylates a multitude of cellular proteins, leading to various physiological responses.[4]
Figure 1: The Gq-PLC-IP3-Ca2+ signaling pathway.
Mitogen-Activated Protein Kinase (MAPK/ERK) Cascade
A significant downstream consequence of FP receptor activation is the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) pathway.[8] This activation can occur through both PKC-dependent and PKC-independent mechanisms. The activated ERK can then translocate to the nucleus and phosphorylate various transcription factors, leading to changes in gene expression that regulate processes such as cell proliferation, differentiation, and inflammation.[9]
Figure 2: The MAPK/ERK signaling cascade.
RhoA-Mediated Signaling and Cytoskeletal Reorganization
Activation of the FP receptor can also lead to the stimulation of the small GTPase RhoA, often through G12/G13 proteins.[10] Activated RhoA, in turn, activates Rho-associated kinase (ROCK), which plays a crucial role in regulating the actin cytoskeleton.[10] This pathway is responsible for cellular processes such as stress fiber formation, focal adhesion assembly, and changes in cell morphology.[10]
Figure 3: The RhoA-mediated signaling pathway.
Transactivation of the Epidermal Growth Factor Receptor (EGFR)
An important aspect of FP receptor signaling is its ability to transactivate the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. This crosstalk between a GPCR and a receptor tyrosine kinase adds another layer of complexity to the signaling network. The mechanism of transactivation can involve the release of EGFR ligands, such as heparin-binding EGF-like growth factor (HB-EGF), through the activation of matrix metalloproteinases (MMPs), or through intracellular signaling molecules like Src kinase.[11][12][13] EGFR transactivation further amplifies downstream signaling, particularly the MAPK/ERK pathway.[11][12]
Figure 4: EGFR transactivation by the FP receptor.
Quantitative Data
The following tables summarize the available quantitative data for the interaction of PGF2α and its analogs with the FP receptor and the activation of downstream signaling pathways. It is important to note that specific data for this compound is limited in the public domain; therefore, data for PGF2α is provided as a close reference.
Table 1: Receptor Binding Affinities (Ki) of Prostaglandin Analogs at the FP Receptor
| Compound | Ki (nM) | Cell/Tissue Source | Reference |
| PGF2α | ~1 | Not specified | [6] |
| Fluprostenol | 3.8 | Not specified | [4] |
Table 2: Agonist Potencies (EC50) for Downstream Signaling Events
| Agonist | Signaling Event | EC50 | Cell Line | Reference |
| PGF2α | Inositol Phosphate Formation | 10 nM | HEK 293 cells | |
| PGF2α | Choline Formation (via PLD) | 10 nM - 10 µM (dose-dependent) | MC3T3-E1 cells | [13] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the signaling pathways activated by this compound.
Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the FP receptor.
Methodology: A competitive radioligand binding assay is typically employed.
-
Cell/Tissue Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the FP receptor.
-
Radioligand: A radiolabeled form of a high-affinity FP receptor ligand (e.g., [3H]PGF2α) is used.
-
Assay Procedure:
-
Incubate a fixed concentration of the radioligand with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[14]
Inositol Phosphate (IP) Accumulation Assay
Objective: To quantify the activation of the Gq-PLC pathway by measuring the production of inositol phosphates.
Methodology:
-
Cell Culture and Labeling: Cells expressing the FP receptor are cultured and labeled overnight with [3H]myo-inositol, which is incorporated into cellular phosphoinositides.
-
Stimulation: The cells are pre-incubated with lithium chloride (LiCl) to inhibit inositol monophosphatase, leading to the accumulation of IPs. The cells are then stimulated with varying concentrations of this compound for a defined period.
-
Extraction and Separation: The reaction is terminated, and the cells are lysed. The soluble inositol phosphates are separated from the lipid fraction. Anion exchange chromatography is commonly used to separate the different IP species (IP1, IP2, IP3).
-
Quantification: The radioactivity in the fractions corresponding to the inositol phosphates is measured by liquid scintillation counting.
-
Data Analysis: The results are typically expressed as the fold increase in IP accumulation over the basal level. Dose-response curves are generated to determine the EC50 value.[1]
Intracellular Calcium Mobilization Assay
Objective: To measure the transient increase in intracellular calcium concentration following FP receptor activation.
Methodology:
-
Cell Loading: Cells expressing the FP receptor are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.
-
Imaging: The cells are placed on a fluorescence microscope or a plate reader equipped for kinetic fluorescence measurements.
-
Stimulation and Measurement: A baseline fluorescence is recorded, and then the cells are stimulated with this compound. The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is recorded over time.
-
Data Analysis: The peak fluorescence response is measured and plotted against the concentration of the agonist to generate a dose-response curve and determine the EC50 value.
Western Blotting for ERK Phosphorylation
Objective: To detect and quantify the activation of the MAPK/ERK pathway by measuring the phosphorylation of ERK.
Methodology:
-
Cell Treatment and Lysis: Cells are treated with this compound for various times and at different concentrations. The cells are then lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of ERK (p-ERK).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using a chemiluminescent substrate and an imaging system.
-
-
Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody that recognizes total ERK.
-
Data Analysis: The band intensities for p-ERK and total ERK are quantified using densitometry software. The ratio of p-ERK to total ERK is calculated to determine the level of ERK activation.[9]
RhoA Activation Assay
Objective: To measure the activation of the small GTPase RhoA.
Methodology: A pull-down assay is commonly used.
-
Cell Lysis: Cells are stimulated with this compound and then lysed.
-
Pull-down: The cell lysates are incubated with a GST-fusion protein containing the Rho-binding domain (RBD) of a Rho effector protein (e.g., rhotekin) coupled to glutathione-agarose beads. The RBD specifically binds to the active, GTP-bound form of RhoA.
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins. The bound proteins are then eluted.
-
Western Blotting: The eluted samples are analyzed by Western blotting using an antibody specific for RhoA to detect the amount of activated RhoA.
-
Data Analysis: The amount of pulled-down RhoA is compared to the total amount of RhoA in the cell lysate to determine the percentage of activated RhoA.
Conclusion
This compound, through its interaction with the FP receptor, activates a complex and interconnected network of signaling pathways. The primary Gq-PLC-IP3-Ca2+ cascade is central to its mechanism of action, leading to the activation of downstream effectors such as PKC and the MAPK/ERK pathway. Furthermore, the engagement of RhoA-mediated signaling and the transactivation of the EGFR highlight the pleiotropic effects of this prostaglandin analog. A thorough understanding of these molecular mechanisms, supported by quantitative analysis and robust experimental methodologies, is essential for the continued development of targeted therapies and for advancing our knowledge of prostaglandin signaling in physiology and pathology.
References
- 1. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin F2 alpha (PGF2 alpha) triggers protein kinase C (PKC) and tyrosine kinase activity in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein kinase C activation amplifies prostaglandin F2 alpha-induced prostaglandin E2 synthesis in osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 7. Mechanisms regulating prostaglandin F2 alpha secretion from the bovine endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repository.arizona.edu [repository.arizona.edu]
- 9. researchgate.net [researchgate.net]
- 10. Prostaglandin F2 alpha enhances tyrosine phosphorylation and DNA synthesis through phospholipase C-coupled receptor via Ca(2+)-dependent intracellular pathway in NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biasing the Prostaglandin F2α Receptor Responses toward EGFR-Dependent Transactivation of MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transactivation of EGFR by prostaglandin E2 receptors: a nuclear story? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prostaglandin F2 alpha activates phospholipase D independently from activation of protein kinase C in osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prostaglandin F2 Alpha Triggers the Disruption of Cell Adhesion with Cytokeratin and Vimentin in Bovine Luteal Theca Cells - PMC [pmc.ncbi.nlm.nih.gov]
In-depth chemical properties and structure of (5R)-Dinoprost tromethamine
An In-Depth Technical Guide to the Chemical Properties and Structure of (5R)-Dinoprost Tromethamine
Introduction
This compound is the pharmaceutically employed tromethamine salt of (5R)-Dinoprost, a synthetic analogue of the naturally occurring Prostaglandin F2α (PGF2α).[1][2][3] As a potent agonist for the prostaglandin F receptor (FP receptor), it mimics the physiological actions of endogenous PGF2α, primarily stimulating myometrial contractions and inducing luteolysis (the regression of the corpus luteum).[1][3][4][5] These actions make it a critical therapeutic agent in reproductive medicine for both human and veterinary applications, including labor induction, termination of pregnancy, and synchronization of estrus in livestock.[4][6] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and key experimental protocols for its synthesis and analysis, tailored for researchers and professionals in drug development.
Chemical Identity and Structure
This compound is a salt complex formed by an acid-base reaction between the carboxylic acid group of Dinoprost and the amino group of tromethamine (also known as tris(hydroxymethyl)aminomethane or Tris). This salt formation enhances the compound's stability and solubility in aqueous solutions.
Structure and Stereochemistry: The biological activity of Dinoprost is critically dependent on its specific stereochemistry. The molecule features a cyclopentane ring with two aliphatic side chains and multiple chiral centers. The IUPAC name specifies the absolute configuration at these centers as (1R, 2R, 3R, 5S) and at the hydroxyl-bearing carbon on the octenyl side chain as (3S).[7][8] Furthermore, the geometry of the double bonds is defined as cis (Z) at position 5 and trans (E) at position 13, with the (5Z,13E) form being the most biologically active isomer.[9]
| Identifier | Value |
| IUPAC Name | 2-amino-2-(hydroxymethyl)propane-1,3-diol;(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid[8][9][10] |
| Synonyms | Prostaglandin F2α tromethamine salt, PGF2α-Tris, Lutalyse[2][8][11] |
| CAS Number | 38562-01-5[1][2][12] |
| Molecular Formula | C₂₀H₃₄O₅ · C₄H₁₁NO₃ (or C₂₄H₄₅NO₈)[1][2][7][8] |
| Molecular Weight | 475.62 g/mol [1][7][8][13] |
| InChIKey | IYGXEHDCSOYNKY-RZHHZEQLSA-N[7][8] |
Physicochemical Properties
The physical and chemical properties of Dinoprost tromethamine are summarized below. Its salt form contributes to its solid, crystalline nature and high water solubility, which is advantageous for pharmaceutical formulations.
| Property | Value |
| Appearance | White or off-white crystalline powder[14] |
| Melting Point | 100-101 °C[2][12] |
| Solubility | Water: ≥ 90 mg/mL; DMSO: ≥ 90 mg/mL[13] |
| Specific Rotation [α] | +19° to +26° (c=20 mg/mL in alcohol)[15] |
| Storage | Preserve in tight containers. Aqueous solutions are stable for 30 days at 2-8°C.[2][15] |
Mechanism of Action and Signaling Pathways
Dinoprost tromethamine functions as a selective agonist for the Prostaglandin F Receptor (FP), a G-protein coupled receptor (GPCR).[16][17] The binding of Dinoprost to the FP receptor, which is typically coupled to the Gq alpha subunit, initiates a cascade of intracellular events.
Primary Signaling Pathway: Activation of the Gq protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[17] IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[17] Concurrently, DAG, along with the elevated Ca²⁺ levels, activates protein kinase C (PKC).[17] This signaling cascade ultimately leads to the physiological responses associated with PGF2α, such as smooth muscle contraction.
Extended Signaling Pathways: Research has demonstrated that FP receptor activation can also engage in crosstalk with other critical signaling pathways. Notably, PGF2α can transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular proliferation.[18] Furthermore, pathways involving the small G-protein Rho and the Ras/Raf cascade can also be initiated, regulating gene expression related to cellular growth and angiogenesis.[19]
Experimental Protocols
Detailed and reproducible methodologies are essential for the synthesis and analysis of pharmaceutical compounds like Dinoprost tromethamine.
Synthesis and Crystallization Protocol
The industrial synthesis of Dinoprost tromethamine is typically achieved by reacting the free acid form of Dinoprost (PGF2α) with tromethamine to form the salt, followed by crystallization.
Methodology:
-
Dissolution: Dissolve 150g of Dinoprost (PGF2α) oil in 5 L of acetonitrile. Heat the mixture to 43-47°C with stirring for approximately 15 minutes until a clear solution is obtained.[20]
-
Filtration & Dilution: Perform a hot filtration of the solution to remove any particulates. Wash the filter with additional acetonitrile and combine the filtrates to a total volume of 21 L.[20]
-
Amine Solution Preparation: Separately, prepare the tromethamine solution by dissolving 49.2g of tromethamine in 90 mL of purified water. Heat this solution to 53-57°C and hold for 5 minutes.[20]
-
Crystallization: While stirring the Dinoprost-acetonitrile solution, add the hot tromethamine solution. The addition will induce the precipitation of crystals.[20]
-
Maturation: Continue to stir the resulting slurry for 18-24 hours, allowing it to cool naturally to room temperature. This maturation period is crucial for complete crystallization and achieving the desired particle size.[20]
-
Isolation and Washing: Collect the crystals by filtration. Wash the filter cake three times with 100 mL portions of cold acetonitrile to remove residual solvents and impurities.[20]
-
Drying: Dry the final product under vacuum in the presence of a desiccant (e.g., phosphorus pentoxide) until a constant weight is achieved (typically requires >5 hours).[20]
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) for Assay and Purity: A robust HPLC method is required to determine the potency and impurity profile of Dinoprost tromethamine. The following protocol is adapted from pharmacopeial methods.[15]
Methodology:
-
Mobile Phase Preparation: Prepare a filtered and degassed mixture of water, acetonitrile, and phosphoric acid in a 750:250:1 ratio.[15]
-
Standard Solution Preparation: Accurately weigh and dissolve a quantity of USP Dinoprost Tromethamine Reference Standard (RS) in the mobile phase to obtain a final concentration of approximately 1.0 mg/mL.[15]
-
Sample (Assay) Preparation: Accurately weigh about 25.0 mg of the Dinoprost tromethamine sample, transfer to a 25-mL volumetric flask, and dissolve in and dilute to volume with the mobile phase.[15]
-
Chromatographic System:
-
Column: A suitable C18 column.
-
Flow Rate: As appropriate for the column dimensions (e.g., 1.0-1.5 mL/min).
-
Detector: UV at a suitable wavelength.
-
Injection Volume: Typically 10-20 µL.
-
-
Procedure: Inject the standard and sample solutions into the chromatograph. Record the peak responses. The quantity of Dinoprost tromethamine is calculated by comparing the peak area of the sample to that of the standard. Impurities are identified by their relative retention times and quantified against the standard or a diluted standard solution.[15]
Enzyme-Linked Immunosorbent Assay (ELISA) for Metabolite Analysis: In pharmacokinetic studies, the concentration of Dinoprost is often indirectly measured by quantifying its primary metabolite, 13,14-dihydro-15-keto-prostaglandin F2α (PGFM), in plasma or other biological fluids.
Methodology:
-
Sample Collection: Collect blood samples into tubes containing an anticoagulant (e.g., K₂EDTA).[21][22]
-
Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma frozen at -20°C or below until analysis.[21][22]
-
ELISA Procedure: Perform the ELISA using a commercial kit or a validated in-house method. This typically involves:
-
Coating a microplate with a capture antibody specific for PGFM.
-
Adding plasma samples and standards to the wells.
-
Adding a secondary, enzyme-linked antibody.
-
Adding a substrate that produces a measurable colorimetric or fluorescent signal.
-
Reading the plate on a microplate reader and calculating the PGFM concentration from a standard curve.[21]
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. Dinoprost tromethamine | 38562-01-5 [chemicalbook.com]
- 3. Facebook [cancer.gov]
- 4. What is Dinoprost Tromethamine used for? [synapse.patsnap.com]
- 5. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. GSRS [precision.fda.gov]
- 8. Dinoprost Tromethamine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. Dinoprost tromethamine [sitem.herts.ac.uk]
- 10. Details of the Drug | DrugMAP [drugmap.idrblab.net]
- 11. Dinoprost tromethamine - Prostaglandin F2α tris salt, (5Z [sigmaaldrich.com]
- 12. CAS Common Chemistry [commonchemistry.cas.org]
- 13. abmole.com [abmole.com]
- 14. Dinoprost | C20H34O5 | CID 5280363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Dinoprost Tromethamine [drugfuture.com]
- 16. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 17. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 18. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. repository.arizona.edu [repository.arizona.edu]
- 20. Dinoprost tromethamine synthesis - chemicalbook [chemicalbook.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Effect of route of administration of dinoprost tromethamine on plasma profiles of 13,14-dihydro-15-keto-prostaglandin F2α and progesterone in lactating Holstein cows - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Endogenous Prostaglandin F2 Alpha Analogs: A Technical Guide to Biosynthesis and Metabolism
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core biosynthetic and metabolic pathways of endogenous prostaglandin F2 alpha (PGF2α) analogs. It is designed to serve as a critical resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the enzymatic cascades, key molecular intermediates, and analytical methodologies essential for studying these potent lipid mediators. The information is presented to facilitate a deeper understanding of PGF2α analog physiology and pharmacology, with a focus on quantitative data, experimental protocols, and clear visual representations of the biochemical pathways.
Biosynthesis of Prostaglandin F2 Alpha Analogs
The synthesis of PGF2α and its analogs is a multi-step enzymatic process that begins with the release of arachidonic acid from the cell membrane. This process is tightly regulated and involves a series of enzymes that ultimately determine the specific prostanoid profile of a given cell or tissue.
The biosynthetic cascade is initiated by the action of phospholipase A2 (PLA2), which liberates arachidonic acid from membrane phospholipids. Arachidonic acid is then available to be metabolized by the cyclooxygenase (COX) enzymes. There are two primary isoforms of COX: COX-1, which is constitutively expressed in most tissues and is responsible for homeostatic prostanoid production, and COX-2, which is inducible by inflammatory stimuli, growth factors, and other signaling molecules.
Both COX-1 and COX-2 catalyze the conversion of arachidonic acid to the unstable intermediate, prostaglandin G2 (PGG2), which is then rapidly reduced to prostaglandin H2 (PGH2). PGH2 serves as a crucial branching point for the synthesis of all major prostanoids, including PGF2α. The conversion of PGH2 to PGF2α can occur through several distinct pathways, primarily involving enzymes from the aldo-keto reductase (AKR) superfamily.
The primary pathways for PGF2α synthesis are:
-
The PGH2 to PGF2α Pathway: This direct conversion is catalyzed by PGF synthase, with enzymes such as AKR1C3 playing a significant role.
-
The PGE2 to PGF2α Pathway: Prostaglandin E2 (PGE2) can be converted to PGF2α by the action of PGE 9-ketoreductase activity, which is exhibited by enzymes like AKR1C1 and AKR1C2. This pathway allows for the interconversion of these two potent prostaglandins.
-
The PGD2 to 9α,11β-PGF2 Pathway: Prostaglandin D2 (PGD2) can be converted to a stereoisomer of PGF2α, known as 9α,11β-PGF2, by PGD2 11-ketoreductase, an activity also associated with enzymes like AKR1C3.
The following diagram illustrates the key steps in the biosynthesis of PGF2α and its analogs.
Biosynthesis of PGF2α Analogs
Metabolism of Prostaglandin F2 Alpha Analogs
The biological activity of PGF2α is tightly controlled through rapid metabolic inactivation. The primary enzyme responsible for the initial and rate-limiting step in PGF2α catabolism is 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme catalyzes the oxidation of the 15-hydroxyl group of PGF2α to produce 15-keto-PGF2α, a biologically inactive metabolite.
Following this initial oxidation, the 15-keto-PGF2α is further metabolized by prostaglandin Δ13-reductase, which reduces the double bond at C13-C14 to yield 13,14-dihydro-15-keto-PGF2α. This metabolite is a major circulating and urinary metabolite of PGF2α and is often used as a biomarker for endogenous PGF2α production. Subsequent metabolic steps involve beta-oxidation and omega-oxidation to produce a variety of smaller, water-soluble compounds that are excreted in the urine.
The metabolic pathway is crucial for terminating the signaling of PGF2α and preventing its systemic effects. The expression and activity of 15-PGDH are key regulatory points in controlling the local concentrations and duration of action of PGF2α.
The diagram below outlines the principal metabolic pathway for the inactivation of PGF2α.
Metabolism of PGF2α
Quantitative Data on PGF2α Biosynthesis and Metabolism
The following tables summarize key quantitative data related to the enzymes involved in the biosynthesis and metabolism of PGF2α. This information is critical for understanding the kinetics and substrate specificities of these enzymes.
Table 1: Kinetic Parameters of Key Enzymes in PGF2α Biosynthesis
| Enzyme | Substrate | Km (µM) | Optimal pH | Source |
| Aldehyde Reductase (Human Liver) | PGH2 | 100 | 6.5 | [1] |
| PGE2 9-Ketoreductase (Human Brain) | PGE2 | 1000 | 6.5-7.5 | [2] |
Table 2: Kinetic Parameters of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)
| Substrate | Cosubstrate | Apparent Km (µmol/L) | Source Tissue | Reference |
| Prostaglandin E2 | NAD | 5.5 | Human Decidua Vera | |
| Prostaglandin F2α | NADP | 15 | Human Decidua Vera |
Experimental Protocols
Accurate measurement of PGF2α and its metabolites is essential for research in this field. A variety of techniques are employed, each with its own advantages and limitations. The following sections provide an overview of commonly used experimental protocols.
Quantification of PGF2α and its Metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the specific and sensitive quantification of PGF2α and its analogs in biological samples.
Sample Preparation (from Plasma/Serum):
-
Internal Standard Spiking: To a known volume of plasma or serum (e.g., 500 µL), add an internal standard, typically a deuterated analog of the analyte (e.g., PGF2α-d4), to account for extraction losses and matrix effects.
-
Protein Precipitation and Acidification: Precipitate proteins by adding a solvent such as acetone or acetonitrile. Acidify the sample to approximately pH 3 with a weak acid (e.g., formic acid) to protonate the prostaglandins.
-
Liquid-Liquid Extraction or Solid-Phase Extraction (SPE):
-
LLE: Extract the prostaglandins into an organic solvent such as ethyl acetate. Repeat the extraction multiple times for complete recovery.
-
SPE: Apply the acidified sample to a conditioned C18 SPE cartridge. Wash the cartridge with a low-percentage organic solvent to remove polar impurities. Elute the prostaglandins with a high-percentage organic solvent (e.g., methanol or ethyl acetate).
-
-
Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample onto a reverse-phase C18 column. Use a gradient elution with a mobile phase typically consisting of water with a small amount of formic acid (for protonation) and an organic solvent such as acetonitrile or methanol. The gradient is optimized to separate PGF2α from its isomers and other interfering substances.
-
Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in negative ion mode with electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the analyte and the internal standard for quantification.
The following diagram illustrates a typical workflow for LC-MS/MS analysis of PGF2α.
LC-MS/MS Workflow for PGF2α Analysis
Prostaglandin Synthase Enzyme Assays
Enzyme assays are crucial for characterizing the activity of prostaglandin synthases and for screening potential inhibitors.
General Protocol for PGF Synthase Activity Assay:
-
Reaction Mixture Preparation: In a reaction tube, combine a buffer at the optimal pH for the enzyme (e.g., potassium phosphate buffer, pH 6.5-7.5), a cofactor if required (e.g., NADPH), and the purified or recombinant PGF synthase enzyme.
-
Initiation of Reaction: Start the reaction by adding the substrate (e.g., PGH2 or PGE2).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period.
-
Termination of Reaction: Stop the reaction by adding a quenching solution, such as an acidic solution or a solvent that denatures the enzyme.
-
Product Quantification: Quantify the amount of PGF2α produced using a suitable method, such as LC-MS/MS or an enzyme immunoassay (EIA).
-
Data Analysis: Calculate the enzyme activity, typically expressed as the amount of product formed per unit time per amount of enzyme (e.g., nmol/min/mg protein).
15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Activity Assay
This assay measures the activity of the key enzyme in PGF2α metabolism.
Fluorometric Assay Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing the substrate (PGF2α) and the cofactor NAD+.
-
Enzyme Addition: Add the enzyme source (e.g., tissue homogenate or purified 15-PGDH) to the reaction buffer.
-
Fluorescence Measurement: The enzymatic reaction converts NAD+ to NADH, which is fluorescent. Monitor the increase in fluorescence over time using a fluorometer with an excitation wavelength of approximately 340 nm and an emission wavelength of around 460 nm.
-
Activity Calculation: The rate of increase in fluorescence is directly proportional to the 15-PGDH activity.
Immunoassays (ELISA/RIA)
Enzyme-linked immunosorbent assays (ELISA) and radioimmunoassays (RIA) are high-throughput methods for quantifying PGF2α. These are competitive assays where the PGF2α in the sample competes with a labeled PGF2α (enzyme-linked or radiolabeled) for binding to a limited number of specific antibody binding sites. The amount of labeled PGF2α bound is inversely proportional to the concentration of PGF2α in the sample. While these methods are sensitive, they can be prone to cross-reactivity with other structurally similar prostaglandins, and results should be validated with a more specific method like LC-MS/MS when possible.
References
Pharmacological Profile of (5R)-Dinoprost Tromethamine in Laboratory Animals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5R)-Dinoprost tromethamine, a synthetic analogue of the naturally occurring prostaglandin F2α (PGF2α), is a potent luteolytic agent primarily utilized in veterinary medicine for reproductive cycle management. This technical guide provides a comprehensive overview of the pharmacological profile of this compound in laboratory animals, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, and non-clinical safety evaluation. Due to the limited availability of specific quantitative data for this compound in common laboratory species, this guide incorporates illustrative data from related prostaglandin analogues to provide a comparative context for its potential pharmacological and toxicological characteristics. The information presented herein is intended to support further research and development of this and similar compounds.
Introduction
This compound is the tromethamine salt of (5R)-Dinoprost, a stereoisomer of dinoprost (prostaglandin F2α). Prostaglandins are a group of physiologically active lipid compounds that exhibit diverse hormone-like effects in animals.[1] Dinoprost tromethamine mimics the action of endogenous PGF2α, which includes stimulating myometrial activity, relaxing the cervix, and inducing luteolysis by acting on the corpus luteum.[2] Its primary clinical application is in the synchronization of estrus and treatment of reproductive disorders in livestock.[1] Understanding its detailed pharmacological and safety profile in laboratory animals is crucial for assessing its potential for other therapeutic applications and for regulatory purposes.
Mechanism of Action & Signaling Pathway
This compound exerts its effects by acting as a selective agonist at the Prostaglandin F Receptor (FP receptor), a G-protein coupled receptor (GPCR).[1]
Signaling Pathway
Upon binding of this compound to the FP receptor, a conformational change is induced, leading to the activation of the heterotrimeric G-protein Gq. This initiates a downstream signaling cascade:
-
Activation of Phospholipase C (PLC): The activated α-subunit of Gq stimulates PLC.
-
Production of Second Messengers: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
Activation of Protein Kinase C (PKC): DAG and elevated intracellular Ca2+ levels synergistically activate PKC.
-
Downstream Cellular Responses: Activated PKC and Ca2+/calmodulin-dependent kinases phosphorylate various intracellular proteins, leading to a cascade of cellular responses, including smooth muscle contraction, modulation of ion channels, and gene expression changes that ultimately result in luteolysis.
In-Vitro Pharmacology
Table 1: Illustrative In-Vitro Pharmacology of a PGF2α Analogue (Travoprost Acid)
| Parameter | Species | Receptor | Cell Line/Tissue | Value |
| Ki (nM) | Human | FP | - | 35 |
| EC50 (nM) | Human | FP | Ciliary Muscle Cells | 1.4 |
| Human | FP | Trabecular Meshwork Cells | 3.6 | |
| Mouse | FP | Fibroblasts | 2.6 | |
| Rat | FP | Aortic Smooth Muscle Cells | 2.6 |
Data for Travoprost acid is provided for illustrative purposes and may not be representative of this compound.
Experimental Protocols
A representative protocol for a competitive radioligand binding assay to determine the Ki of a test compound at the FP receptor is outlined below.
A common functional assay to determine the EC50 of an FP receptor agonist involves measuring changes in intracellular calcium concentration.
References
The Evolution of Prostaglandin Analogs in Reproductive Research: A Technical Guide
An in-depth exploration of the historical development, mechanistic action, and experimental evaluation of prostaglandin analogs that have revolutionized reproductive science and medicine.
Introduction
Prostaglandins, a group of lipid compounds derived from fatty acids, have emerged as critical signaling molecules in a vast array of physiological processes, with a particularly profound impact on reproductive biology. Their ability to modulate smooth muscle contractility, inflammation, and cellular apoptosis has made them indispensable tools in both fundamental research and clinical practice. This technical guide provides a comprehensive overview of the historical development of prostaglandin analogs for reproductive research, detailing their mechanisms of action, key experimental methodologies used in their evaluation, and a quantitative comparison of their efficacy.
A Historical Timeline of Prostaglandin Analog Development
The journey of prostaglandins from an obscure observation to a cornerstone of reproductive medicine is a testament to decades of scientific inquiry.
-
1930s: The story begins with the independent observations of Kurzrok and Lieb, and later von Euler, who noted that human seminal fluid could induce contractions in uterine tissue. Von Euler named the active substance "prostaglandin," mistakenly believing it originated from the prostate gland.[1]
-
1960s: Sune Bergström and his colleagues at the Karolinska Institute successfully isolated and determined the chemical structures of the first prostaglandins, including PGE and PGF. This seminal work, which later earned a Nobel Prize, opened the door for systematic investigation into their biological functions.
-
Late 1960s - Early 1970s: The development of methods for the total synthesis of prostaglandins, notably by E.J. Corey, made these compounds more accessible for research.[1] A pivotal discovery during this period was the identification of prostaglandin F2α (PGF2α) as a potent luteolytic agent, capable of inducing the regression of the corpus luteum. This finding laid the groundwork for the use of PGF2α analogs in estrous cycle synchronization in livestock and in therapeutic abortion.
-
1970s: The focus shifted towards developing synthetic analogs with improved stability, potency, and receptor selectivity.
-
Dinoprostone (PGE2): The naturally occurring PGE2 was formulated into gels and suppositories for cervical ripening and labor induction.
-
Carboprost Tromethamine (15-methyl-PGF2α): This synthetic analog of PGF2α was developed to be more resistant to metabolic degradation, leading to a longer duration of action. It found a crucial role in controlling postpartum hemorrhage due to its potent uterotonic effects.[2][3]
-
-
1980s:
-
Misoprostol (PGE1 analog): Originally developed as a gastroprotective agent to prevent NSAID-induced ulcers, the potent uterotonic and cervical ripening properties of this PGE1 analog were soon recognized.[4][5] Its stability, oral bioavailability, and low cost have made it a widely used off-label agent in obstetrics and gynecology.[4][5]
-
-
1990s - Present:
-
Latanoprost (PGF2α analog): Primarily developed as a treatment for glaucoma, this PGF2α analog's mechanism of action involves interaction with the FP receptor.[6][7] Its development spurred further investigation into the diverse roles of FP receptor agonists and their potential effects on other tissues, including the uterus.[6][7]
-
Prostaglandin Analogs in Reproductive Processes: Mechanisms of Action
Prostaglandin analogs exert their effects by binding to specific G-protein coupled receptors on the cell surface. The two primary classes of prostaglandins used in reproductive research, PGE and PGF, have distinct receptor subtypes and signaling pathways.
Prostaglandin E2 (PGE2) and its Analogs
PGE2 signals through four receptor subtypes: EP1, EP2, EP3, and EP4, each coupled to different G-proteins and intracellular signaling cascades. This diversity of receptors allows for a range of, sometimes opposing, effects in the myometrium.
-
EP1 and EP3 Receptors: These receptors are primarily coupled to Gq and Gi proteins, respectively. Their activation leads to an increase in intracellular calcium (Ca2+) and a decrease in cyclic adenosine monophosphate (cAMP). The net effect is myometrial contraction.
-
EP2 and EP4 Receptors: These receptors are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. Elevated cAMP levels promote myometrial relaxation.
The overall effect of PGE2 analogs like dinoprostone on uterine contractility depends on the relative expression and activation of these receptor subtypes.
Prostaglandin F2α (PGF2α) and its Analogs
PGF2α and its analogs, such as carboprost and latanoprost, primarily act through the FP receptor. In the context of reproduction, the most significant role of FP receptor activation is the induction of luteolysis, the process of corpus luteum regression. This is achieved through the initiation of apoptosis (programmed cell death) in luteal cells.
The signaling cascade initiated by PGF2α binding to the FP receptor is complex and involves both the intrinsic and extrinsic apoptotic pathways:
-
Extrinsic Pathway: PGF2α can lead to the upregulation of Fas ligand (FasL), which binds to its receptor, Fas, on luteal cells. This activates caspase-8, a key initiator caspase in the extrinsic pathway.
-
Intrinsic Pathway: The PGF2α signaling cascade also influences the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the activation of caspase-9.
-
Common Pathway: Both caspase-8 and caspase-9 converge to activate the executioner caspase, caspase-3, which then cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Quantitative Data on Prostaglandin Analogs
The following tables summarize key quantitative data for commonly used prostaglandin analogs in reproductive research.
Table 1: Comparative Efficacy of Dinoprostone and Misoprostol for Labor Induction
| Parameter | Dinoprostone (PGE2) | Misoprostol (PGE1 analog) | Reference(s) |
| Induction to Delivery Interval (hours) | 15.6 - 28.3 | 11.9 - 13.7 | [8] |
| Change in Bishop Score (post-application) | 1.8 - 3.56 | 3.42 - 7.86 | [8] |
| Vaginal Delivery within 24 hours (%) | 53 - 91.6 | 82 - 98.8 | [8] |
| Need for Oxytocin Augmentation (%) | 27.1 - 63 | 16.9 - 31 | [9] |
Table 2: Receptor Binding Affinities (Ki, nM) of Prostaglandin Analogs
| Analog | FP Receptor | EP1 Receptor | EP2 Receptor | EP3 Receptor | EP4 Receptor | Reference(s) |
| PGF2α | ~1 | - | - | - | - | [10] |
| Latanoprost acid | 98 | 119 | >10,000 | - | - | [11][12] |
| Travoprost acid | 35 | 9540 | >10,000 | 3501 | 41,000 | [13] |
| Bimatoprost acid | 83 | 95 | >10,000 | 387 | - | [11] |
| PGE2 | 30-100 | ~10 | >10 | <1 | <1 | [12][14] |
Key Experimental Protocols
The development and characterization of prostaglandin analogs have relied on a suite of specialized experimental techniques.
In Vitro Myometrial Contractility Assay
This assay is fundamental for assessing the direct effects of prostaglandin analogs on uterine smooth muscle.
Methodology:
-
Tissue Preparation: Myometrial biopsies are obtained, typically from women undergoing cesarean section with informed consent. The tissue is dissected into fine strips.[1][15]
-
Mounting: Each strip is mounted vertically in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).[4][16] One end of the strip is fixed, and the other is attached to a force transducer.[4][16]
-
Equilibration: The tissue is allowed to equilibrate until spontaneous, rhythmic contractions are established.
-
Treatment: The prostaglandin analog of interest is added to the organ bath in increasing concentrations (cumulative dose-response curve).
-
Data Acquisition and Analysis: The force transducer records the isometric tension generated by the muscle strips. The frequency, amplitude, and duration of contractions are then analyzed to determine the effect of the prostaglandin analog.[4][16]
Radioligand Binding Assay
This technique is used to determine the affinity and selectivity of prostaglandin analogs for their receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are isolated from tissues or cultured cells.
-
Competitive Binding: A fixed concentration of a radiolabeled prostaglandin (e.g., [3H]-PGE2) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled prostaglandin analog being tested.[17][18]
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.[17]
-
Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which reflects the affinity of the unlabeled ligand for the receptor, can then be calculated.[17][18]
Animal Models for Luteolysis
Animal models, particularly in livestock such as cattle and sheep, have been instrumental in studying PGF2α-induced luteolysis.
Methodology:
-
Estrous Cycle Synchronization: The estrous cycles of the animals are synchronized to ensure they are in the appropriate luteal phase for the experiment.
-
Treatment: Animals are treated with a PGF2α analog (e.g., cloprostenol) via intramuscular injection.[15]
-
Monitoring: Blood samples are collected at regular intervals to measure progesterone concentrations, which decline as the corpus luteum regresses. Ovarian ultrasonography can also be used to monitor changes in the size and blood flow of the corpus luteum.[15]
-
Endpoint Analysis: Tissues can be collected at various time points after treatment for histological or molecular analysis to study the apoptotic processes.
Clinical Trials for Labor Induction
The efficacy and safety of prostaglandin analogs for cervical ripening and labor induction are evaluated in randomized controlled trials.
Methodology:
-
Patient Selection: Pregnant women with a medical indication for labor induction and an unfavorable cervix (low Bishop score) are recruited.[9][19]
-
Randomization: Participants are randomly assigned to receive either the investigational prostaglandin analog, a placebo, or an active comparator (e.g., a different prostaglandin analog or oxytocin).[9][19]
-
Treatment Administration: The prostaglandin analog is administered according to the study protocol (e.g., as an intravaginal gel or insert).
-
Outcome Measures: Primary outcomes typically include the change in Bishop score, the time from induction to delivery, and the rate of vaginal delivery within a specified timeframe (e.g., 24 hours). Secondary outcomes may include the need for oxytocin augmentation, mode of delivery (vaginal vs. cesarean), and maternal and neonatal safety endpoints.[9][19]
Conclusion
The historical development of prostaglandin analogs has transformed the landscape of reproductive research and clinical practice. From the initial discovery of their effects on uterine contractility to the elucidation of their complex signaling pathways and the development of highly specific and potent synthetic analogs, prostaglandins have provided researchers and clinicians with powerful tools to understand and manipulate reproductive processes. The continued investigation into the nuanced roles of different prostaglandin receptor subtypes and the development of novel analogs with improved therapeutic profiles promise to further advance the field of reproductive medicine.
References
- 1. reprocell.com [reprocell.com]
- 2. benchchem.com [benchchem.com]
- 3. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Myometrial Contractility Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. Prostaglandin pathways in equine myometrium regulations: endometrosis progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Effects of prostaglandin F2α (PGF2α) on cell-death pathways in the bovine corpus luteum (CL) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchwithrutgers.com [researchwithrutgers.com]
- 15. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development [jove.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Apoptosis, autophagic cell death, and necroptosis: different types of programmed cell death in bovine corpus luteum regression - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular and Molecular Targets of Dinoprost Tromethamine in the Corpus Luteum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin F2 alpha (PGF2α), is a potent luteolytic agent widely used in reproductive management.[1][2] Its primary therapeutic action is the induction of luteolysis, the process of corpus luteum (CL) regression, which is essential for the regulation of the estrous cycle and the initiation of a new follicular phase in the absence of pregnancy.[3][4][5] This technical guide provides a comprehensive overview of the cellular and molecular mechanisms through which dinoprost tromethamine exerts its effects on the corpus luteum, with a focus on its targets, signaling pathways, and the resulting physiological changes.
Cellular and Molecular Targets
The primary cellular target for dinoprost tromethamine within the corpus luteum is the prostaglandin F2 alpha receptor (FP receptor), a G-protein coupled receptor predominantly expressed on the surface of large luteal cells.[3] The binding of dinoprost tromethamine to the FP receptor initiates a cascade of intracellular events that culminate in both functional and structural luteolysis.
Functional Luteolysis: Inhibition of Steroidogenesis
Functional luteolysis is characterized by a rapid decline in progesterone secretion from the luteal cells.[5][6] This is a primary and early effect of dinoprost tromethamine administration. The binding of dinoprost to its receptor triggers signaling pathways that interfere with the intricate process of steroidogenesis.
One of the key mechanisms is the disruption of the luteinizing hormone (LH) signaling pathway. PGF2α has been shown to interfere with LH/CGR (chorionic gonadotropin receptor) protein expression and downstream signaling components like pCREB and PKA activity.[6] Furthermore, dinoprost tromethamine can modulate the production of other signaling molecules within the CL. For instance, it stimulates the production of endothelin-1, a potent vasoconstrictor and modulator of steroidogenic cells, which in turn can alter progesterone production.[7]
The synthesis of progesterone from cholesterol involves several key enzymes, including steroidogenic acute regulatory protein (StAR), P450 cholesterol side-chain cleavage enzyme (P450scc), and 3β-hydroxysteroid dehydrogenase (3β-HSD).[8] Dinoprost tromethamine's signaling cascade ultimately leads to the downregulation or inhibition of these critical enzymes, thereby halting progesterone synthesis.
Structural Luteolysis: Induction of Apoptosis
Following the decline in progesterone, structural luteolysis ensues, which involves the programmed cell death, or apoptosis, of the luteal cells.[5][6] This process leads to the physical regression and resorption of the corpus luteum. Dinoprost tromethamine activates apoptotic signaling cascades within the luteal cells.
Studies have shown that PGF2α treatment leads to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[9] This shift in balance favors the initiation of the intrinsic apoptotic pathway, leading to the activation of caspase-9 and subsequently the executioner caspase-3.[9]
Furthermore, the extrinsic apoptotic pathway, involving the Fas ligand (FasL) and its receptor (Fas), is also implicated. PGF2α can induce the expression of FasL in immune cells within the corpus luteum, which then binds to Fas receptors on luteal cells, triggering the activation of caspase-8 and subsequent apoptosis.[9][10]
Recent evidence also points to the involvement of endoplasmic reticulum (ER) stress in PGF2α-induced apoptosis.[4][5] The activation of the FP receptor can lead to ER stress, which in turn can trigger apoptotic pathways.
Quantitative Data on Dinoprost Tromethamine's Effects
The following tables summarize key quantitative data related to the interaction of PGF2α and its analogs with the corpus luteum.
Table 1: Prostaglandin F2α Receptor Binding Affinity in Human Corpora Lutea [11]
| Receptor Population | Dissociation Constant (Kd) | Concentration of Receptor Sites (pmol/mg protein) |
| High Affinity | 55 nM | 0.05 |
| Low Affinity | 500 nM | 0.25 |
Table 2: Effect of Dinoprost Tromethamine and its Analogs on Progesterone Concentration in Dairy Cattle [7][12]
| Treatment Group (Drug) | Dose | Progesterone Concentration (Day 0) | Progesterone Concentration (Day 2 post-treatment) | Percentage Decline in Progesterone |
| Lutalyse (Dinoprost tromethamine) | 25 mg IM | Varies | Significant reduction | Significant |
| PGF Veyx® forte (Cloprostenol) | 500 µg IM | Varies | Significant reduction | Significant |
| Luteosyl (d-Cloprostenol) | 150 µg IM | Varies | Significant reduction | Significantly higher than other groups |
Table 3: Effect of Dinoprost Tromethamine and Cloprostenol on Estrous Cycle and Corpus Luteum Volume in Donkeys [13][14][15]
| Treatment | Dose | Effect on Estrous Cycle Length | Effect on Corpus Luteum Volume (1 day post-treatment) |
| Dinoprost tromethamine (DT) | 0.625 mg - 5 mg | Significant reduction (P < .0001) | Significant decrease (P < .05) |
| Cloprostenol sodium (CS) | 37.5 µg - 250 µg | Significant reduction (P < .0001) | Significant decrease (P < .05) |
Signaling Pathways
The following diagrams illustrate the key signaling pathways activated by dinoprost tromethamine in the corpus luteum.
Experimental Protocols
The following section outlines generalized methodologies for key experiments cited in the study of dinoprost tromethamine's effects on the corpus luteum.
Corpus Luteum Tissue Homogenization for Receptor Binding Assays[11]
-
Tissue Collection: Corpora lutea are surgically removed and immediately placed in an ice-cold buffer solution (e.g., 0.01M Tris-HCl).
-
Homogenization: The tissue is minced and then homogenized using a mechanical homogenizer in the buffer solution.
-
Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the cell membrane fraction. A low-speed centrifugation (e.g., 600 g for 10 minutes) is first performed to remove nuclei and cellular debris. The resulting supernatant is then subjected to high-speed ultracentrifugation (e.g., 100,000 g for 60 minutes) to pellet the cell membranes.
-
Resuspension: The final pellet containing the membrane fraction is resuspended in a suitable buffer, often containing a cyclooxygenase inhibitor like indomethacin to prevent endogenous prostaglandin synthesis.
-
Protein Quantification: The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or Lowry assay).
-
Binding Assay: Aliquots of the membrane suspension are incubated with a radiolabeled PGF2α analog (e.g., [3H]PGF2α) in the presence and absence of increasing concentrations of unlabeled dinoprost tromethamine to determine total and non-specific binding, respectively.
-
Separation of Bound and Free Ligand: Bound and free radioligand are separated using techniques such as Sephadex chromatography or vacuum filtration.
-
Data Analysis: The specific binding data is analyzed using Scatchard plots to determine the dissociation constant (Kd) and the concentration of binding sites (Bmax).
Western Blot Analysis for Protein Expression[4][5]
-
Luteal Cell Culture and Treatment: Luteal cells are isolated and cultured in appropriate media. The cells are then treated with dinoprost tromethamine at various concentrations and for different time points.
-
Cell Lysis: After treatment, the cells are washed with phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined.
-
SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli buffer, boiled, and then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution containing a non-specific protein (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., EIF2S1, LC3-II, Caspase-3).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Flow Cytometry for Apoptosis Detection[4][5]
-
Cell Preparation: Luteal cells are cultured and treated with dinoprost tromethamine.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and then resuspended in a binding buffer.
-
Staining: The cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and a vital dye such as propidium iodide (PI) or 7-AAD (which enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The percentages of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are determined.
Conclusion
Dinoprost tromethamine exerts its potent luteolytic effects on the corpus luteum through a multifaceted mechanism involving both the inhibition of progesterone synthesis and the induction of apoptosis. Its primary interaction with the FP receptor on large luteal cells triggers a complex network of intracellular signaling pathways. A thorough understanding of these cellular and molecular targets is crucial for optimizing its clinical use in reproductive management and for the development of novel therapeutic strategies targeting the function of the corpus luteum. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and professionals in the field.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Prostaglandin F(2alpha) receptor in the corpus luteum: recent information on the gene, messenger ribonucleic acid, and protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Prostaglandin F2α Induces Goat Corpus Luteum Regression via Endoplasmic Reticulum Stress and Autophagy [frontiersin.org]
- 5. Prostaglandin F2α Induces Goat Corpus Luteum Regression via Endoplasmic Reticulum Stress and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profiling of Luteal Transcriptome during Prostaglandin F2-Alpha Treatment in Buffalo Cows: Analysis of Signaling Pathways Associated with Luteolysis | PLOS One [journals.plos.org]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Updates on Molecular and Environmental Determinants of Luteal Progesterone Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prostaglandin F2alpha-mediated activation of apoptotic signaling cascades in the corpus luteum during apoptosis: involvement of caspase-activated DNase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Letter: Prostaglandin-F2alpha receptor in human corpora lutea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. madbarn.com [madbarn.com]
- 14. Efficacy and Side Effects of Low Single Doses of Cloprostenol Sodium or Dinoprost Tromethamine to Induce Luteolysis in Donkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Stereoisomerism and Biological Activity of Dinoprost Tromethamine
For Researchers, Scientists, and Drug Development Professionals
Introduction to Dinoprost Tromethamine and its Stereoisomerism
Dinoprost, also known as Prostaglandin F2α (PGF2α), is a naturally occurring prostaglandin that plays a crucial role in various physiological processes, particularly in the reproductive system. The tromethamine salt of dinoprost is a synthetic analog of the endogenous PGF2α and is widely used in veterinary and human medicine to induce labor, terminate pregnancy, and synchronize estrus cycles in livestock. Its mechanism of action is primarily mediated through its agonistic activity at the Prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor.
The biological activity of dinoprost is intrinsically linked to its complex stereochemistry. The molecule possesses multiple chiral centers and double bonds, giving rise to numerous stereoisomers. However, only the naturally occurring isomer, with a specific three-dimensional arrangement, is biologically active. This guide provides an in-depth technical overview of the stereoisomerism of dinoprost tromethamine, its profound impact on biological activity, the underlying signaling pathways, and detailed experimental protocols for its study.
Stereoisomerism and its Impact on Biological Activity
Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. For a molecule like dinoprost with five stereocenters, the number of possible stereoisomers is significant. The biological activity is highly dependent on the specific configuration, as the molecule's shape must be complementary to the binding site of its receptor.
The naturally occurring and biologically active form of dinoprost is the (5Z, 9α, 11α, 13E, 15S)-isomer. The (15S)-configuration is particularly crucial for its potent activity at the FP receptor. Other stereoisomers, such as the (15R)-epimer (an enantiomer at that specific carbon), are biologically inactive or significantly less potent. This stereoselectivity is a hallmark of many biological systems, where enzymes and receptors are themselves chiral and thus interact differently with different stereoisomers.
The synthesis of the biologically active isomer of dinoprost tromethamine often starts from a chiral precursor, such as (-)-Corey lactone, to ensure the correct stereochemistry in the final product. The separation of different stereoisomers can be achieved using techniques like chiral High-Performance Liquid Chromatography (HPLC).
Prostaglandin F2α Receptor (FP Receptor) Binding and Activation
Dinoprost tromethamine exerts its biological effects by binding to and activating the FP receptor. The binding affinity and activation potency are highly dependent on the stereochemistry of the dinoprost molecule. While comprehensive data directly comparing all possible stereoisomers of dinoprost are limited in the public domain, studies on various prostaglandin analogs highlight the stringent structural requirements for FP receptor interaction.
Table 1: Quantitative Data on FP Receptor Binding and Activation for Prostaglandin Analogs
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Cell Type / Assay |
| Dinoprost (PGF2α) | 35 ± 5 | 2.8 - 3.8 | Human FP Receptor (binding); various cells (phosphoinositide turnover) |
| Travoprost acid | 35 ± 5 | 1.4 - 3.6 | Human FP Receptor (binding); human ciliary muscle, trabecular meshwork (phosphoinositide turnover) |
| Latanoprost acid | 98 | 32 - 124 | Human FP Receptor (binding); various cells (phosphoinositide turnover) |
| Bimatoprost acid | 83 | 2.8 - 3.8 | Human FP Receptor (binding); various cells (phosphoinositide turnover) |
Data compiled from multiple sources for illustrative purposes.
Signaling Pathways of Dinoprost Tromethamine
Upon binding of dinoprost to the FP receptor, a conformational change is induced, leading to the activation of a heterotrimeric G-protein, primarily Gq. This initiates a cascade of intracellular signaling events:
-
Activation of Phospholipase C (PLC): The activated α-subunit of Gq stimulates PLC.
-
Generation of Second Messengers: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.
-
Activation of Protein Kinase C (PKC): DAG, along with the increased intracellular Ca2+, activates PKC, which in turn phosphorylates various downstream target proteins, leading to a cellular response.
This signaling pathway ultimately results in physiological effects such as smooth muscle contraction.
Methodological & Application
Application Notes and Protocols for Inducing Luteolysis in Mice with (5R)-Dinoprost Tromethamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for inducing luteolysis in a murine model using (5R)-Dinoprost tromethamine, a synthetic analog of prostaglandin F2α (PGF2α). Luteolysis, the regression of the corpus luteum (CL), is a critical process in the regulation of the female reproductive cycle. Understanding the mechanisms of luteolysis is essential for developing therapies for infertility and other reproductive disorders. This protocol outlines the materials, methods, and expected outcomes for inducing and analyzing luteolysis in mice, including data on hormonal changes and cellular signaling pathways.
Introduction
The corpus luteum is a transient endocrine gland essential for establishing and maintaining pregnancy through the secretion of progesterone. In the absence of pregnancy, the CL undergoes regression, a process termed luteolysis. Prostaglandin F2α is the primary physiological luteolysin in many species. This compound, a stable synthetic analog of PGF2α, is widely used in research to induce luteolysis in a controlled manner. This allows for the study of the molecular and cellular events that govern this process. In mice, the administration of Dinoprost tromethamine leads to a rapid decline in progesterone levels and initiates apoptosis in luteal cells, providing a robust model for studying luteal regression.
Key Experimental Protocols
Induction of Luteolysis in Mice
This protocol describes the in vivo administration of this compound to induce luteolysis in mice.
Materials:
-
Female mice (e.g., CD-1 or C57BL/6), 8-10 weeks old
-
This compound (e.g., from Cayman Chemical or similar)
-
Sterile saline solution (0.9% NaCl)
-
Syringes and needles (e.g., 27-gauge)
-
Animal handling and restraint equipment
Procedure:
-
Animal Preparation: Acclimatize female mice to the housing conditions for at least one week before the experiment. Monitor their estrous cycles by vaginal cytology to ensure they are cycling regularly.
-
Induction of Pseudopregnancy (Optional but Recommended): To obtain well-developed corpora lutea, induce pseudopregnancy by mating female mice with vasectomized males. The day of finding a vaginal plug is designated as day 1 of pseudopregnancy.
-
Preparation of Dinoprost Tromethamine Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and then dilute it to the final working concentration in sterile saline. A final concentration that allows for a dosage of 1-5 mg/kg body weight is recommended.[1]
-
Administration of Dinoprost Tromethamine: On day 5 of pseudopregnancy, administer a single dose of this compound via subcutaneous or intraperitoneal injection. A typical dose is 1 mg/kg body weight. For a 25g mouse, this would be 25 µg.
-
Control Group: Administer an equivalent volume of the vehicle (e.g., sterile saline with a low percentage of the solvent used for the stock solution) to a control group of mice.
-
Sample Collection: At selected time points after injection (e.g., 8, 12, 24, 48 hours), euthanize the mice. Collect blood samples for progesterone analysis and harvest the ovaries for histological and molecular analysis. One study administered PGF2α at 48 hours post-ovulation and collected ovaries 8 hours later.[2][3]
Assessment of Luteolysis
a) Progesterone Measurement:
-
Collect blood via cardiac puncture or from the submandibular vein into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood at 1500 x g for 15 minutes at 4°C to separate the plasma.
-
Store the plasma at -80°C until analysis.
-
Measure progesterone concentrations using a commercially available ELISA or RIA kit according to the manufacturer's instructions.
b) Histological Analysis:
-
Fix the ovaries in 10% neutral buffered formalin overnight.
-
Dehydrate the tissues through a graded series of ethanol, clear with xylene, and embed in paraffin.
-
Section the ovaries at 5 µm thickness and mount on glass slides.
-
Stain the sections with Hematoxylin and Eosin (H&E) to observe the general morphology of the corpora lutea.
-
Perform Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining to detect apoptotic cells within the CL.
c) Molecular Analysis (Western Blotting for Caspase Activation):
-
Dissect the corpora lutea from the ovaries under a stereomicroscope.
-
Homogenize the luteal tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved caspase-8 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation
Table 1: Effect of this compound on Plasma Progesterone Levels in Mice
| Treatment Group | Time Post-Injection (hours) | Plasma Progesterone (ng/mL) |
| Vehicle Control | 0 | 25.5 ± 3.2 |
| Vehicle Control | 24 | 23.8 ± 2.9 |
| Dinoprost Tromethamine (1 mg/kg) | 0 | 26.1 ± 3.5 |
| Dinoprost Tromethamine (1 mg/kg) | 24 | 5.2 ± 1.1* |
*Note: Data are presented as mean ± SEM. *p < 0.05 compared to the vehicle control group at the same time point. These are representative data synthesized from expected outcomes.
Table 2: Quantification of Apoptosis in Corpora Lutea of Mice Treated with this compound
| Treatment Group | Time Post-Injection (hours) | TUNEL-Positive Cells (%) | Cleaved Caspase-3 Positive Cells (%) |
| Vehicle Control | 8 | 1.5 ± 0.8 | 1.3 ± 0.3 |
| Dinoprost Tromethamine | 8 | 16.4 ± 0.7 | 13.2 ± 1.8 |
*Note: Data are presented as mean ± SEM. *p < 0.05 compared to the vehicle control group. Data is based on a study where PGF2α was administered 48 hours post-ovulation and tissues were collected 8 hours later.[2][3]
Visualization of Pathways and Workflows
Signaling Pathway of Dinoprost-Induced Luteolysis
Caption: Signaling cascade initiated by Dinoprost tromethamine leading to luteolysis.
Experimental Workflow
Caption: Experimental workflow for inducing and analyzing luteolysis in mice.
Discussion
The protocol described provides a reliable method for inducing luteolysis in mice, a key process in reproductive biology. The administration of this compound effectively mimics natural luteolysis, characterized by a significant drop in progesterone levels and the induction of apoptosis within the corpus luteum. The activation of the caspase cascade, particularly caspase-8 and caspase-3, is a critical event in this process.[2][3] The signaling pathway involves the binding of PGF2α to its receptor, leading to the activation of phospholipase C and subsequent downstream signaling through protein kinase C and the MAPK pathway.[4] This ultimately results in both the inhibition of progesterone synthesis and the initiation of programmed cell death.
This experimental model is valuable for screening potential therapeutic agents that may modulate luteal function, as well as for further elucidating the intricate molecular mechanisms that regulate the lifespan of the corpus luteum. Researchers should optimize dosages and time points based on their specific experimental goals and mouse strain.
References
- 1. Studies on the mechanism of action of prostaglandin F2 alpha induced luteolysis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin F2alpha- and FAS-activating antibody-induced regression of the corpus luteum involves caspase-8 and is defective in caspase-3 deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin F2alpha- and FAS-activating antibody-induced regression of the corpus luteum involves caspase-8 and is defective in caspase-3 deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
Application Notes and Protocols: In Vitro Studies of (5R)-Dinoprost Tromethamine on Cultured Endometrial Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: (5R)-Dinoprost tromethamine, the tromethamine salt of the naturally occurring prostaglandin F2α (PGF2α), is a potent bioactive lipid involved in numerous physiological processes within the female reproductive system. In the endometrium, PGF2α mediates its effects through a specific G-protein-coupled receptor known as the FP receptor.[1][2] Activation of the FP receptor initiates a cascade of intracellular signaling events that can influence critical cellular functions, including proliferation and apoptosis.[3][4] Understanding the specific effects of Dinoprost tromethamine on cultured endometrial cells is crucial for research into endometrial biology, implantation, and pathologies such as endometriosis and endometrial cancer.[5][6]
These application notes provide detailed protocols for studying the effects of this compound on cultured endometrial cells, along with methods for quantifying its impact on cell proliferation and apoptosis. The included signaling pathway diagrams and experimental workflows offer a comprehensive guide for researchers in this field.
Data Presentation
The following tables summarize quantitative data from in vitro studies on the effects of PGF2α (the active component of Dinoprost tromethamine) on endometrial cells.
Table 1: Effect of this compound (PGF2α) on Endometrial Epithelial Cell Proliferation
This table presents data on the concentration-dependent effect of PGF2α on the proliferation of the Ishikawa human endometrial epithelial cell line after 24 hours of treatment.[1][2] Data is expressed as a percentage of the control (untreated cells).
| Concentration of this compound (PGF2α) | Mean Cell Proliferation (% of Control) ± SEM | Statistical Significance (p-value) |
| 0 nM (Control) | 100.0 ± 5.5 | - |
| 1 nM | 115.4 ± 6.2 | < 0.05 |
| 10 nM | 125.8 ± 7.1 | < 0.05 |
| 100 nM | 131.8 ± 7.3 | < 0.05 |
Data adapted from studies on Ishikawa cells, which endogenously express the FP receptor.[1][2]
Table 2: Illustrative Example of this compound Effect on Endometrial Stromal Cell Apoptosis
This table presents hypothetical, yet biologically plausible, data illustrating a potential dose-dependent pro-apoptotic effect of PGF2α on endometrial stromal cells. While PGF2α has been shown to be pro-proliferative in endometrial epithelial cells, its role can be cell-type specific, and it is known to induce apoptosis in other reproductive tissues like the corpus luteum by increasing expression of pro-apoptotic factors such as BAX and activating caspases.[1][4] This data is for illustrative purposes to guide experimental design.
| Concentration of this compound (PGF2α) | Apoptotic Cells (%) ± SEM (Hypothetical) | Fold Change in Caspase-3 Activity (Hypothetical) |
| 0 nM (Control) | 3.2 ± 0.5 | 1.0 |
| 10 nM | 5.1 ± 0.7 | 1.6 |
| 50 nM | 12.6 ± 1.1 | 3.9 |
| 100 nM | 21.4 ± 1.9 | 6.7 |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human Endometrial Cells
This protocol provides a method for establishing primary cultures of human endometrial stromal and epithelial cells from hysterectomy specimens.[2]
Materials:
-
Endometrial tissue biopsy
-
Hanks' Balanced Salt Solution (HBSS)
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (P/S)
-
Collagenase Type V (50 mg/mL stock)
-
DNase I
-
Trypsin-EDTA (0.25%)
-
Cell strainers (70 µm and 40 µm)
-
Sterile scalpels and forceps
Methodology:
-
Transfer endometrial tissue to a sterile petri dish containing cold HBSS.
-
Mince the tissue into small pieces (approx. 1-2 mm³) using sterile scalpels.
-
Transfer the minced tissue to a 50 mL conical tube with 10 mL of DMEM/F-12 containing Collagenase V (final concentration 0.5 mg/mL) and DNase I.
-
Incubate at 37°C for 60-90 minutes in a shaking water bath.
-
Stop the digestion by adding 10 mL of DMEM/F-12 with 10% FBS.
-
To separate stromal and epithelial cells, pass the cell suspension through a 70 µm cell strainer. The flow-through contains primarily stromal cells.
-
Collect the material retained on the strainer (epithelial glands) and wash it with fresh medium.
-
Centrifuge the stromal cell suspension at 300 x g for 5 minutes, resuspend the pellet in DMEM/F-12 with 10% FBS and 1% P/S, and plate in a T75 flask.
-
For the epithelial fraction, further digest the retained glands with 0.25% Trypsin-EDTA for 10 minutes at 37°C. Neutralize with medium containing FBS, centrifuge, and plate the resuspended cells in a flask coated with an appropriate extracellular matrix (e.g., Matrigel).
-
Culture the cells at 37°C in a 5% CO₂ humidified incubator, changing the medium every 48-72 hours.
Protocol 2: Treatment of Cultured Endometrial Cells with this compound
Materials:
-
Confluent culture of endometrial cells (stromal or epithelial)
-
This compound (lyophilized powder)
-
Sterile DMSO or ethanol for stock solution
-
Serum-free cell culture medium
-
Multi-well plates (e.g., 96-well for proliferation, 24-well for protein analysis)
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound by dissolving it in sterile DMSO.[7] Aliquot and store at -80°C.
-
Cell Seeding: Trypsinize and count the endometrial cells. Seed them into multi-well plates at a predetermined density (e.g., 5,000-10,000 cells/well for a 96-well plate). Allow cells to attach and grow for 24 hours.
-
Serum Starvation: Before treatment, wash the cells with PBS and replace the growth medium with serum-free medium for 12-24 hours. This minimizes the influence of growth factors in the serum and synchronizes the cells.
-
Preparation of Working Solutions: On the day of the experiment, prepare serial dilutions of the Dinoprost tromethamine stock solution in serum-free medium to achieve final concentrations (e.g., 1 nM, 10 nM, 100 nM).[1] Prepare a vehicle control using the same final concentration of DMSO as in the highest drug concentration well.
-
Treatment: Remove the serum-free medium from the cells and add the medium containing the different concentrations of Dinoprost tromethamine or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours for proliferation assays, or shorter time points like 15-60 minutes for signaling pathway analysis).[1]
Protocol 3: Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cells treated as in Protocol 2 in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Methodology:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell proliferation as a percentage of the vehicle-treated control group.
Protocol 4: Apoptosis Detection (Caspase-3 Activity Assay)
This protocol measures the activity of cleaved caspase-3, a key effector in the apoptotic cascade.[4]
Materials:
-
Cells treated as in Protocol 2 in a 24-well or 96-well plate
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
Assay buffer
-
Microplate reader
Methodology:
-
After treatment, wash the cells with cold PBS and lyse them using the provided lysis buffer.
-
Centrifuge the lysates at 10,000 x g for 5 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (containing the protein extract) to a new set of tubes.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate (Ac-DEVD-pNA) and assay buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light. The activated caspase-3 will cleave the substrate, releasing pNA, which has a yellow color.
-
Measure the absorbance at 405 nm.
-
Calculate the fold change in caspase-3 activity relative to the vehicle-treated control group.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: PGF2α signaling in endometrial cells.[1][3][5]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Prostaglandin (PG) F(2alpha) receptor expression and signaling in human endometrium: role of PGF(2alpha) in epithelial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Effects of prostaglandin F2α (PGF2α) on cell-death pathways in the bovine corpus luteum (CL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. PGF2α-F-prostanoid receptor signalling via ADAMTS1 modulates epithelial cell invasion and endothelial cell function in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols for (5R)-Dinoprost Tromethamine in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
(5R)-Dinoprost tromethamine , a synthetic analog of prostaglandin F2α (PGF2α), is a valuable tool for in vitro studies investigating a wide range of biological processes. As a potent agonist of the prostaglandin F receptor (FP receptor), it plays a crucial role in modulating cellular functions such as smooth muscle contraction, inflammation, and cell proliferation. These application notes provide detailed protocols for the preparation and use of this compound solutions in cell culture experiments, ensuring reproducibility and accuracy in your research.
Product Information and Storage
| Property | Value | Reference |
| Synonyms | Prostaglandin F2α tromethamine salt, PGF2α THAM | |
| Molecular Formula | C₂₀H₃₄O₅・C₄H₁₁NO₃ | |
| Molecular Weight | 475.62 g/mol | |
| Appearance | White or slightly off-white crystalline powder | |
| Storage (Powder) | 3 years at -20°C | |
| Storage (Stock Solution) | 1 year at -80°C in solvent; 1 month at -20°C in solvent |
Note: It is crucial to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Preparation of Stock Solutions
This compound is readily soluble in several common laboratory solvents. The choice of solvent will depend on the specific requirements of your cell culture system and experimental design.
| Solvent | Solubility | Concentration (mM) | Reference |
| Water | 200 mg/mL | ~420 mM | |
| DMSO | 95 mg/mL | 199.73 mM | |
| Ethanol | 95 mg/mL | ~199.73 mM |
Note: When using DMSO, it is recommended to use a fresh, moisture-free aliquot as moisture can reduce solubility. For aqueous stock solutions, sterile filtration through a 0.22 µm filter is recommended before use in cell culture.
Protocol 2.1: Preparation of a 10 mM Stock Solution in DMSO
-
Equilibrate: Allow the vial of this compound powder and a fresh aliquot of DMSO to equilibrate to room temperature.
-
Weigh: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.756 mg.
-
Dissolve: Add the appropriate volume of DMSO to the powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Mix: Gently vortex or sonicate the solution until the powder is completely dissolved.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Experimental Protocols
The optimal working concentration of this compound will vary depending on the cell type and the biological response being investigated. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application. Treatment of endometrial adenocarcinoma cells with 1-100 nM PGF2α induced a concentration-dependent increase in inositol phosphate mobilization.
Protocol 3.1: General Protocol for Cell Treatment
-
Cell Seeding: Seed your cells of interest in the appropriate culture plates and allow them to adhere and reach the desired confluency.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the desired final concentrations by diluting the stock solution in your cell culture medium. For example, to prepare a 1 µM working solution from a 10 mM stock, perform a 1:10,000 dilution.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for the desired period, as determined by your experimental needs.
-
Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as proliferation assays, gene expression analysis, or protein analysis.
Signaling Pathway and Experimental Workflow
This compound exerts its effects by binding to the prostaglandin F2α receptor (FP receptor), a G-protein-coupled receptor. Activation of the FP receptor primarily couples to the Gq alpha subunit, initiating a downstream signaling cascade.
Signaling Pathway of this compound
Caption: PGF2α signaling pathway initiated by this compound.
Experimental Workflow for Investigating Cellular Proliferation
Caption: Workflow for a cell proliferation assay using this compound.
Safety Precautions
It is recommended to handle this compound with care, preventing inhalation of particles and skin exposure. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound.
By following these detailed application notes and protocols, researchers can confidently prepare and utilize this compound solutions for their cell culture experiments, contributing to a deeper understanding of its biological roles and therapeutic potential.
Application Note: Quantitative Analysis of (5R)-Dinoprost in Human Plasma by LC-MS/MS
Introduction
(5R)-Dinoprost, the tromethamine salt of Prostaglandin F2α (PGF2α), is a potent luteolytic agent used in veterinary and human medicine. Accurate quantification of Dinoprost in plasma is essential for pharmacokinetic studies, dose-response evaluations, and drug development. This application note provides a detailed protocol for the sensitive and selective quantification of (5R)-Dinoprost in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, making it the gold standard for bioanalytical quantification.[1][2]
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol outlines the extraction of Dinoprost from human plasma using solid-phase extraction, a technique that effectively removes plasma components like proteins and phospholipids that can interfere with analysis.[3]
Materials:
-
Human plasma samples
-
(5R)-Dinoprost analytical standard
-
Deuterated Dinoprost (Dinoprost-d4) as an internal standard (IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Water (LC-MS grade)
-
SPE cartridges (e.g., C18)
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Sample Thawing: Thaw frozen plasma samples on ice or in a refrigerator to prevent degradation of the analyte.
-
Spiking with Internal Standard: To 200 µL of plasma, add 10 µL of Dinoprost-d4 internal standard solution (concentration to be optimized based on expected analyte levels). Vortex for 10 seconds.
-
Protein Precipitation: Add 600 µL of acetonitrile to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar impurities.
-
Elution: Elute Dinoprost and the internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 30% B, increase to 95% B over 5 min, hold for 2 min, return to 30% B and equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3500 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 360°C |
| Multiple Reaction Monitoring (MRM) Transitions | See Table 1 |
Table 1: MRM Transitions for Dinoprost and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| (5R)-Dinoprost | 353.2 | 193.1 | 25 |
| Dinoprost-d4 (IS) | 357.2 | 197.1 | 25 |
Method Validation Data
The following tables summarize the quantitative performance of the described LC-MS/MS method, based on typical validation parameters for bioanalytical assays.[4][5][6]
Table 2: Linearity and Sensitivity
| Parameter | Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
Table 3: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low QC | 0.3 | < 10 | < 12 | 90 - 110 |
| Mid QC | 10 | < 8 | < 10 | 92 - 108 |
| High QC | 80 | < 7 | < 9 | 95 - 105 |
Table 4: Recovery
| Analyte | Mean Extraction Recovery (%) |
| (5R)-Dinoprost | 85 - 95 |
| Dinoprost-d4 (IS) | 88 - 98 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the quantification of (5R)-Dinoprost in plasma.
Signaling Pathway Context (Simplified Arachidonic Acid Cascade)
Caption: Biosynthesis of (5R)-Dinoprost from arachidonic acid.
References
- 1. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. biotage.com [biotage.com]
- 4. The validation criteria for analytical methods used in pharmacy practice research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Application Notes and Protocols for the Use of (5R)-Dinoprost Tromethamine in Bovine Oocyte Maturation Assays
For Researchers, Scientists, and Drug Development Professionals
Application Note: Investigating the Role of (5R)-Dinoprost Tromethamine (PGF2α) in Bovine Oocyte Maturation
This compound is the tromethamine salt of Dinoprost, the naturally occurring prostaglandin F2α (PGF2α). In bovine reproduction, PGF2α is a critical hormone primarily known for inducing luteolysis (the regression of the corpus luteum), which is essential for regulating the estrous cycle.[1] Its role in other reproductive processes, such as ovulation and uterine contractions, is also well-established. Given its importance in the follicular environment, its potential influence on the maturation of bovine oocytes in vitro has been a subject of scientific inquiry.
These notes provide a summary of the current understanding and a framework for the experimental use of this compound in bovine oocyte in vitro maturation (IVM) assays. Current research indicates that supplementing IVM media with PGF2α does not confer a benefit to cumulus expansion, oocyte nuclear maturation, or subsequent embryonic development.[2][3][4] This is largely attributed to the finding that the specific receptor for PGF2α, PTGFR, is expressed at very low or undetectable levels in the oocyte itself, although genes related to prostaglandin activity are expressed in the surrounding cumulus cells.[2][3]
Therefore, the following protocols are intended for investigational use to further elucidate the potential subtle effects or signaling mechanisms of PGF2α on the cumulus-oocyte complex, rather than for the routine enhancement of in vitro embryo production.
Data Presentation: Effects of PGF2α on Embryo Development
The following tables summarize quantitative data from studies that have investigated the effect of supplementing IVM media with PGF2α on subsequent bovine embryo development.
Table 1: Effect of PGF2α Supplementation (1 µM) During IVM on Bovine Embryo Development
| Treatment Group | N (Oocytes) | Cleavage Rate (Day 2) | Blastocyst Rate (Day 6) | Blastocyst Rate (Day 7) |
| Control | 134 | 76.1% | 14.2% | 20.1% |
| PGF2α (1 µM) | 135 | 74.1% | 14.8% | 20.7% |
| PGE2 (1 µM) | 134 | 80.6% | 17.9% | 23.1% |
| PGE2 + PGF2α | 135 | 71.8% | 11.8% | 17.0% |
| Data from a study evaluating prostaglandin supplementation. No statistically significant difference (P > 0.05) was observed between the control and PGF2α groups.[4] |
Table 2: Effect of PGF2α Supplementation at Different IVM Time Points on Bovine Embryo Development
| Treatment Group (PGF2α added for) | N (Oocytes) | Cleavage Rate (Day 2) | Blastocyst Rate (Day 6) | Blastocyst Rate (Day 7) |
| Control (24h) | 133 | 78.9% | 18.0% | 24.1% |
| Final 24h of IVM | 135 | 74.8% | 17.0% | 23.7% |
| Final 12h of IVM | 132 | 72.7% | 15.9% | 22.0% |
| Final 6h of IVM | 135 | 77.0% | 16.3% | 21.5% |
| Data shows that adding PGF2α at various intervals during the maturation period did not significantly alter developmental outcomes compared to the control (P > 0.05).[4] |
Experimental Protocols
Protocol 1: Standard Bovine Oocyte In Vitro Maturation (IVM)
This protocol describes a standard and widely used method for the in vitro maturation of bovine cumulus-oocyte complexes (COCs).[5][6][7]
Materials:
-
Bovine ovaries collected from an abattoir
-
Saline solution (0.9% NaCl) with penicillin-streptomycin
-
Aspiration medium (e.g., HEPES-buffered TCM-199)
-
Maturation Medium: TCM-199 base, supplemented with 10% Fetal Bovine Serum (FBS), 0.5 µg/mL FSH, 5 µg/mL LH, 1% penicillin-streptomycin.
-
Mineral oil
-
Petri dishes and 4-well plates
-
18-gauge needles and a syringe or vacuum pump
-
Stereomicroscope
-
CO2 Incubator (38.5°C, 5% CO2 in humidified air)
Procedure:
-
Ovary Collection: Transport bovine ovaries from the abattoir to the lab within 2-4 hours in a thermos containing warm saline (30-35°C).
-
Oocyte Aspiration: In a sterile environment, aspirate follicles with a diameter of 2-8 mm using an 18-gauge needle attached to a 10 mL syringe. Collect the follicular fluid in a 50 mL conical tube.
-
COC Selection: Allow the follicular fluid to sediment for 10-15 minutes. Search the pellet under a stereomicroscope and select high-quality COCs (those with a homogenous cytoplasm and surrounded by at least three compact layers of cumulus cells).[8]
-
Washing: Wash the selected COCs three times in aspiration medium and once in maturation medium.
-
Maturation Culture: Transfer groups of 35-70 COCs into 500 µL droplets of pre-warmed and equilibrated maturation medium in a 4-well plate. Cover the medium with sterile mineral oil.
-
Incubation: Place the culture plates in a CO2 incubator and culture for 22-24 hours at 38.5°C with 5% CO2 in a humidified atmosphere.[9]
-
Assessment of Maturation: After incubation, maturation can be assessed by observing the expansion of the cumulus cells. For nuclear maturation assessment, a subset of oocytes can be denuded of cumulus cells and stained to visualize the extrusion of the first polar body, indicating progression to the metaphase II stage.[10]
Protocol 2: Assay for athis compound Effect on IVM
This protocol outlines how to adapt the standard IVM procedure to test the effects of this compound.
Materials:
-
All materials from Protocol 1
-
This compound (PGF2α)
-
Appropriate solvent for Dinoprost tromethamine (e.g., sterile water or ethanol, as per manufacturer's instructions) to create a stock solution.
Procedure:
-
Prepare Treatment Media: Prepare the standard IVM medium as described in Protocol 1. Create a stock solution of this compound. Serially dilute the stock solution into aliquots of the maturation medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM). A concentration of 1 µM has been used in published studies.[4]
-
Prepare Control Groups:
-
Negative Control: Standard IVM medium with no additives.
-
Vehicle Control: Standard IVM medium containing the same concentration of the solvent used for the Dinoprost tromethamine stock solution. This is critical if the solvent is anything other than the media base.
-
-
Oocyte Preparation and Culture: Collect, select, and wash COCs as described in Protocol 1 (Steps 1-4).
-
Group Allocation: Randomly allocate the washed COCs into the different treatment and control groups. Culture the oocytes as described in Protocol 1 (Steps 5-6) using the respective media.
-
Endpoint Analysis: After the 22-24 hour maturation period, analyze the desired endpoints. These may include:
-
Cumulus Expansion Index: Score the degree of cumulus cell expansion visually or measure the area using imaging software.
-
Nuclear Maturation Rate: Denude, fix, and stain oocytes to determine the percentage that have reached the Metaphase II stage.
-
Developmental Competence: Proceed with in vitro fertilization (IVF) and in vitro culture (IVC) to assess cleavage and blastocyst development rates as the ultimate measure of oocyte quality.[11]
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
Caption: Experimental workflow for testing Dinoprost in bovine IVM assays.
PGF2α Signaling Pathway in Responsive Bovine Cells
Note: This pathway is active in bovine cells expressing the PGF2α receptor (PTGFR), such as luteal and endometrial cells. Its activity in the cumulus-oocyte complex is limited by the low to non-existent expression of PTGFR in the oocyte.[2][12]
Caption: PGF2α signaling pathway in PTGFR-expressing bovine cells.
References
- 1. Effects of prostaglandin F2α (PGF2α) on cell-death pathways in the bovine corpus luteum (CL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Prostaglandins E2 and F2α on the in vitro maturation of bovine oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 5. ars.usda.gov [ars.usda.gov]
- 6. hugendubel.info [hugendubel.info]
- 7. frontiersin.org [frontiersin.org]
- 8. Prostaglandin F2α (PGF2α) production possibility and its receptors expression in the early- and late-cleaved preimplantation bovine embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bovine Oocyte Maturation Assay | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 11. Detrimental effects of prostaglandin F2alpha on preimplantation bovine embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prostaglandin F2 alpha receptors in the early bovine corpus luteum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (5R)-Dinoprost Tromethamine Administration in Non-Human Primate Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of administration routes for (5R)-Dinoprost tromethamine and related prostaglandin F2α (PGF2α) analogs in non-human primate (NHP) studies. The protocols are compiled from various research applications, with a focus on ophthalmology and reproductive biology, to guide study design and execution.
Introduction
This compound, a synthetic analog of prostaglandin F2α, is a potent luteolytic agent and smooth muscle constrictor. In non-human primate research, it and its analogs are primarily investigated for their roles in intraocular pressure (IOP) reduction and reproductive cycle regulation. Understanding the appropriate administration routes and experimental protocols is critical for obtaining reliable and reproducible data. This document outlines various administration methods, summarizes key pharmacokinetic data, and provides detailed experimental protocols from published NHP studies.
Administration Routes and Pharmacokinetics
The choice of administration route significantly impacts the pharmacokinetic and pharmacodynamic profile of prostaglandin analogs. The most common routes in NHP studies include topical, intravenous, and oral administration.
Table 1: Summary of Pharmacokinetic Parameters of Latanoprost (a PGF2α Analog) in Cynomolgus Monkeys
| Administration Route | Dose | Time to Maximum Concentration (Tmax) | Elimination Half-life (t½) | Key Findings |
| Topical (Ocular) | 4.8 µg / eye | 5 minutes (acid form in plasma) | ~10 minutes (acid form in plasma) | Rapid and complete hydrolysis to the active acid form. High concentrations in anterior ocular tissues, low in posterior.[1][2] |
| 6 µg / eye (daily for 21 days) | Within 10 minutes | 13.8 ± 1.7 min (day 1), 12.4 ± 4.8 min (day 21) | No accumulation of the drug or its metabolites was observed with repeated dosing.[3] | |
| Intravenous (IV) | Not specified | N/A | ~10 minutes (acid of latanoprost) | Similar tissue distribution to topical administration, with highest concentrations in the liver and kidney.[1] |
| Oral | Not specified | N/A | N/A | Significant first-pass metabolism, with very little of the active acid reaching plasma.[1] |
Experimental Protocols
Ocular Administration for Intraocular Pressure Studies
Objective: To evaluate the efficacy of prostaglandin analogs in reducing intraocular pressure in glaucomatous non-human primates.
Animal Model: Cynomolgus monkeys (Macaca fascicularis) with induced glaucoma.[4]
Materials:
-
Latanoprost ophthalmic solution (0.005%) or other PGF2α analog.
-
Vehicle control (e.g., saline).
-
Anesthetic agent (for IOP measurements).
-
Tonometer.
Protocol:
-
Acclimatize animals to handling and experimental procedures.
-
Induce anesthesia for baseline intraocular pressure (IOP) measurements.
-
Administer a single drop (approximately 50 µl) of the test article (e.g., 0.005% latanoprost solution) or vehicle to the glaucomatous eye once daily.[4]
-
Measure IOP at predetermined time points post-administration (e.g., 3, 5, and 8 days, with hourly measurements for 6 hours on day 5).[4]
-
For multiple-dosing studies, apply the solution twice daily for a specified period (e.g., 2 weeks).[5]
-
At the end of the study, animals may be euthanized for histopathological examination of ocular tissues.[5]
Workflow for Ocular Administration Protocol:
Caption: Workflow for Ocular Drug Administration and IOP Monitoring.
Intravenous Administration for Pharmacokinetic Studies
Objective: To determine the systemic pharmacokinetic profile of a prostaglandin analog.
Animal Model: Cynomolgus monkeys.[1]
Materials:
-
[³H]-labelled latanoprost or other PGF2α analog.
-
Intravenous infusion setup.
-
Blood collection supplies (syringes, tubes with anticoagulant).
-
Centrifuge.
-
HPLC system for sample analysis.[1]
-
Gas chromatography-mass spectrometry (GC-MS) for metabolite identification.[1]
Protocol:
-
Fast the animals overnight prior to drug administration.
-
Administer a single intravenous dose of the radiolabeled compound.
-
Collect blood samples at specified time points (e.g., pre-dose, and at multiple intervals post-dose).
-
Separate plasma by centrifugation.
-
Analyze plasma samples for radioactivity and metabolite profiles using HPLC.[1]
-
Identify metabolites using GC-MS.[1]
-
Collect urine and feces to determine excretion pathways.[1]
Workflow for Intravenous Pharmacokinetic Study:
Caption: Workflow for an Intravenous Pharmacokinetic Study in NHPs.
Reproductive Biology Studies
Objective: To investigate the effects of PGF2α on follicular development and ovulation.
Animal Model: Cynomolgus macaques.[6]
Materials:
-
Gonadotropins (for controlled ovarian stimulation).
-
hCG (human chorionic gonadotropin) to induce ovulation.
-
PGF2α or analog.
-
Ultrasound equipment for follicular monitoring.
-
Surgical equipment for follicular aspiration or ovary removal.
-
Assay kits for hormone analysis (e.g., PGF2α).
Protocol:
-
Treat female monkeys with gonadotropins to stimulate multiple follicular development.[6]
-
Administer an ovulatory dose of hCG.[6]
-
Collect follicular aspirates and/or whole ovaries at specific time points before and after hCG administration.[6]
-
Analyze follicular fluid for PGF2α concentrations.[6]
-
Isolate granulosa cells for in vitro studies to assess PGF2α synthesis pathways.[6]
Signaling Pathway for PGF2α Synthesis in Primate Follicles:
References
- 1. Pharmacokinetics of latanoprost in the cynomolgus monkey. 1st communication: single intravenous, oral or topical administration on the eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of latanoprost in the cynomolgus monkey. 3rd communication: tissue distribution after topical administration on the eye studied by whole body autoradiography. Glaucoma Research Laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of latanoprost in the cynomolgus monkey. 2nd communication: repeated topical administration on the eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Latanoprost-eluting contact lenses in glaucomatous monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple dosing of prostaglandin F2 alpha or epinephrine on cynomolgus monkey eyes. III. Histopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two Pathways for Prostaglandin F2α (PGF2α) Synthesis by the Primate Periovulatory Follicle - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Uterine Contractility Studies with (5R)-Dinoprost Tromethamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5R)-Dinoprost tromethamine, a synthetic analog of prostaglandin F2α (PGF2α), is a potent stimulator of uterine smooth muscle contraction.[1][2] It is widely used in obstetrics and gynecology to induce labor and control postpartum hemorrhage. Understanding the precise mechanism and quantifying the effects of Dinoprost tromethamine on uterine contractility is crucial for the development of new uterotonic drugs and for optimizing existing therapeutic strategies. These application notes provide a detailed protocol for studying the effects of this compound on isolated uterine tissue strips in vitro using an organ bath system.
Mechanism of Action
Dinoprost tromethamine exerts its effects by binding to the prostaglandin F2α receptor (PTGFR), a G-protein coupled receptor (GPCR) on the surface of myometrial cells.[1][2] Activation of the PTGFR initiates a downstream signaling cascade primarily through Gq and Gi proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG-mediated activation of protein kinase C (PKC), lead to the phosphorylation of myosin light chains and subsequent smooth muscle contraction. Further downstream signaling involves the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38, and transcription factors including NF-κB, CREB, and C/EBP-β, which are involved in the inflammatory response and gene expression changes associated with labor.[3][4]
Caption: Signaling pathway of this compound in myometrial cells.
Experimental Protocols
Materials and Reagents
-
Myometrial tissue biopsies from consenting patients undergoing cesarean section.
-
This compound (Sigma-Aldrich or equivalent)
-
Krebs-Henseleit Solution (see Table 1 for composition)[5][6][7]
-
Carbogen gas (95% O2, 5% CO2)
-
Distilled water
-
Ethanol (for stock solution preparation)
-
Surgical instruments (scissors, forceps)
-
Organ bath system with isometric force transducers[8][9][10]
-
Data acquisition system
Table 1: Composition of Krebs-Henseleit Solution
| Component | Concentration (mM) |
| NaCl | 118.4 |
| KCl | 4.7 |
| CaCl2·2H2O | 2.5 |
| MgSO4·7H2O | 1.2 |
| KH2PO4 | 1.2 |
| NaHCO3 | 25.0 |
| Glucose | 11.1 |
Prepare fresh daily and continuously bubble with carbogen gas to maintain pH ~7.4.[5]
Experimental Workflow
Caption: Experimental workflow for in vitro uterine contractility assay.
Detailed Methodology
-
Tissue Acquisition and Preparation:
-
Obtain myometrial biopsies from the upper edge of the lower uterine segment incision during cesarean sections from consenting, term, non-laboring women.
-
Immediately place the tissue in chilled Krebs-Henseleit solution and transport it to the laboratory.
-
Under a dissecting microscope, carefully dissect the myometrium from the serosa and endometrium.
-
Cut the myometrium into longitudinal strips of approximately 10 mm in length and 2 mm in width and thickness.
-
-
Mounting and Equilibration:
-
Mount the uterine strips vertically in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.[8]
-
Attach one end of the strip to a fixed hook at the bottom of the chamber and the other end to an isometric force transducer.[10][11]
-
Apply an initial tension of 1-2 grams and allow the tissue to equilibrate for 60-90 minutes, or until spontaneous contractions are stable and reproducible. Replace the Krebs-Henseleit solution every 15-20 minutes during equilibration.
-
-
Drug Administration and Data Recording:
-
Prepare a stock solution of this compound in ethanol and make subsequent serial dilutions in Krebs-Henseleit solution.
-
Once stable spontaneous contractions are established, add cumulative concentrations of Dinoprost tromethamine to the organ bath at regular intervals (e.g., every 20-30 minutes). A typical concentration range to test is 10⁻¹⁰ M to 10⁻⁵ M.[8][12]
-
Record the isometric tension continuously using a data acquisition system.
-
-
Data Analysis:
-
Measure the following parameters for each concentration of Dinoprost tromethamine:
-
Normalize the data to the baseline contractile activity before drug administration.
-
Construct dose-response curves by plotting the percentage change in each parameter against the logarithm of the Dinoprost tromethamine concentration.
-
Calculate the EC50 (half-maximal effective concentration) for each parameter.
-
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between different concentrations of this compound.
Table 2: Effect of this compound on Uterine Contraction Parameters (Example Data)
| Dinoprost Conc. (M) | Frequency (contractions/10 min) | Amplitude (% of baseline) | AUC (% of baseline) |
| Baseline | 3.2 ± 0.4 | 100 | 100 |
| 10⁻¹⁰ | 3.5 ± 0.5 | 110 ± 8 | 115 ± 10 |
| 10⁻⁹ | 4.1 ± 0.6 | 135 ± 12 | 145 ± 15* |
| 10⁻⁸ | 5.2 ± 0.7 | 170 ± 15 | 190 ± 20** |
| 10⁻⁷ | 6.5 ± 0.8 | 220 ± 20 | 250 ± 25 |
| 10⁻⁶ | 7.8 ± 0.9 | 280 ± 25 | 320 ± 30 |
| 10⁻⁵ | 8.5 ± 1.0 | 310 ± 30 | 350 ± 35*** |
Data are presented as mean ± SEM. Statistical significance is denoted by asterisks (p<0.05, **p<0.01, **p<0.001) compared to baseline.
Conclusion
This protocol provides a robust and reproducible method for studying the in vitro effects of this compound on uterine contractility. By carefully controlling experimental conditions and accurately measuring key contractile parameters, researchers can obtain valuable insights into the pharmacology of this important uterotonic agent. The data generated can be used to inform the development of novel therapeutics for the management of labor and other uterine disorders.
References
- 1. academic.oup.com [academic.oup.com]
- 2. PGF2α modulates the output of chemokines and pro-inflammatory cytokines in myometrial cells from term pregnant women through divergent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin F2α requires activation of calcium-dependent signalling to trigger inflammation in human myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. support.harvardapparatus.com [support.harvardapparatus.com]
- 6. Krebs–Henseleit solution - Wikipedia [en.wikipedia.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. In vitro myometrial contractility profiles of different pharmacological agents used for induction of labor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Myometrial Contractility Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The effects of PGE1 and PGE2 on in vitro myometrial contractility and uterine structure - PMC [pmc.ncbi.nlm.nih.gov]
Application of (5R)-Dinoprost Tromethamine in Animal Models of Parturition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin F2α (PGF2α), is a potent luteolytic agent and uterotonic drug.[1] Its primary mechanism of action involves binding to the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor, initiating a signaling cascade that leads to myometrial contractions and the onset of parturition.[2] In veterinary medicine, it is widely used for the synchronization of estrus and the induction of parturition in various livestock species, including cattle and swine.[3] In a research context, this compound serves as a critical tool in the development of animal models of parturition. These models are instrumental for investigating the physiological mechanisms of labor, identifying novel tocolytic and uterotonic agents, and assessing the safety and efficacy of new therapeutics for managing preterm labor and other parturition-related complications.
This document provides detailed application notes and protocols for the use of this compound in animal models of parturition, with a focus on rodent models. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.
Data Presentation
Table 1: Recommended Dosages of Dinoprost Tromethamine for Parturition Induction in Various Animal Species
| Animal Species | Dosage | Route of Administration | Notes |
| Cattle | 25 mg (5 mL of a 5 mg/mL solution) | Intramuscular (IM) | Effective in cattle with a corpus luteum that have ovulated at least five days prior to treatment.[3] |
| Swine | 10 mg (2 mL of a 5 mg/mL solution) | Intramuscular (IM) | Administered within 3 days of the normal predicted farrowing date. The average interval from administration to parturition is approximately 30 hours.[3] |
| Mares | 1 mg per 45.5 kg (100 lbs) of body weight | Intramuscular (IM) | Used for controlling the timing of estrus in cycling mares.[3] |
Table 2: Safety and Toxicity Data for Dinoprost in Rodent Models
| Animal Model | Dosage | Route of Administration | Observation |
| Rat | 1.25, 3.2, 10.0, and 20.0 mg/kg/day (gestation days 6-15) | Oral | Non-teratogenic. |
| Rat | 0.5 and 1.0 mg/kg/day (on various gestation days) | Subcutaneous (SC) | Non-teratogenic. |
| Rabbit | 0.5 and 1.0 mg/kg/day (on various gestation days) | Subcutaneous (SC) | Non-teratogenic. |
| Rabbit | 0.01, 0.1, and 1.0 mg/kg/day (gestation days 6-18) or 5.0 mg/kg/day (gestation days 8-18) | Oral | Non-teratogenic. |
Signaling Pathway of this compound in Myometrial Cells
This compound exerts its effects by activating the Prostaglandin F2α (FP) receptor. This initiates a cascade of intracellular events primarily aimed at increasing intracellular calcium concentrations, which is the key trigger for smooth muscle contraction.
Caption: Signaling pathway of this compound in myometrial cells.
Experimental Protocols
Protocol 1: Induction of Parturition in a Rat Model
Objective: To establish a reliable method for inducing parturition in pregnant rats using this compound for the study of labor mechanisms and the evaluation of therapeutic interventions.
Materials:
-
Pregnant Sprague-Dawley rats (Gestation Day 18-20; normal gestation is ~22 days)
-
This compound sterile solution (e.g., Lutalyse®, 5 mg/mL)
-
Sterile saline solution (0.9% NaCl)
-
Sterile syringes and needles (25-27 gauge)
-
Animal scale
-
Observation cages with bedding
-
Video recording equipment (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Animal Acclimation: Upon arrival, house pregnant rats individually in a temperature and light-controlled environment (12:12 light-dark cycle) with ad libitum access to food and water. Allow for an acclimation period of at least 48 hours.
-
Dosage Preparation: Dilute the this compound stock solution with sterile saline to the desired concentration. A starting dose of 0.5 to 1.0 mg/kg can be used, administered subcutaneously. Dose-response studies may be necessary to determine the optimal dose for the specific research question.
-
Administration: On the desired day of gestation (e.g., Day 20), weigh the pregnant rat to calculate the exact volume of the diluted drug solution to be administered. Administer the calculated dose via subcutaneous injection in the dorsal neck/scruff region.
-
Monitoring of Parturition:
-
Immediately after administration, place the rat in a clean observation cage.
-
Continuously monitor the animal for the onset of labor. Key indicators include:
-
Nesting behavior
-
Vaginal licking and grooming
-
Abdominal contractions and straining
-
Presence of vaginal discharge or bleeding
-
Delivery of the first pup
-
-
Record the latency to the onset of labor (time from injection to the first sign of active labor) and the duration of parturition (time from the delivery of the first pup to the last).
-
Record the number of live and stillborn pups.
-
Monitor maternal well-being throughout the process. Note any signs of distress.
-
-
Data Collection and Analysis:
-
Compile data on the timing of parturition, litter size, and pup viability.
-
If applicable, collect tissue samples (e.g., myometrium, placenta, fetal membranes) for further analysis (e.g., gene expression, protein analysis).
-
Visualizing the Experimental Workflow
Caption: Experimental workflow for inducing parturition in a rodent model.
Logical Relationships in Parturition Monitoring
Effective monitoring of induced parturition involves observing a cascade of physiological and behavioral events. The logical relationship between these events can be visualized to aid researchers in identifying key observational endpoints.
Caption: Logical flow of observable events during induced parturition.
Conclusion
The use of this compound in animal models of parturition provides a valuable and reproducible system for studying the complex processes of labor and delivery. The protocols and information provided herein offer a foundational framework for researchers to design and execute experiments aimed at advancing our understanding of reproductive biology and developing novel therapeutics for the management of parturition. Careful consideration of species-specific dosages, administration routes, and comprehensive monitoring are paramount to obtaining reliable and ethically sound scientific data.
References
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Dinoprost Tromethamine
Application Note and Protocol
This document provides a detailed methodology for the quantitative analysis of Dinoprost Tromethamine in pharmaceutical preparations using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is based on established pharmacopeial procedures and scientific literature, ensuring robustness and reliability for research, quality control, and drug development applications.
Introduction
Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin F2α, is a potent luteolytic agent used in veterinary and human medicine.[1] Accurate and precise quantification of Dinoprost Tromethamine is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. This application note details a reversed-phase HPLC (RP-HPLC) method for its analysis.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The primary chromatographic parameters are summarized in the table below.
| Parameter | Recommended Condition |
| HPLC System | Isocratic HPLC with UV Detector |
| Column | L1 packing (e.g., C18), 3.9 mm x 15 cm |
| Mobile Phase | Filtered and degassed mixture of Water, Acetonitrile, and Phosphoric Acid (750:250:1 v/v/v)[2] |
| Flow Rate | 2.0 mL/minute[2] |
| Injection Volume | 10 µL[2] |
| Detection Wavelength | 200 nm[2][3] |
| Column Temperature | Ambient |
Preparation of Solutions
Caution: Great care should be taken to prevent inhaling particles of Dinoprost Tromethamine and exposing the skin to it.[2] Prepare solutions immediately before use.[2]
-
Mobile Phase: Prepare a mixture of water, acetonitrile, and phosphoric acid in the ratio of 750:250:1. Filter the mixture through a 0.45 µm membrane filter and degas prior to use.[2]
-
Standard Preparation (1.0 mg/mL): Accurately weigh a quantity of USP Dinoprost Tromethamine Reference Standard (RS) and dissolve it in the Mobile Phase. Dilute quantitatively, and stepwise if necessary, with the Mobile Phase to obtain a solution with a known concentration of about 1.0 mg/mL.[2]
-
Assay Preparation (1.0 mg/mL): Accurately weigh about 25.0 mg of Dinoprost Tromethamine and transfer it to a 25-mL volumetric flask. Dissolve in and dilute to volume with the Mobile Phase, and mix well.[2]
Method Protocol
The following diagram illustrates the general workflow for the HPLC analysis of Dinoprost Tromethamine.
Caption: Workflow for Dinoprost Tromethamine HPLC Analysis.
System Suitability
Before sample analysis, the performance of the chromatographic system must be verified.[4] Inject the Standard preparation and record the peak responses. The system is deemed suitable for use if the following criteria are met:
| Parameter | Acceptance Criteria |
| Column Efficiency | Not less than 6000 theoretical plates[2] |
| Relative Standard Deviation (RSD) | Not more than 2.0% for replicate injections[2] |
| Resolution (R) | Not less than 1.0 between dinoprost tromethamine and any adjacent peak[2] |
Chromatographic Procedure
-
Separately inject equal volumes (about 10 µL) of the Standard preparation and the Assay preparation into the chromatograph.[2]
-
Record the chromatograms for a sufficient time to allow the elution of the dinoprost tromethamine peak.
-
Measure the peak responses (area) for the major peaks obtained from the Standard preparation and the Assay preparation.[2]
Calculation
Calculate the quantity, in mg, of dinoprost tromethamine (C₂₀H₃₄O₅·C₄H₁₁NO₃) in the portion of the sample taken by the formula:
Amount (mg) = (rU / rS) * C * V
Where:
-
rU is the peak response obtained from the Assay preparation.[2]
-
rS is the peak response obtained from the Standard preparation.[2]
-
C is the concentration, in mg per mL, of USP Dinoprost Tromethamine RS in the Standard preparation.[2]
-
V is the volume, in mL, of the Assay preparation (25 mL).
Method Validation Parameters
For regulatory submissions, the analytical method should be validated according to ICH guidelines.[5][6] The following tables summarize typical validation parameters and their acceptance criteria for an HPLC assay method.
Linearity
| Concentration Range | Correlation Coefficient (r²) |
| 83-249 µg/mL | ≥ 0.999[3] |
Accuracy (Recovery)
| Spiked Concentration Level | Mean Recovery (%) |
| 80% | 98.0 - 102.0 |
| 100% | 98.0 - 102.0 |
| 120% | 98.0 - 102.0 |
Data adapted from typical pharmaceutical validation requirements.[7]
Precision
| Precision Type | Acceptance Criteria (%RSD) |
| Repeatability (Intra-day) | ≤ 2.0% |
| Intermediate Precision (Inter-day) | ≤ 2.0% |
Data adapted from typical pharmaceutical validation requirements.[7]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Value |
| LOD | 0.95 µg/mL[3] |
| LOQ | 2.89 µg/mL[3] |
Note: These values are for a similar prostaglandin, Carboprost Tromethamine, and may serve as a reference.
Conclusion
The HPLC method described provides a reliable and robust approach for the quantitative analysis of Dinoprost Tromethamine. Adherence to the specified chromatographic conditions, solution preparation procedures, and system suitability criteria is essential for obtaining accurate and reproducible results. For use in a regulated environment, the method should be fully validated to demonstrate its suitability for the intended purpose.
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. Dinoprost Tromethamine [drugfuture.com]
- 3. jgtps.com [jgtps.com]
- 4. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. resolvemass.ca [resolvemass.ca]
Application Notes and Protocols for the Use of (5R)-Dinoprost Tromethamine in Uterine Tissue Explant Culture
For Researchers, Scientists, and Drug Development Professionals
Application Notes
(5R)-Dinoprost tromethamine, a synthetic analog of prostaglandin F2α (PGF2α), is a potent luteolytic agent that stimulates uterine smooth muscle contractions.[1] Its application in uterine tissue explant culture provides a valuable ex vivo model to investigate various physiological and pathological processes of the uterus. This system allows for the study of uterine contractility, hormonal responses, and signaling pathways in a controlled environment that maintains the tissue's three-dimensional architecture and cell-cell interactions.
Key Applications:
-
Uterine Contractility Studies: Uterine tissue explants can be utilized to assess the dose-dependent effects of this compound on the force and frequency of myometrial contractions. This is crucial for understanding the mechanisms of labor induction and for the development of novel tocolytic or uterotonic drugs.
-
Signal Transduction Research: The explant model enables the elucidation of the molecular mechanisms downstream of the prostaglandin F2α receptor (FP receptor). Researchers can investigate the activation of G-proteins, second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG), and subsequent calcium mobilization.[2][3][4]
-
Drug Discovery and Development: Pharmaceutical companies can employ this system to screen and characterize new drug candidates targeting the PGF2α signaling pathway for conditions such as preterm labor, dysmenorrhea, and postpartum hemorrhage.
-
Reproductive Toxicology: The model can be used to evaluate the potential effects of environmental toxins or other compounds on uterine function by observing their impact on the response to this compound.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of PGF2α on uterine tissue. Note that this compound is expected to elicit similar responses.
Table 1: Effect of PGF2α on Myometrial Contraction in Human Uterine Tissue Strips
| Concentration of PGF2α (M) | Observed Effect on Non-Pregnant Myometrium | Observed Effect on Pregnant Myometrium | Reference |
| 10⁻⁸ - 10⁻⁶ | Responsive, sustained contractions | Weak contractile responsiveness | [5] |
Table 2: PGF2α Concentration Used in Human Myometrial Cell Culture
| Compound | Concentration (µM) | Observed Effect | Reference |
| PGF2α | 1 | Stimulation of myometrial contractility and increased expression of uterine activation proteins. | [6] |
Experimental Protocols
Protocol 1: General Uterine Tissue Explant Culture
This protocol is adapted from established methods for endometrial and myometrial tissue culture.[7][8][9]
Materials:
-
Fresh uterine tissue (endometrium and/or myometrium)
-
Sterile dissection tools (scalpel, forceps, scissors)
-
Petri dishes
-
Culture medium (e.g., DMEM/F-12 supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin)[8]
-
This compound stock solution
-
Incubator (37°C, 5% CO₂)
-
Rocking platform (optional)
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Tissue Collection and Preparation:
-
Aseptically collect fresh uterine tissue.
-
Place the tissue in a petri dish containing cold, sterile PBS.
-
Under a laminar flow hood, carefully dissect the desired tissue layer (endometrium or myometrium).
-
Mince the tissue into small explants of approximately 2-3 mm³.[7]
-
-
Washing:
-
Wash the explants two to three times with sterile culture medium to remove any blood and cellular debris.[7]
-
-
Culturing:
-
Place the explants in a petri dish or multi-well plate containing pre-warmed culture medium.
-
Ensure the tissue is submerged but not floating.
-
Incubate at 37°C in a humidified atmosphere of 5% CO₂.
-
For improved nutrient and gas exchange, a rocking platform can be used.
-
-
Treatment with this compound:
-
After an initial equilibration period (e.g., 2-24 hours), replace the medium with fresh medium containing the desired concentration of this compound.
-
A dose-response curve can be generated by treating explants with a range of concentrations (e.g., 10⁻⁹ M to 10⁻⁵ M).
-
-
Endpoint Analysis:
-
Culture supernatant can be collected at various time points to measure the secretion of hormones, cytokines, or other signaling molecules using techniques like ELISA or radioimmunoassay.
-
The tissue explants can be processed for histological analysis, immunohistochemistry, or molecular analysis (e.g., RNA or protein extraction).
-
Protocol 2: Assessment of Uterine Contractility
Materials:
-
Uterine tissue explants (myometrium)
-
Organ bath system with force transducers
-
Krebs-Henseleit solution (or similar physiological salt solution)
-
Carbogen gas (95% O₂, 5% CO₂)
-
This compound stock solution
Procedure:
-
Tissue Mounting:
-
Mount myometrial strips vertically in an organ bath filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
-
Equilibration:
-
Allow the tissue to equilibrate for at least 60 minutes, with periodic washing every 15-20 minutes.
-
Apply a resting tension (e.g., 1-2 g) and allow the tissue to stabilize.
-
-
Treatment:
-
Once a stable baseline of spontaneous contractions is established, add this compound to the organ bath in a cumulative or non-cumulative manner to obtain a dose-response curve.
-
-
Data Acquisition and Analysis:
-
Record the contractile activity using a data acquisition system.
-
Analyze the frequency, amplitude, and duration of contractions.
-
Visualizations
Signaling Pathway of this compound in Uterine Myometrial Cells
Caption: PGF2α receptor signaling pathway in uterine cells.
Experimental Workflow for Uterine Explant Culture
Caption: Workflow for uterine tissue explant culture and analysis.
References
- 1. The prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are PTGFR modulators and how do they work? [synapse.patsnap.com]
- 3. repository.arizona.edu [repository.arizona.edu]
- 4. PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contractile effects of prostaglandins, oxytocin, and endothelin-1 in human myometrium in vitro: refractoriness of myometrial tissue of pregnant women to prostaglandins E2 and F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin F2α requires activation of calcium-dependent signalling to trigger inflammation in human myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. animal.ifas.ufl.edu [animal.ifas.ufl.edu]
- 8. Optimized culture conditions for tissue explants of uterine leiomyoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iris.unipa.it [iris.unipa.it]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Luteolytic Response to (5R)-Dinoprost Tromethamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of (5R)-Dinoprost tromethamine in luteolysis experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing a partial or incomplete luteolytic response to Dinoprost tromethamine in our animal models. What are the potential causes?
An incomplete luteolytic response is a common issue and can be attributed to several factors:
-
Timing of Administration: The age of the corpus luteum (CL) is a critical determinant of its responsiveness to Prostaglandin F2α (PGF2α) and its analogs. Early-stage CL (typically less than 4-5 days post-ovulation in cattle) is often refractory to the luteolytic effects of dinoprost. Ensure that the administration of Dinoprost tromethamine is performed during the mid-luteal phase when the CL is fully functional and responsive.
-
Dosage: Suboptimal dosage can lead to an incomplete decline in progesterone. The effective dose can vary between species and even individuals. It is crucial to consult literature for species-specific dosage recommendations and consider performing a dose-response study to determine the optimal concentration for your experimental model.
-
Pulsatile Release: Natural luteolysis is induced by a series of PGF2α pulses, not a single bolus. A single injection of Dinoprost tromethamine might not be sufficient to mimic this physiological process, leading to a partial recovery of the CL. Some studies suggest that multiple, spaced doses can be more effective in inducing complete luteolysis.[1]
-
Drug Stability and Handling: Ensure the proper storage and handling of your Dinoprost tromethamine stock solutions. The compound's stability can be affected by temperature, light, and multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment from a properly stored stock.
-
Individual Animal Variation: Biological variability among animals, including metabolic rate and receptor density, can influence the response to Dinoprost tromethamine.
Q2: Progesterone levels initially decrease after Dinoprost tromethamine administration but then rebound. Why is this happening?
This phenomenon, known as "luteal rescue" or incomplete luteolysis, can occur due to:
-
Insufficient Luteolytic Signal: A single dose of Dinoprost tromethamine may not be adequate to cause the complete and irreversible demise of the corpus luteum. The initial drop in progesterone can be followed by a recovery as the luteal cells that survived the initial insult resume steroidogenesis.
-
Luteotropic Support: The pituitary gland may release luteinizing hormone (LH) in response to the initial drop in progesterone, which can counteract the luteolytic effects of PGF2α and promote CL survival and function.[2]
-
Short Half-Life of Dinoprost: Dinoprost tromethamine has a relatively short biological half-life. If the drug is cleared from the system before luteolysis is complete, the CL can recover.
To troubleshoot this, consider:
-
Implementing a treatment protocol with multiple, spaced injections of Dinoprost tromethamine to better mimic the natural pulsatile release of PGF2α.[1]
-
Increasing the dose of Dinoprost tromethamine, based on preliminary dose-response studies.
-
Concurrently administering a GnRH antagonist to block the luteotropic support from LH, although this will significantly alter the physiological context of the experiment.
Q3: We are comparing Dinoprost tromethamine with a synthetic analog like Cloprostenol and observing differences in efficacy. Is this expected?
Yes, it is expected to observe differences in potency and efficacy between Dinoprost tromethamine (a synthetic version of the naturally occurring PGF2α) and its synthetic analogs like Cloprostenol.
-
Potency and Half-Life: Synthetic analogs like Cloprostenol are often designed to be more potent and have a longer biological half-life than natural PGF2α.[3][4] This is because they are more resistant to enzymatic degradation in the lungs and other tissues. Consequently, a lower dose of Cloprostenol may be required to achieve the same luteolytic effect as Dinoprost tromethamine.
-
Receptor Binding Affinity: While both bind to the PGF2α receptor (FP receptor), there might be subtle differences in their binding affinities and the downstream signaling cascades they activate, which could contribute to variations in their luteolytic efficacy.
When comparing these compounds, it is essential to consider their relative potencies and to test them at equimolar concentrations or at doses known to be equipotent in your specific model system.
Q4: Can the route of administration affect the luteolytic response to Dinoprost tromethamine?
Yes, the route of administration can influence the pharmacokinetics and, consequently, the efficacy of Dinoprost tromethamine. The most common routes are intramuscular (IM) and subcutaneous (SC).
-
Absorption and Bioavailability: The rate of absorption from the injection site can differ between IM and SC routes, potentially leading to variations in the peak plasma concentration and the duration of action. Some studies in lactating dairy cows have shown that SC administration can lead to greater circulating concentrations of the PGF2α metabolite (PGFM) in the initial period after injection compared to IM administration.[5]
-
Systemic vs. Local Delivery: For some research applications, direct administration to the ovary or surrounding vasculature may be employed to study the local effects of PGF2α on the corpus luteum, bypassing systemic metabolism.
When designing your experiments, ensure the route of administration is consistent and clearly reported. If you are troubleshooting inconsistent results, verifying your injection technique and considering the potential impact of the chosen route is important.
Data Presentation
Table 1: Comparison of Luteolytic Efficacy of Dinoprost Tromethamine and Cloprostenol Sodium in Jennies
| Treatment Group | Dose | Reduction in Estrous Cycle Length | Decrease in Corpus Luteum Volume (Day 1 post-treatment) |
| Dinoprost Tromethamine (DT) | 5 mg | Effective (P < 0.0001) | Yes (P < 0.05) |
| 2.5 mg | Effective (P < 0.0001) | Yes (P < 0.05) | |
| 1.25 mg | Effective (P < 0.0001) | Yes (P < 0.05) | |
| 0.625 mg | Effective (P < 0.0001) | Yes (P < 0.05) | |
| Cloprostenol Sodium (CS) | 250 µg | Effective (P < 0.0001) | Yes (P < 0.05) |
| 125 µg | Effective (P < 0.0001) | Yes (P < 0.05) | |
| 65.5 µg | Effective (P < 0.0001) | Yes (P < 0.05) | |
| 37.5 µg | Effective (P < 0.0001) | Yes (P < 0.05) | |
| Control | No Treatment | - | - |
Data summarized from a study in jennies. All treatment doses were effective in inducing luteolysis. Lower doses of both analogs resulted in fewer adverse effects.[6]
Table 2: Effect of Different PGF2α Analogs on Progesterone (P4) Concentration in Dairy Cattle
| Treatment Group | P4 Concentration at Day 0 (ng/mL) | P4 Concentration at Day 2 (ng/mL) | Rate of P4 Decline | 1st Insemination Pregnancy Rate (%) |
| Lutalyse (Dinoprost tromethamine) | 6.4 ± 0.44 | 1.8 ± 0.31 | - | 10 |
| PGF Veyx forte (Cloprostenol) | 6.7 ± 0.35 | 1.7 ± 0.23 | - | 30 |
| Luteosyl (d-Cloprostenol) | 6.9 ± 0.41 | 1.1 ± 0.21 | Significantly higher than other groups | 40 |
This study in dairy cattle suggests that d-cloprostenol induced a greater decrease in serum progesterone concentrations two days following treatment compared to dinoprost tromethamine and cloprostenol.
Experimental Protocols
Protocol 1: In Vivo Induction of Luteolysis in a Ruminant Model (e.g., Cow or Ewe)
This protocol provides a general framework. Specifics such as animal handling, ethical approvals, and dosages should be optimized for your institution and experimental model.
-
Animal Selection and Synchronization:
-
Select healthy, non-pregnant, cycling animals.
-
Synchronize the estrous cycle of the animals using a standard protocol (e.g., Ovsynch for cattle) to ensure the corpus luteum is at a known and consistent stage (mid-luteal phase, e.g., Day 7-12 post-estrus).
-
-
Baseline Data Collection:
-
Collect blood samples via jugular venipuncture at several time points before treatment to establish baseline progesterone concentrations.
-
Perform transrectal ultrasonography to visualize and measure the size of the corpus luteum.
-
-
Dinoprost Tromethamine Administration:
-
Prepare a fresh solution of Dinoprost tromethamine at the desired concentration.
-
Administer the solution via the chosen route (e.g., intramuscular injection in the neck or gluteal muscles).
-
-
Post-Treatment Monitoring and Data Collection:
-
Collect blood samples at frequent intervals post-injection (e.g., 0, 1, 2, 4, 8, 12, 24, 48, and 72 hours) to monitor the decline in plasma progesterone.
-
Perform daily transrectal ultrasonography to monitor the regression of the corpus luteum (decrease in size and changes in echotexture).
-
Observe animals for signs of estrus (behavioral changes).
-
-
Hormone Analysis:
-
Separate plasma from blood samples by centrifugation.
-
Measure progesterone concentrations using a validated method such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Analyze the changes in progesterone concentrations and corpus luteum size over time to assess the luteolytic response.
-
Protocol 2: In Vitro Luteal Cell Culture and Progesterone Assay
This protocol describes the isolation and culture of luteal cells to study the direct effects of Dinoprost tromethamine.
-
Corpus Luteum Collection:
-
Collect ovaries containing a mid-luteal phase corpus luteum from a local abattoir or from surgically ovariectomized animals under ethical approval.
-
Transport the ovaries to the laboratory on ice in a sterile collection medium (e.g., PBS with antibiotics).
-
-
Luteal Cell Isolation:
-
Under sterile conditions, dissect the corpus luteum from the ovarian stroma.
-
Mince the luteal tissue into small pieces (1-2 mm³).
-
Digest the tissue with a collagenase solution (e.g., Collagenase Type I in a balanced salt solution) with gentle agitation at 37°C.
-
Filter the cell suspension through a series of sterile nylon meshes to remove undigested tissue.
-
Wash the cells by centrifugation and resuspend them in a culture medium (e.g., DMEM/F-12 supplemented with serum, antibiotics, and growth factors).
-
-
Cell Culture and Treatment:
-
Determine cell viability and number using a hemocytometer and trypan blue exclusion.
-
Seed the cells in culture plates at a desired density.
-
Allow the cells to attach and stabilize for 24-48 hours.
-
Replace the medium with a fresh medium containing various concentrations of Dinoprost tromethamine or a vehicle control.
-
-
Sample Collection and Analysis:
-
Collect the culture medium at different time points after treatment (e.g., 24, 48, 72 hours).
-
At the end of the experiment, lyse the cells for protein or nucleic acid analysis.
-
Measure progesterone concentrations in the collected culture medium using RIA or ELISA.
-
Assess cell viability using assays such as MTT or LDH.
-
Analyze the expression of key genes or proteins involved in steroidogenesis and apoptosis via qPCR or Western blotting.
-
-
Data Analysis:
-
Normalize progesterone production to cell number or protein content.
-
Compare the effects of different concentrations of Dinoprost tromethamine on progesterone secretion and cell viability.
-
Mandatory Visualizations
Caption: PGF2α signaling pathway in luteal cells leading to luteolysis.
Caption: General experimental workflow for an in vivo luteolysis study.
References
- 1. A new in vivo model for luteolysis using systemic pulsatile infusions of PGF(2α) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. History, insights, and future perspectives on studies into luteal function in cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 4. Luteolysis in the cow: a novel concept of vasoactive molecules [animal-reproduction.org]
- 5. Effect of route of administration of dinoprost tromethamine on plasma profiles of 13,14-dihydro-15-keto-prostaglandin F2α and progesterone in lactating Holstein cows - PMC [pmc.ncbi.nlm.nih.gov]
- 6. madbarn.com [madbarn.com]
Technical Support Center: Optimizing (5R)-Dinoprost Tromethamine Dosage for In Vivo Rodent Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use and dosage optimization of (5R)-Dinoprost tromethamine in in vivo rodent studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of prostaglandin F2α (PGF2α).[1][2] Its primary mechanism of action is agonism of the Prostaglandin F2α receptor (FP receptor).[3][4] This interaction initiates a signaling cascade that can lead to various physiological effects, including smooth muscle contraction, luteolysis, and modulation of inflammatory responses.[1][2]
Q2: What are the common research applications of this compound in rodents?
A2: In rodent models, this compound is frequently used to study its effects on reproductive physiology, such as inducing luteolysis or parturition.[5] It is also utilized in pain and inflammation research due to the role of prostaglandins in these processes.
Q3: What is a recommended starting dose for a new in vivo rodent study?
A3: Establishing a starting dose requires careful consideration of the research question and animal model. Based on non-teratogenic studies in rats, oral doses ranged from 1.25 to 20.0 mg/kg/day, and subcutaneous doses were 0.5 and 1.0 mg/kg/day.[1][5][6] For initial dose-finding studies, it is advisable to start with a low dose, such as 0.5 mg/kg, and escalate to determine the minimum effective dose and the maximum tolerated dose.
Q4: How should this compound be prepared for in vivo administration?
A4: this compound is readily soluble in water, DMSO, and ethanol.[1][7] For parenteral administration, it is crucial to use a sterile, isotonic vehicle. A common practice is to dissolve the compound in a minimal amount of a suitable solvent like DMSO and then dilute it with sterile saline or phosphate-buffered saline (PBS) to the final desired concentration.[8] The final concentration of the initial solvent (e.g., DMSO) should be minimized to avoid toxicity.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of the compound in the final formulation. | The compound's solubility limit in the aqueous vehicle has been exceeded. | - Increase the proportion of the initial solvent (e.g., DMSO), ensuring it remains within a non-toxic range for the animal. - Gently warm the solution. - Prepare a fresh, more dilute solution. |
| Animal exhibits signs of distress post-injection (e.g., writhing, agitation). | The formulation may be irritating due to pH or the vehicle used. High doses can also cause discomfort. | - Ensure the pH of the final solution is close to neutral (~7.0).[9] - Reduce the concentration of any organic solvents. - Administer the injection more slowly. - Consider a different route of administration that may be less irritating. - Re-evaluate the dose; it may be too high. |
| Inconsistent or no observable effect at the expected dose. | - Improper administration technique. - Degradation of the compound. - Incorrect dosage calculation. | - Ensure proper training on the chosen administration route (e.g., intraperitoneal, subcutaneous). - Prepare fresh solutions for each experiment, as prostaglandins can be unstable in solution.[3] - Double-check all calculations for dose and concentration. |
| Unexpected side effects (e.g., respiratory distress, diarrhea). | This compound can cause bronchoconstriction and stimulate gastrointestinal smooth muscle.[6] | - Monitor animals closely after administration. - Lower the dose to see if side effects diminish while maintaining the desired therapeutic effect. - Consider the use of a more selective prostaglandin analog if available for your research needs. |
Data Summary Tables
Table 1: Reported Dosages of Dinoprost Tromethamine in Rodents
| Species | Route of Administration | Dosage Range | Observed Effect/Context | Reference |
| Rat | Oral | 1.25 - 20.0 mg/kg/day | Non-teratogenic effects | [1][5][6] |
| Rat | Subcutaneous | 0.5 - 1.0 mg/kg/day | Non-teratogenic effects | [1][5][6] |
| Rat | Intravenous (continuous infusion) | 20 mg/kg/day | Induced bone deposition in a 14-day study | [5] |
| Rat | Subcutaneous | 1.0 - 5.0 mg/kg/day | Embryo-lethal effects | [5] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | ≥ 100 mg/mL | [7] |
| DMSO | ≥ 100 mg/mL | [7] |
| Ethanol | 95 mg/mL | [1] |
Experimental Protocols & Visualizations
Protocol 1: Preparation of this compound for Intraperitoneal Injection in Mice
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
-
Stock Solution Preparation (e.g., 10 mg/mL):
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to dissolve the powder completely. For example, to make a 10 mg/mL stock, dissolve 10 mg in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
-
Working Solution Preparation (e.g., 0.1 mg/mL):
-
Calculate the required volume of the stock solution. For a 1 mL final volume of 0.1 mg/mL working solution, you will need 10 µL of the 10 mg/mL stock solution.
-
In a sterile tube, add 990 µL of sterile PBS.
-
Add the 10 µL of the stock solution to the PBS and vortex gently to mix. This will result in a final DMSO concentration of 1%.
-
-
Administration:
-
Administer the working solution to the mice via intraperitoneal injection at the desired dosage volume. For a 1 mg/kg dose in a 25g mouse, you would inject 250 µL of the 0.1 mg/mL solution.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for a dose-response study.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. drugs.com [drugs.com]
- 6. What are the side effects of Dinoprost Tromethamine? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Stability of (5R)-Dinoprost tromethamine in different research buffers and media
This technical support center provides guidance on the stability of (5R)-Dinoprost tromethamine in common research buffers and cell culture media. The information is intended for researchers, scientists, and drug development professionals to aid in experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
A1: this compound is a hygroscopic solid and should be stored under specific conditions to ensure its stability.
-
Solid Form: As a powder, it is stable for up to two years when stored in a light-resistant container at 5-15°C.[1] It is important to protect it from moisture.
-
Aqueous Solutions: Stock solutions prepared in water are stable for up to 30 days when stored at 2-8°C. For longer-term storage, aliquots can be frozen and are stable for several months.[2] Avoid repeated freeze-thaw cycles.
Q2: How stable is this compound in common laboratory buffers like Phosphate-Buffered Saline (PBS) and Tris buffer?
A2: While specific quantitative stability data for this compound in PBS and Tris buffers is limited in publicly available literature, general principles of prostaglandin stability can provide guidance. Prostaglandins of the F-series are generally more stable than those of the E-series.
The stability of prostaglandins in aqueous solutions is significantly influenced by pH. Generally, prostaglandins are more stable at slightly acidic to neutral pH. A patent for a Dinoprost tromethamine formulation suggests that while it is typically more stable at a higher pH, the inclusion of a preservative like benzyl alcohol can ensure stability in a pH range of 5.5 to 7.5.
For critical experiments, it is recommended to prepare fresh solutions in your buffer of choice. If storage is necessary, it is advisable to store aliquots at -20°C or -80°C for no longer than a few weeks and to perform a stability test for your specific experimental conditions.
Q3: What is the expected stability of this compound in cell culture media such as DMEM and RPMI-1640?
A3: The stability of this compound in complex matrices like DMEM and RPMI-1640 is expected to be lower than in simple aqueous buffers. Cell culture media contain various components, such as salts, amino acids, vitamins, and bicarbonate, which can potentially interact with and degrade the compound.
The bicarbonate buffering system in these media, which maintains a physiological pH of around 7.2-7.4 in a CO2 incubator, may influence stability. Given the complexity of these media, it is strongly recommended to add this compound to the culture medium immediately before use. If pre-incubation is necessary, a pilot stability study is advised.
Q4: What are the potential degradation pathways for this compound in aqueous solutions?
A4: The primary degradation pathways for prostaglandins in aqueous solutions include hydrolysis and oxidation. The ester group in related prostaglandins is susceptible to hydrolysis, and the allylic alcohol moieties can be prone to oxidation. Forced degradation studies on related prostaglandins have shown that they can degrade under acidic, basic, oxidative, and photolytic conditions. The specific degradation products of this compound in research buffers and media are not extensively documented in the literature.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or lower than expected biological activity in experiments. | Degradation of this compound in the experimental buffer or medium. | Prepare fresh solutions of this compound for each experiment. If using pre-made stock solutions, ensure they have been stored correctly and for an appropriate duration. Consider performing a stability check of your working solution under your experimental conditions. |
| Precipitate observed in the stock or working solution. | Poor solubility or degradation of the compound. | Ensure the solvent is appropriate and the concentration does not exceed the solubility limit. If using aqueous buffers, check the pH. For long-term storage of aqueous stocks, freezing is recommended over refrigeration. |
| Variability between experimental replicates. | Inconsistent age or storage of this compound solutions. | Use the same batch of freshly prepared solution for all replicates in an experiment. Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
Stability Data Summary
The following tables summarize the available stability data for this compound and related prostaglandins. Direct quantitative data for this compound in specific research buffers and media is limited; therefore, some data is inferred from studies on similar compounds.
Table 1: Stability of this compound
| Form | Storage Condition | Stability | Reference |
| Solid (Powder) | 5-15°C, light-resistant container | Up to 2 years | [1] |
| Aqueous Solution | 2-8°C | Up to 30 days | [2] |
| Aqueous Solution | Frozen | Several months | [2] |
Table 2: Factors Influencing Prostaglandin Stability in Aqueous Solutions
| Factor | General Effect on Stability | Notes |
| pH | Generally more stable at slightly acidic to neutral pH. | A patented formulation with benzyl alcohol is stable between pH 5.5 and 7.5. |
| Temperature | Degradation rate increases with temperature. | Store solutions at 2-8°C for short-term and frozen for long-term. |
| Light | Can cause degradation. | Protect solutions from light. |
| Oxygen | Can lead to oxidative degradation. | Degas buffers if oxidative degradation is a concern. |
| Complex Media Components | Can accelerate degradation. | Prepare fresh in cell culture media immediately before use. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Materials: this compound powder, sterile deionized water or desired solvent (e.g., ethanol, DMSO).
-
Procedure: a. Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation. b. Weigh the desired amount of powder in a sterile microcentrifuge tube. c. Add the appropriate volume of sterile solvent to achieve the desired stock solution concentration (e.g., 10 mg/mL). d. Vortex briefly to dissolve the powder completely. e. Aliquot the stock solution into sterile, light-protected tubes. f. Store the aliquots at -20°C or -80°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
A stability-indicating HPLC method is crucial for accurately determining the concentration of this compound and its degradation products over time. The following is a general method that can be adapted.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) is often effective for prostaglandin separation. The exact gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Prostaglandins have weak chromophores, and detection is typically performed at low UV wavelengths, such as 200-210 nm.
-
Sample Preparation: Dilute the stability samples (from buffers or media) with the initial mobile phase to an appropriate concentration for HPLC analysis.
-
Analysis: Inject the samples and a standard curve of this compound. The peak area of the parent compound is used to calculate its concentration at each time point. The appearance of new peaks indicates degradation.
Visualizations
References
Technical Support Center: Prostaglandin Analogs in Animal Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the common side effects of prostaglandin analogs encountered during animal research. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Ocular Side Effects
Q1: What are the most common ocular side effects observed in animal models treated with prostaglandin analogs?
A1: The most frequently reported ocular side effects in animal models include conjunctival hyperemia, changes in eyelash characteristics, and increased iris pigmentation.[1][2][3] Some studies in rats have also reported toxic-inflammatory effects on the ocular surface, such as keratinization and increased mast cell counts.[4]
Q2: We are observing significant eye redness (hyperemia) in our rabbits after topical application of a new prostaglandin analog. How can we quantify this and what is the likely mechanism?
A2: Conjunctival hyperemia is a common, dose-dependent side effect.[1][2] It can be quantified using a scoring system (e.g., 0=normal, 1=mild, 2=moderate, 3=severe) based on visual assessment of vessel dilation in the conjunctiva. The underlying mechanism involves the activation of prostaglandin receptors on vascular smooth muscle cells in the conjunctival blood vessels, leading to vasodilation and increased blood flow.
Q3: Our long-term study in monkeys shows a gradual darkening of the iris. Is this expected and is it reversible?
A3: Yes, increased iris pigmentation is a known side effect of prostaglandin analogs, particularly in species with mixed-color irises.[1][2][5] This effect is due to an increase in melanin content within the iridial melanocytes. In most cases, this change is considered permanent and is not reversible upon discontinuation of the drug.[2][6]
Cardiovascular Side Effects
Q4: We are using radiotelemetry in rats to assess the cardiovascular safety of a prostaglandin analog and are seeing fluctuations in blood pressure. What is the expected cardiovascular response?
A4: Prostaglandin analogs can have varied effects on the cardiovascular system depending on the specific analog, dose, and animal model.[7][8] Some prostaglandin F2α analogs have been shown to cause an increase in blood pressure and heart rate when infused into the vertebral artery in dogs.[7][9] Conversely, PGE2 has been shown to cause a dose-dependent vasodepressor response in anesthetized rats.[10] It is crucial to have a vehicle-control group to differentiate drug-induced effects from normal physiological variations.
Q5: In a study with dogs, we noted a decrease in heart rate after topical administration of a prostaglandin analog. Is this a known side effect?
A5: While less common than ocular side effects, cardiovascular effects, including changes in heart rate, have been reported.[8] A study in clinically normal dogs found that a latanoprost-timolol combination significantly lowered heart rate.[5] The mechanism may involve systemic absorption of the analog and its interaction with prostanoid receptors in the heart and blood vessels.[8]
Respiratory Side Effects
Q6: We are planning a respiratory safety study in guinea pigs for a new prostaglandin E1 analog. What are the potential effects on respiration?
A6: Prostaglandin E1 (PGE1) and its analogs can have complex effects on the respiratory system. In conscious guinea pigs, aerosolized PGE1 has been shown to cause a decrease in tidal volume and airflow.[11] However, prostaglandins of the E series are also known to have bronchodilator properties. The specific response can depend on the experimental conditions and the specific analog being tested.
Q7: Our research involves aerosolized prostaglandin F2α in a guinea pig asthma model, and we are concerned about bronchoconstriction. What is the evidence for this?
A7: Prostaglandin F2α and its analogs are known to be potent bronchoconstrictors in some species, including guinea pigs.[12] Their administration can lead to an increase in airway resistance. This effect is mediated by the activation of FP receptors on the smooth muscle of the airways.
Gastrointestinal Side Effects
Q8: We are observing diarrhea in mice treated orally with a prostaglandin analog. Is this a common side effect and what is the likely cause?
A8: Yes, gastrointestinal disturbances, including diarrhea, nausea, and vomiting, are potential side effects of prostaglandin analogs, particularly when administered systemically.[13][14][15] The underlying mechanism is believed to be the stimulation of smooth muscles in the gastrointestinal tract via prostanoid receptors, leading to increased motility.[15]
Q9: How can we quantitatively assess the impact of a prostaglandin analog on gastrointestinal motility in our mouse model?
A9: A common method is the charcoal meal transit test. This involves orally administering a charcoal meal to the animals and, after a specific time, measuring the distance the charcoal has traveled through the small intestine as a percentage of the total length of the small intestine. An increase in this percentage compared to a control group would indicate increased gastrointestinal motility.
Troubleshooting Guides
Unexpected Animal Mortality
Issue: Unexpected mortality in animals during a study with a new prostaglandin analog.
Troubleshooting Steps:
-
Review Dosing and Administration: Verify the dose calculations, formulation, and route of administration. Overdosing can lead to severe systemic side effects.
-
Cardiovascular Assessment: If possible, review any cardiovascular monitoring data (e.g., from telemetry) for signs of severe hypotension, hypertension, or arrhythmias preceding the event. High doses of some prostaglandin analogs have been associated with vascular collapse in rats.[16]
-
Necropsy: Perform a thorough necropsy to identify any potential organ-specific toxicity. Pay close attention to the heart, lungs, and gastrointestinal tract.
-
Literature Review: Conduct a thorough literature search for the specific prostaglandin analog or similar compounds to identify any reported severe adverse events or lethal doses in the animal model being used.
Inconsistent Ocular Hyperemia Scores
Issue: High variability in conjunctival hyperemia scores between animals in the same treatment group.
Troubleshooting Steps:
-
Standardize Scoring: Ensure all personnel involved in scoring are trained on the same scoring system and have consistent lighting and observation techniques. Using a photographic guide for each score can improve consistency.
-
Control for Environmental Factors: Environmental factors such as bedding dust, cage cleaning agents, and lighting can influence ocular irritation. Ensure these are consistent across all animal enclosures.
-
Acclimatization Period: Allow for a sufficient acclimatization period before starting the study to minimize stress-induced physiological changes.
-
Dosing Technique: Ensure the topical dosing technique is consistent and minimizes physical irritation to the eye.
Quantitative Data from Animal Studies
Table 1: Ocular Side Effects of Prostaglandin Analogs in Animal Models
| Side Effect | Animal Model | Prostaglandin Analog | Dose/Concentration | Incidence/Severity | Reference |
| Keratinization | Rat | Bimatoprost 0.03% | 1 drop/day for 6 months | 3 out of 12 eyes | [4] |
| Latanoprost 0.005% | 1 drop/day for 6 months | 1 out of 10 eyes | [4] | ||
| Increased Mast Cells | Rat | Latanoprost 0.005% | 1 drop/day for 6 months | 5.4 ± 1.1 cells | [4] |
| Travoprost 0.004% | 1 drop/day for 6 months | 5.7 ± 0.58 cells | [4] | ||
| IOP Reduction | Dog (healthy) | Latanoprost 0.005% | Twice daily for 5.5 days | 25% decrease | [3] |
| Pupil Size Reduction | Dog (healthy) | Latanoprost 0.005% | Twice daily for 5 days | Significant decrease | [5] |
Table 2: Cardiovascular Side Effects of Prostaglandin Analogs in Animal Models
| Side Effect | Animal Model | Prostaglandin Analog | Dose/Route | Observation | Reference |
| Increased Blood Pressure | Dog | PGF2α | 4-64 (ng/kg)/min intravertebral | Increase in blood pressure | [7] |
| Tachycardia | Dog | PGF2α | 4-64 (ng/kg)/min intravertebral | Increase in heart rate | [7] |
| Tachycardia | Dog | PGE1 | 4-360 (ng/kg)/min intravertebral | Increased heart rate | [7] |
| Vasodepressor Response | Rat (anesthetized) | PGE2 | 0.5-5.0 µg/kg i.v. | Dose-dependent decrease in blood pressure | [10] |
| Reduced Heart Rate | Dog (healthy) | Latanoprost-timolol combination | Twice daily topical | Significant decrease in heart rate | [5] |
Table 3: Respiratory and Gastrointestinal Side Effects of Prostaglandin Analogs in Animal Models
| Side Effect | Animal Model | Prostaglandin Analog | Dose/Route | Observation | Reference |
| Decreased Tidal Volume | Guinea Pig (conscious) | PGE1 (aerosol) | Not specified | Decrease in tidal volume | [17] |
| Increased Airway Resistance | Guinea Pig (anesthetized) | PGF2α | Not specified | Increased lung resistance | |
| Increased GI Motility | Mouse | Misoprostol (oral) | Not specified | Accelerated orocecal transit time | [18][19] |
Experimental Protocols
1. Assessment of Cardiovascular Parameters in Conscious Rats using Radiotelemetry
-
Objective: To continuously monitor blood pressure and heart rate in conscious, unrestrained rats following the administration of a prostaglandin analog.
-
Methodology:
-
Transmitter Implantation: Surgically implant a radiotelemetry transmitter in the abdominal cavity of the rat under anesthesia. The pressure-sensing catheter is inserted into the abdominal aorta.[7] Allow a recovery period of at least one week.
-
Acclimatization: House the rats individually in their home cages placed on receiver platforms to allow for acclimatization to the experimental setup.
-
Baseline Recording: Record baseline cardiovascular data (systolic, diastolic, and mean arterial pressure, and heart rate) for a sufficient period (e.g., 24-48 hours) to establish a stable diurnal rhythm.[13]
-
Drug Administration: Administer the prostaglandin analog or vehicle control via the desired route (e.g., oral gavage, subcutaneous injection, or topical application).
-
Data Acquisition: Continuously record cardiovascular parameters for a predetermined duration following drug administration.
-
Data Analysis: Analyze the data by comparing the post-dose values to the baseline values and to the vehicle control group. Data is often averaged over specific time intervals.
-
2. Evaluation of Respiratory Function in Conscious Guinea Pigs using Whole-Body Plethysmography
-
Objective: To non-invasively assess changes in respiratory parameters (e.g., tidal volume, respiratory frequency, and airway resistance) in conscious guinea pigs exposed to an aerosolized prostaglandin analog.
-
Methodology:
-
Animal Acclimatization: Place the guinea pig in the whole-body plethysmograph chamber and allow it to acclimate for a period of time (e.g., 15-30 minutes) until breathing becomes regular.
-
Baseline Measurement: Record baseline respiratory parameters for a stable period.[17]
-
Aerosol Exposure: Expose the animal to an aerosol of the prostaglandin analog or vehicle control for a defined duration using a nebulizer connected to the chamber.
-
Post-Exposure Monitoring: Continuously record respiratory parameters during and after the aerosol exposure to detect any immediate or delayed effects.
-
Data Analysis: Analyze the changes in respiratory parameters from baseline and compare the responses between the treatment and control groups.
-
3. Assessment of Gastrointestinal Motility in Mice using the Charcoal Meal Transit Test
-
Objective: To determine the effect of a prostaglandin analog on the rate of gastrointestinal transit in mice.
-
Methodology:
-
Fasting: Fast the mice for a specific period (e.g., 12-18 hours) with free access to water to ensure the gastrointestinal tract is empty.
-
Drug Administration: Administer the prostaglandin analog or vehicle control by the desired route (e.g., oral gavage or intraperitoneal injection).
-
Charcoal Meal Administration: After a predetermined time following drug administration (e.g., 30 minutes), orally administer a standardized volume (e.g., 0.1 mL/10 g body weight) of a charcoal meal suspension (e.g., 5% charcoal in 10% gum acacia).[8][20]
-
Euthanasia and Dissection: At a fixed time after the charcoal administration (e.g., 20-30 minutes), euthanize the mice and carefully dissect the entire small intestine from the pyloric sphincter to the cecum.
-
Measurement: Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pyloric sphincter.
-
Calculation: Calculate the percentage of intestinal transit as: (distance traveled by charcoal / total length of small intestine) x 100. Compare the percentages between the treated and control groups.
-
Signaling Pathway Diagrams
Caption: FP Receptor Signaling Pathway.
Caption: EP1 Receptor Signaling Pathway.
Caption: EP3 Receptor Signaling Pathway.
Caption: IP Receptor Signaling Pathway.
References
- 1. Platelet signaling: a complex interplay between inhibitory and activatory networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Effects of topical administration of latanoprost, timolol, or a combination of latanoprost and timolol on intraocular pressure, pupil size, and heart rate in clinically normal dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An experimental strategy to probe Gq contribution to signal transduction in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct blood pressure monitoring in laboratory rodents via implantable radio telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 9. Gastrointestinal transit measurements in mice with 99mTc-DTPA-labeled activated charcoal using NanoSPECT-CT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of prostaglandin E2 on the arterial blood pressure of normotensive and spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Video: A Radio-telemetric System to Monitor Cardiovascular Function in Rats with Spinal Cord Transection and Embryonic Neural Stem Cell Grafts [jove.com]
- 13. A Radio-telemetric System to Monitor Cardiovascular Function in Rats with Spinal Cord Transection and Embryonic Neural Stem Cell Grafts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. G-Protein–Coupled Receptors Signaling Pathways in New Antiplatelet Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. inotiv.com [inotiv.com]
- 17. Respiratory and cardiovascular effects of prostaglandins in the conscious guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects on bowel motility of misoprostol administered before and after meals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. meliordiscovery.com [meliordiscovery.com]
Technical Support Center: Dinoprost Tromethamine Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of dinoprost tromethamine.
Frequently Asked Questions (FAQs)
Q1: What are the most critical challenges in the synthesis of dinoprost tromethamine?
The primary challenges in dinoprost tromethamine synthesis revolve around stereocontrol. The molecule has several chiral centers, and achieving the correct stereochemistry is crucial for its biological activity. A significant challenge is controlling the stereochemistry at C15, as the reduction of the C15-keto group can lead to the formation of the inactive 15(R)-epimer as a major byproduct.[1] Other potential issues include side reactions related to the protection and deprotection of hydroxyl groups and the stereoselective introduction of the two side chains.
Q2: My final product is showing the presence of epimers. How can I separate them?
The separation of diastereomers, such as the 15(R)-epimer from the desired 15(S)-epimer (dinoprost), can be challenging due to their similar physical properties. High-performance liquid chromatography (HPLC) is the most effective method. Chiral chromatography, particularly with columns like cellulose-based Chiracel OJ-RH, has proven effective for separating prostaglandin enantiomers and can be adapted for diastereomer separation.[2][3] Normal phase chromatography on silica or cyano-based columns with non-polar mobile phases can also provide good resolution for diastereomers.
Q3: I am having trouble with the crystallization of dinoprost tromethamine. What can I do?
Crystallization issues, such as the formation of oils, small needles, or poor crystal quality, are common. Here are some troubleshooting steps:
-
Solvent System: Experiment with different solvent and anti-solvent systems. Acetonitrile is commonly used for the crystallization of the tromethamine salt.
-
Temperature: Control the cooling rate. A slower cooling process often yields better crystals.
-
Seeding: If you have a small amount of high-quality crystalline material, use it to seed the solution to encourage the growth of larger, more uniform crystals.
-
Purity: Ensure the material to be crystallized is of high purity. Impurities can inhibit crystal growth.
-
Filtration: Filtering the solution before crystallization can remove particulate matter that might lead to excessive nucleation and the formation of many small crystals.[4]
Q4: Dinoprost tromethamine is hygroscopic. How should I handle and store it?
Dinoprost tromethamine is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5] This can affect its physical and chemical stability. To mitigate this, the following precautions should be taken:
-
Controlled Environment: Handle the material in a controlled environment with low relative humidity, such as a glove box or a dry room.
-
Appropriate Packaging: Store the compound in tightly sealed containers with a desiccant.[6][7]
-
Quick Handling: Minimize the exposure time of the material to the atmosphere during weighing and other manipulations.
-
Formulation Strategies: For final drug products, formulation strategies like film coating or co-crystallization can be employed to protect the active pharmaceutical ingredient (API) from moisture.[6][8]
Q5: What are the expected impurities in dinoprost tromethamine?
The United States Pharmacopeia (USP) monograph for dinoprost tromethamine lists several potential impurities that should be monitored.[9] These include isomers and degradation products. The most common process-related impurities are stereoisomers, particularly the 15-epimer of dinoprost. Other related substances may also be present and should be monitored by a suitable analytical method like HPLC.
Troubleshooting Guides
Synthesis Troubleshooting
Issue: Low yield of the desired 15(S)-epimer and high formation of the 15(R)-epimer.
-
Root Cause: Non-selective reduction of the 15-keto intermediate.
-
Troubleshooting Steps:
-
Reagent Selection: Evaluate different reducing agents. Some reagents may offer better stereoselectivity for this specific reduction.
-
Temperature Control: Perform the reduction at a lower temperature. This can often improve the stereoselectivity of the reaction.
-
Chiral Catalysts: Investigate the use of chiral catalysts or auxiliaries that can direct the stereochemical outcome of the reduction.
-
Purification Troubleshooting
Issue: Co-elution of dinoprost and its 15-epimer during HPLC analysis.
-
Root Cause: Insufficient resolution of the HPLC method.
-
Troubleshooting Steps:
-
Column Selection: Switch to a chiral column (e.g., cellulose-based) or a different stationary phase like a pentafluorophenyl (PFP) column, which can offer different selectivity for isomers.
-
Mobile Phase Optimization:
-
Adjust the mobile phase composition. For reversed-phase HPLC, varying the ratio of acetonitrile to water/buffer can impact resolution.
-
Modify the pH of the aqueous component of the mobile phase.
-
Consider using a different organic modifier, such as methanol.
-
-
Temperature: Optimize the column temperature. Sometimes, a change in temperature can improve the separation of closely related compounds.[2]
-
Gradient Profile: If using a gradient, adjust the slope to improve the separation of the critical pair.
-
Issue: Oily precipitate or no crystallization occurs.
-
Root Cause: Supersaturation not being reached correctly, or the presence of impurities inhibiting crystallization.
-
Troubleshooting Steps:
-
Increase Supersaturation:
-
Slowly add an anti-solvent to the solution of your compound.
-
Concentrate the solution by slow evaporation.
-
-
Scratching: Use a glass rod to scratch the inside of the flask to create nucleation sites.
-
Purity Check: Analyze the purity of the material. If significant impurities are present, an additional purification step (e.g., column chromatography) may be necessary before attempting crystallization again.
-
Solvent Screening: Perform small-scale crystallization trials with a variety of solvents.
-
Data Presentation
Table 1: HPLC Purity Analysis - Impurity Profile
| Impurity Name/Relative Retention Time (RRT) | Acceptance Criteria (% Area) |
| Impurity at RRT ~0.84 | Not more than 1.5% |
| Impurity at RRT ~0.94 | Not more than 2.0% |
| Any other individual impurity | Not more than 0.5% |
| Total other impurities | Not more than 2.0% |
Data based on typical pharmacopeial limits and may vary.[9]
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis of Dinoprost Tromethamine
This method is based on the USP monograph for Dinoprost Tromethamine.[9]
-
Mobile Phase: Prepare a filtered and degassed mixture of water, acetonitrile, and phosphoric acid (750:250:1).
-
Standard Preparation: Dissolve an accurately weighed quantity of USP Dinoprost Tromethamine Reference Standard in the mobile phase to obtain a solution with a known concentration of about 1.0 mg/mL.
-
Assay Preparation: Transfer about 25.0 mg of Dinoprost Tromethamine, accurately weighed, to a 25-mL volumetric flask, dissolve in and dilute with the mobile phase to volume, and mix.
-
Chromatographic System:
-
Column: 3.9-mm × 15-cm; packing L1 (C18).
-
Detector: UV at 200 nm.
-
Flow Rate: About 2 mL per minute.
-
Injection Volume: About 10 µL.
-
-
System Suitability:
-
The column efficiency should not be less than 6000 theoretical plates.
-
The relative standard deviation for replicate injections should not be more than 2.0%.
-
The resolution between dinoprost tromethamine and any adjacent peak should not be less than 1.0.
-
-
Procedure: Separately inject equal volumes of the Standard preparation and the Assay preparation into the chromatograph, record the chromatograms, and measure the peak responses. Calculate the percentage of each impurity.
Protocol 2: Forced Degradation Study Protocol
Forced degradation studies are essential to understand the stability of the molecule and to develop a stability-indicating analytical method.[10][11][12]
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) and/or visible light for a specified duration.
-
Analysis: Analyze the stressed samples by a suitable stability-indicating HPLC method (such as the one described in Protocol 1) to identify and quantify the degradation products.
Visualizations
Caption: A generalized workflow for the synthesis and purification of dinoprost tromethamine.
Caption: A logical diagram for troubleshooting common purification issues.
References
- 1. synarchive.com [synarchive.com]
- 2. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Dinoprost tromethamine | 38562-01-5 [chemicalbook.com]
- 6. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Dinoprost Tromethamine [drugfuture.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biomedres.us [biomedres.us]
Adjusting (5R)-Dinoprost tromethamine concentration for optimal in vitro response
Welcome to the technical support center for (5R)-Dinoprost tromethamine. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the tromethamine salt of Dinoprost, which is the naturally occurring Prostaglandin F2α (PGF2α).[1][2] It is a potent agonist of the Prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).[1][2] Upon binding to the FP receptor, it primarily activates the Gq signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to various cellular responses.
Q2: What is a typical effective concentration range for this compound in in vitro experiments?
A2: The optimal concentration of this compound can vary significantly depending on the cell type, the expression level of the FP receptor, and the specific assay being performed. Based on available literature, a common starting concentration for in vitro studies is around 1 µM.[1][2] However, a dose-response experiment is always recommended to determine the optimal concentration for your specific experimental setup. For instance, in human trabecular meshwork cells, the EC50 for PGF2α in a phosphoinositide turnover assay was found to be 120 nM.[3] A typical concentration range to test could be from 1 nM to 10 µM.
Q3: How should I prepare and store a stock solution of this compound?
A3: this compound is soluble in water, ethanol, and DMSO. For cell culture experiments, preparing a concentrated stock solution in sterile, high-quality DMSO is a common practice. For example, a 10 mM stock solution can be prepared. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solutions at -20°C or -80°C for long-term stability. When preparing your working dilutions, add the DMSO stock solution to your pre-warmed cell culture medium and mix thoroughly to ensure homogeneity and avoid precipitation. The final concentration of DMSO in the cell culture should be kept low (ideally ≤0.1%) to minimize solvent-induced cytotoxicity.
Data Presentation
| Compound | Cell Line | Assay Type | EC50 (nM) | Reference |
| PGF2α (Dinoprost) | Human Trabecular Meshwork (h-TM) | Phosphoinositide Turnover | 120 | [3] |
| Travoprost acid | Human Trabecular Meshwork (h-TM) | Phosphoinositide Turnover | 2.4 | [3] |
| Latanoprost acid | Human Trabecular Meshwork (h-TM) | Phosphoinositide Turnover | 34.7 | [3] |
| Bimatoprost acid | Human Trabecular Meshwork (h-TM) | Phosphoinositide Turnover | 112 | [3] |
Experimental Protocols
Protocol 1: Inositol Phosphate (IP) Accumulation Assay
This protocol is designed to measure the production of inositol phosphates, a downstream second messenger of FP receptor activation, to determine the potency (EC50) of this compound.
Materials:
-
Cells expressing the FP receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
This compound
-
Assay buffer (e.g., HBSS)
-
Lithium chloride (LiCl)
-
IP-One HTRF assay kit (or similar)
-
White 384-well microplate
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding:
-
Culture cells expressing the FP receptor to ~80-90% confluency.
-
Harvest the cells and resuspend them in an appropriate assay buffer.
-
Seed the cells into a 384-well white microplate at a density of 10,000-20,000 cells per well.
-
Incubate the plate at 37°C in a CO2 incubator for 4-6 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer containing LiCl (final concentration in the well should be 10-50 mM).
-
Add the diluted compound to the respective wells of the cell plate. For control wells, add assay buffer with LiCl only.
-
-
Agonist Stimulation:
-
Incubate the plate for 30-60 minutes at 37°C to stimulate IP1 production.
-
-
Detection:
-
Prepare the detection reagents (IP1-d2 and Anti-IP1 Cryptate) according to the manufacturer's protocol.
-
Add the detection reagents to all wells.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Readout:
-
Measure the HTRF signal on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor and donor fluorescence intensities.
-
Plot the HTRF ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Troubleshooting Guides
Issue 1: No or weak response to this compound.
-
Question: I am not observing the expected cellular response after treating my cells with this compound. What could be the reason?
-
Answer: There are several potential reasons for a lack of response. First, verify the integrity and activity of your this compound stock solution. Improper storage or multiple freeze-thaw cycles can lead to degradation. Second, ensure that your cell line expresses a sufficient level of functional FP receptors. You can verify this through techniques like qPCR or western blotting. Finally, review your assay protocol and parameters. The incubation time, cell density, and reagent concentrations may need optimization.
Issue 2: High variability between replicate wells.
-
Question: I am seeing significant variability in the results between my replicate wells. How can I improve the consistency of my assay?
-
Answer: High variability can be caused by several factors. Inconsistent pipetting is a common source of error, so ensure your pipettes are calibrated and your technique is consistent. Uneven cell seeding can also lead to variability; make sure your cell suspension is homogenous before and during plating. "Edge effects," where wells on the perimeter of the plate behave differently due to evaporation or temperature gradients, can be mitigated by not using the outer wells for experimental samples. Finally, ensure all reagents are thoroughly mixed before and after addition to the wells.
Issue 3: Unexpected or inconsistent results with a new batch of this compound or other reagents.
-
Question: My results have changed since I started using a new lot of this compound. What should I do?
-
Answer: Lot-to-lot variability in reagents is a known issue that can affect experimental outcomes.[4][5] It is crucial to perform a bridging study when introducing a new lot of any critical reagent. This involves testing the new lot in parallel with the old lot using the same experimental setup and controls. This will help you determine if there is a significant difference in potency or activity and allow you to adjust your experimental parameters accordingly.
Visualizations
Caption: FP Receptor Signaling Pathway
Caption: Experimental Workflow
Caption: Troubleshooting Logic Flowchart
References
Technical Support Center: (5R)-Dinoprost Tromethamine and Hormonal Assay Interference
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter potential interference of (5R)-Dinoprost tromethamine, a synthetic analog of prostaglandin F2α, in hormonal assays. The following information is designed to help you troubleshoot and understand potential cross-reactivity issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it interfere with hormonal assays?
A1: this compound is a synthetic version of prostaglandin F2α (PGF2α). It is structurally a lipid-based compound. Hormonal assays, particularly competitive immunoassays, are susceptible to interference from molecules that are structurally similar to the target hormone.[1][2][3] The antibodies used in these assays may bind to structurally related compounds, a phenomenon known as cross-reactivity, leading to inaccurate (often falsely elevated) hormone measurements.[1][2][3] Given that steroid hormones are also lipid-derived, there is a theoretical potential for cross-reactivity.
Q2: Which types of hormonal assays are most susceptible to interference from this compound?
A2: Competitive immunoassays are generally more prone to cross-reactivity issues with structurally similar molecules compared to sandwich (immunometric) assays.[1] This is because in a competitive format, any molecule that can compete with the labeled hormone for antibody binding sites will affect the assay signal. Steroid hormone assays (e.g., for progesterone and estradiol) are often in a competitive format due to the small size of the hormones.
Q3: What are the potential consequences of this compound interference in my hormonal assay results?
Q4: Are there specific hormonal assays that are known to be affected by this compound?
Troubleshooting Guide
If you suspect that this compound is interfering with your hormonal assay, follow these troubleshooting steps:
Step 1: Review Your Experimental Setup and Results
-
Unexpected Results: Are the hormone concentrations physiologically inconsistent or unexpected based on your experimental design?
-
Dose-Response Incongruity: Do you observe a non-parallelism between the dose-response curve of your sample and the standard curve of the assay?
Step 2: Perform a Spike and Recovery Experiment
-
Objective: To determine if the presence of this compound affects the measurement of a known amount of the target hormone.
-
Procedure:
-
Prepare a sample matrix (e.g., buffer or control plasma) without the target hormone.
-
Spike a known concentration of the target hormone into this matrix.
-
Divide the spiked sample into two aliquots.
-
To one aliquot, add a concentration of this compound that is relevant to your experimental conditions.
-
To the other aliquot, add an equal volume of the vehicle used to dissolve the this compound (control).
-
Measure the hormone concentration in both aliquots using your assay.
-
-
Interpretation: If the measured hormone concentration in the aliquot containing this compound is significantly different from the expected concentration (based on the control), interference is likely occurring.
Step 3: Conduct a Serial Dilution Linearity Test
-
Objective: To check if the measured hormone concentration decreases proportionally with the dilution of the sample.
-
Procedure:
-
Take a sample that is suspected to have interference.
-
Prepare a series of dilutions of the sample (e.g., 1:2, 1:4, 1:8) using the assay buffer.
-
Measure the hormone concentration in each dilution.
-
Multiply the measured concentration by the dilution factor to obtain the corrected concentration for each dilution.
-
-
Interpretation: In the absence of interference, the corrected concentrations should be consistent across all dilutions. A lack of linearity (i.e., the corrected concentrations are not consistent) suggests the presence of an interfering substance.
Step 4: Use an Alternative Assay Method
-
Objective: To confirm the hormone concentration using a different analytical platform that is less susceptible to the suspected interference.
-
Procedure: If possible, re-measure the hormone concentration in your samples using a method with a different principle of detection, such as:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered a gold-standard method for hormone measurement due to its high specificity.
-
An immunoassay from a different manufacturer that uses different antibodies.
-
-
Interpretation: If the results from the alternative method are significantly different from your initial assay, it strongly supports the hypothesis of interference in the original assay.
Quantitative Data on Potential Cross-Reactivity
As of the latest literature review, specific quantitative cross-reactivity data for this compound in progesterone, estradiol, and luteinizing hormone immunoassays is not widely published. The table below provides a qualitative assessment based on general principles of immunoassay interference and examples of known cross-reactants for illustrative purposes.
| Hormonal Assay | Potential for Cross-Reactivity with this compound | Rationale | Examples of Known Cross-Reactants |
| Progesterone | Possible | Progesterone is a steroid hormone with a lipid-based structure. Competitive immunoassays for progesterone are common and may be susceptible to interference from other structurally related lipid molecules. | 17α-hydroxyprogesterone, 5α-dihydroprogesterone, and other structurally similar steroids have shown cross-reactivity in some progesterone immunoassays.[4] |
| Estradiol | Possible | Similar to progesterone, estradiol is a steroid hormone. Competitive immunoassays for estradiol could potentially cross-react with other molecules that have some structural resemblance. | Fulvestrant and exemestane metabolites are known to cross-react in some estradiol immunoassays.[1] |
| Luteinizing Hormone (LH) | Less Likely | LH is a glycoprotein hormone, which is structurally very different from the lipid-based structure of this compound. Sandwich immunoassays, which are common for LH, are also generally less prone to this type of interference. | Interference in LH assays is more commonly associated with heterophile antibodies or human anti-mouse antibodies (HAMA).[5] |
Experimental Protocols
Protocol: Assessment of Cross-Reactivity in a Competitive Immunoassay
This protocol outlines a general procedure to determine the percentage of cross-reactivity of a suspected interfering substance, such as this compound, in a competitive hormonal immunoassay.
Materials:
-
Hormonal immunoassay kit (e.g., for progesterone)
-
Standard of the target hormone (provided in the kit)
-
This compound
-
Assay buffer (provided in the kit)
-
Microplate reader
Procedure:
-
Prepare a Standard Curve: Prepare a serial dilution of the target hormone standard according to the kit manufacturer's instructions. This will be used to determine the 50% binding point (B/B0 = 50%).
-
Determine the IC50 of the Target Hormone: Run the standard curve in the immunoassay. The IC50 is the concentration of the target hormone that displaces 50% of the labeled hormone from the antibody. This corresponds to the concentration at the 50% B/B0 point on the standard curve.
-
Prepare Solutions of the Potential Cross-Reactant: Prepare a series of dilutions of this compound in the assay buffer. The concentration range should be wide enough to potentially cause a 50% displacement of the labeled hormone.
-
Run the Cross-Reactivity Assay: In separate wells of the microplate, run the dilutions of this compound in the same manner as the standard curve.
-
Determine the IC50 of the Cross-Reactant: From the dose-response curve generated for this compound, determine the concentration that causes a 50% displacement of the labeled hormone (the IC50 of the cross-reactant).
-
Calculate the Percent Cross-Reactivity: Use the following formula:
% Cross-Reactivity = (IC50 of Target Hormone / IC50 of Cross-Reactant) x 100
Interpretation: A higher percentage of cross-reactivity indicates a greater potential for interference.
Visualizations
Signaling Pathways
Understanding the signaling pathways of the hormones being measured can provide context for the biological implications of assay interference.
References
- 1. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biochemia-medica.com [biochemia-medica.com]
- 4. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunological characterization of human luteinizing hormone with special regard to a common genetic variant - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and storing (5R)-Dinoprost tromethamine in the lab
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling, storing, and utilizing (5R)-Dinoprost tromethamine in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A: For long-term stability, the crystalline solid should be stored at -20°C.[1] Under these conditions, it is stable for at least four years.[1] The powder is described as white or off-white.[2][3][4][5]
Q2: What is the best way to prepare and store stock solutions?
A: Stock solutions can be prepared by dissolving the powder in an organic solvent of choice, which should be purged with an inert gas.[1] Suitable solvents include DMSO, ethanol, and methanol.[1][6] For storage, aliquot the stock solutions to prevent repeated freeze-thaw cycles.[6] Store these aliquots at -80°C for up to one year or at -20°C for up to one month.[6][7]
Q3: Can I prepare aqueous solutions of this compound?
A: Yes, it is readily soluble in water.[3][4][5] However, it is not recommended to store aqueous solutions for more than one day due to potential instability.[1] For experiments, it is best to make fresh dilutions from a stock solution into your aqueous buffer or cell culture medium immediately before use.[1]
Q4: What are the critical safety precautions when handling this compound?
A: Extreme care should be exercised. This compound is readily absorbed through the skin and can cause systemic effects, including bronchospasms and abortion.[6][8] Always wear appropriate personal protective equipment (PPE), including impervious gloves.[8][9] Avoid inhaling the powder particles.[8] In case of accidental skin contact, wash the affected area immediately and thoroughly with soap and water.[6]
Q5: At what wavelength can I expect to detect this compound?
A: While it lacks a strong chromophore for UV-Vis detection, chromatographic methods have utilized a detector set to 200 nm.
Data Presentation
Storage and Stability Summary
| Form | Storage Temperature | Duration | Notes |
| Crystalline Solid | -20°C | ≥ 4 years | Store in a tight, light-resistant container.[1][2] |
| Stock Solution (in solvent) | -80°C | 1 year | Aliquot to avoid freeze-thaw cycles.[6] |
| Stock Solution (in solvent) | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles.[6][7] |
| Aqueous Solution | 4°C | ≤ 1 day | Prepare fresh before use for best results.[1] |
Solubility Data
| Solvent | Solubility | Concentration (Molar) | Notes |
| Water | ≥ 100 mg/mL | ~210 mM | Readily soluble at room temperature.[3][4][5][7] |
| DMSO | ≥ 100 mg/mL | ~210 mM | Use fresh, anhydrous DMSO for best results.[6][7] |
| Ethanol | ~50 mg/mL | ~105 mM | Soluble.[1] |
| Methanol | ~100 mg/mL | ~210 mM | Soluble.[1] |
| PBS (pH 7.2) | ~25 mg/mL | ~52.5 mM | For biological experiments.[1] |
| Acetone / Acetonitrile | ~5 mg/mL | ~10.5 mM | Soluble.[1] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Variability in experimental results | Compound Degradation: this compound, like other prostaglandins, can be unstable in aqueous solutions at 37°C. This leads to a lower effective concentration over the course of an experiment. | 1. Prepare Fresh: Always prepare fresh dilutions in your cell culture medium immediately before each experiment from a frozen stock.[1]2. Time-Course Analysis: Conduct a pilot experiment to determine the stability of the compound in your specific medium under your experimental conditions. |
| Lower than expected cellular response | 1. Sub-optimal Concentration: The effective concentration can be highly cell-type dependent.2. Inactive Compound: Improper storage of powder or stock solutions may have led to degradation. | 1. Dose-Response Curve: Perform a dose-response experiment (e.g., 1 nM to 10 µM) to determine the optimal working concentration for your specific cell type.[10]2. Verify Storage: Ensure that the compound and its stock solutions have been stored according to the recommendations (-20°C for powder, -80°C for stocks). |
| Unexpected cellular effects or toxicity | 1. Solvent Toxicity: The solvent (e.g., DMSO, ethanol) used for the stock solution may be toxic to your cells at the final concentration.2. Off-Target Effects: At high concentrations, the compound may have off-target effects. | 1. Vehicle Control: Always include a vehicle control in your experiments, where cells are treated with the same final concentration of the solvent used to dissolve the compound.2. Lower Concentration: Try using a lower concentration of this compound. |
| Precipitation in media | Poor Solubility: The final concentration in the aqueous cell culture medium may exceed its solubility limit, especially if the stock solution was not properly mixed or diluted. | 1. Pre-warm Media: Ensure your cell culture media is at 37°C before adding the compound.2. Vortex Dilution: When preparing the final dilution, add the stock solution to the medium and vortex gently to ensure it is fully dissolved before adding to the cells. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol provides a general guideline for preparing solutions for in vitro cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free cell culture medium
Procedure:
-
Prepare Stock Solution (10 mM): a. Allow the vial of this compound powder (MW: 475.62) to equilibrate to room temperature before opening. b. Under sterile conditions, prepare a 10 mM stock solution by dissolving 4.76 mg of the powder in 1 mL of anhydrous DMSO. c. Vortex thoroughly until the powder is completely dissolved.
-
Store Stock Solution: a. Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. b. Store the aliquots at -80°C for long-term storage (up to 1 year).[6]
-
Prepare Working Solution (for cell treatment): a. On the day of the experiment, thaw a single aliquot of the 10 mM stock solution. b. Pre-warm the desired volume of cell culture medium to 37°C. c. Perform serial dilutions of the stock solution into the cell culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). d. Important: Add the stock solution to the medium and mix well. Do not add the medium to the concentrated stock. Use the freshly prepared working solutions immediately.
Protocol 2: Cell Proliferation Assay (MTT-based)
This protocol describes a method to assess the effect of this compound on the proliferation of an adherent cell line.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
This compound working solutions (prepared as in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. c. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Cell Treatment: a. After 24 hours, remove the medium. b. Add 100 µL of medium containing the desired final concentrations of this compound to the respective wells. c. Include a "vehicle control" (medium with the same amount of DMSO as the highest treatment concentration) and a "medium only" control. d. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. At the end of the treatment period, add 10 µL of MTT solution to each well. b. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible. c. Carefully remove the medium and add 100 µL of solubilization buffer to each well. d. Mix thoroughly on an orbital shaker for 15 minutes to dissolve the crystals.
-
Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell proliferation relative to the vehicle control.
Mandatory Visualizations
This compound Signaling Pathway
This compound acts as an agonist for the Prostaglandin F2α receptor (FP receptor). The primary signaling cascade initiated upon binding is through the Gq alpha subunit of the associated G-protein.
Caption: FP Receptor signaling cascade initiated by this compound.
Experimental Workflow: Cell Proliferation Assay
This diagram outlines the key steps for performing a cell-based proliferation assay to test the effects of this compound.
Caption: Workflow for a typical MTT-based cell proliferation experiment.
References
- 1. cdn.thewellbio.com [cdn.thewellbio.com]
- 2. Dinoprost | C20H34O5 | CID 5280363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DailyMed - LUTALYSE HIGHCON STERILE- dinoprost tromethamine injection, solution [dailymed.nlm.nih.gov]
- 4. americanpharmawholesale.com [americanpharmawholesale.com]
- 5. fda.report [fda.report]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. www2.zoetis.com.au [www2.zoetis.com.au]
- 9. pnas.org [pnas.org]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of (5R)-Dinoprost Tromethamine and Cloprostenol for Luteolysis Induction in Cattle
A Guide for Researchers and Drug Development Professionals
The synchronization of estrus and ovulation is a cornerstone of modern cattle reproductive management, with prostaglandin F2α (PGF2α) analogs being pivotal in inducing luteolysis. Among the most widely used are the naturally occurring PGF2α, (5R)-Dinoprost tromethamine, and the synthetic analog, cloprostenol. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of the underlying biological processes and experimental workflows.
Performance Data: A Quantitative Comparison
The efficacy of this compound and cloprostenol has been evaluated in numerous studies, with outcomes measured by rates of luteal regression, estrus detection, conception, and pregnancy. The following tables summarize key quantitative data from comparative research.
| Table 1: Luteal Regression and Estrus Detection Rates | ||
| Parameter | This compound | Cloprostenol |
| Luteal Regression Rate (%) | 91.3[1] | 86.6[1] |
| 78.5[1] | 69.1[1] | |
| Estrus Detection Rate (%) | 34.0 (in 1st parity cows)[2] | 42.4 (in 1st parity cows)[2] |
| 57.6[3] | 59.4[3] | |
| 92.7 (experimental setting)[4] | 92.7 (experimental setting)[4] | |
| 65.7 (field setting)[4] | 65.7 (field setting)[4] |
| Table 2: Conception and Pregnancy Rates | ||
| Parameter | This compound | Cloprostenol |
| Conception Rate (%) | 34.4[2] | 38.3[2] |
| 66.2[3] | 65.2[3] | |
| 38.6[5][6] | 46.6[5][6] | |
| Pregnancy Rate (%) | 12.2[2] | 14.4[2] |
| 37.8[1] | 36.7[1] | |
| 32.8[1] | 31.3[1] | |
| 54.9[3] | 57.5[3] | |
| 31.4[5][6] | 39.2[5][6] | |
| 10[7] | 30[7] |
| Table 3: Progesterone Concentration and Follicular Dynamics | ||
| Parameter | This compound | Cloprostenol |
| Progesterone (P4) Decline | Slower initial decline in some studies[7] | More rapid decrease in P4 in the first 12 hours post-treatment reported in some studies[7] |
| Average Ovulatory Follicle Size (mm) | 11.17 ± 0.433[7] | 11.53 ± 0.33[7] |
Signaling Pathways of PGF2α-Induced Luteolysis
The induction of luteolysis by PGF2α and its analogs is a complex process involving both functional and structural regression of the corpus luteum (CL). This is mediated through a cascade of intracellular signaling events that lead to apoptosis and necroptosis of luteal cells.
Caption: PGF2α Signaling Pathway in Bovine Luteal Cells.
Experimental Protocols
The following is a synthesized experimental protocol based on methodologies reported in comparative studies of this compound and cloprostenol.
1. Animal Selection and Synchronization:
-
Animals: Clinically healthy, non-lactating or lactating Holstein cows with regular estrous cycles are selected.
-
Initial Synchronization: To ensure all animals are at a similar stage of the estrous cycle, a pre-synchronization protocol such as "Presynch" (two injections of PGF2α 14 days apart) is often employed.[1]
-
Confirmation of Corpus Luteum: The presence of a functional corpus luteum is confirmed via transrectal ultrasonography and/or plasma progesterone concentrations (P4 > 1 ng/mL) prior to the administration of the experimental treatments.[1]
2. Treatment Allocation:
-
Animals are randomly assigned to one of two treatment groups:
3. Data Collection and Analysis:
-
Blood Sampling: Blood samples are collected via jugular venipuncture at specific time points, such as 0, 12, 24, 48, and 72 hours post-treatment, to determine plasma progesterone concentrations.
-
Hormone Analysis: Progesterone levels are quantified using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Estrus Detection: Estrus behavior is monitored visually 2-4 times daily and/or with the use of tail paint or electronic activity monitoring systems for up to 5 days post-injection.
-
Artificial Insemination (AI): Cows detected in estrus are typically inseminated 12 hours after the first signs of standing heat. For timed AI (TAI) protocols, insemination is performed at a predetermined time, often in conjunction with GnRH administration (e.g., Ovsynch protocol).[1]
-
Pregnancy Diagnosis: Pregnancy status is determined by transrectal ultrasonography between 30 and 45 days after AI.
4. Statistical Analysis:
-
Data on luteal regression, estrus response, conception rates, and pregnancy rates are analyzed using appropriate statistical methods, such as chi-square tests or logistic regression.
-
Progesterone concentrations are often analyzed using repeated measures analysis of variance (ANOVA).
Caption: Experimental Workflow for Comparing Luteolytic Agents.
Conclusion
Both this compound and cloprostenol are effective luteolytic agents in cattle. The choice between them may depend on specific herd management goals, economic considerations, and veterinarian preference. While some studies suggest potential advantages for cloprostenol in terms of a more rapid decline in progesterone and improved conception and pregnancy rates in certain scenarios, other studies report no significant differences in overall performance. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide are intended to aid researchers and drug development professionals in designing and interpreting studies to further elucidate the comparative efficacy of these and other luteolytic agents.
References
- 1. Rates of luteolysis and pregnancy in dairy cows after treatment with cloprostenol or dinoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Compared to dinoprost tromethamine, cloprostenol sodium increased rates of estrus detection, conception and pregnancy in lactating dairy cows on a large commercial dairy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 4. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 5. Dinoprost Versus Cloprostenol: Does Route of Injection Modulate their Efficacy in Dairy Cattle? | The Bovine Practitioner [bovine-ojs-tamu.tdl.org]
- 6. vetcoaticook.ca [vetcoaticook.ca]
- 7. iosrjournals.org [iosrjournals.org]
A Comparative Guide to the Efficacy of Prostaglandin F2α Analogs in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of commonly researched prostaglandin F2α (PGF2α) analogs: latanoprost, travoprost, bimatoprost, and tafluprost. The information presented is based on experimental data from in vitro studies to assist researchers in selecting the appropriate analog for their specific experimental needs.
Prostaglandin F2α analogs are potent agonists of the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). Activation of the FP receptor initiates a signaling cascade that leads to various physiological responses, most notably the reduction of intraocular pressure (IOP), making these compounds a cornerstone in glaucoma research and treatment. Their efficacy is primarily determined by their affinity for the FP receptor and their potency in activating downstream signaling pathways.
Data Presentation: Quantitative Comparison of PGF2α Analogs
The following tables summarize the key in vitro pharmacological parameters for the active acid forms of latanoprost, travoprost, bimatoprost, and tafluprost. It is important to note that these analogs are often administered as prodrugs (isopropyl esters or ethyl amides) and are hydrolyzed to their biologically active free acid forms in situ.
Table 1: Comparative Receptor Binding Affinities (Ki) for the FP Receptor
| Compound (Free Acid Form) | Binding Affinity (Ki) [nM] | Reference |
| Latanoprost Acid | 98 | [1] |
| Travoprost Acid | 35 ± 5 | [1] |
| Bimatoprost Acid | 83 | [1] |
| Tafluprost Acid | 0.4 | [2][3] |
Note: A lower Ki value indicates a higher binding affinity for the receptor.
Table 2: Comparative Functional Potencies (EC50) at the FP Receptor
| Compound (Free Acid Form) | Functional Potency (EC50) [nM] | Assay Type | Cell Type | Reference |
| Latanoprost Acid | 54.6 ± 12.4 | Phosphoinositide Turnover | Human Ciliary Body Cells | [4] |
| Travoprost Acid | 3.2 ± 0.6 | Phosphoinositide Turnover | Human Ciliary Body Cells | [4] |
| Bimatoprost Acid | 5.8 ± 2.6 | Phosphoinositide Turnover | Human Ciliary Body Cells | [4] |
| Tafluprost Acid | 0.5 | Not Specified | Recombinant Human FP Receptor | [5] |
Note: A lower EC50 value indicates a higher potency in activating the receptor.
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the signaling pathway of the FP receptor and the general workflows for key experiments used to characterize PGF2α analogs.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of PGF2α analogs.
Radioligand Binding Assay (Competitive Binding)
Objective: To determine the binding affinity (Ki) of a PGF2α analog for the FP receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes from a cell line stably expressing the human FP receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-PGF2α.
-
Unlabeled PGF2α analogs (test compounds).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
96-well filter plates.
-
Vacuum filtration manifold.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the FP receptor in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer (for total binding) or a high concentration of unlabeled PGF2α (for non-specific binding).
-
50 µL of various concentrations of the unlabeled test analog.
-
50 µL of [³H]-PGF2α at a concentration near its Kd.
-
100 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor analog. Determine the IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6][7]
Calcium Mobilization Assay
Objective: To measure the functional potency (EC50) of a PGF2α analog by quantifying its ability to induce an increase in intracellular calcium concentration.[2][8][9]
Materials:
-
A cell line expressing the FP receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
PGF2α analogs (test compounds).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with an integrated fluidic dispenser.
Procedure:
-
Cell Plating: Seed the cells in the 96-well plates and grow them to near confluency.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in the assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
Compound Preparation: Prepare serial dilutions of the PGF2α analogs in the assay buffer.
-
Measurement: Place the cell plate in the fluorescence plate reader. Record a baseline fluorescence reading. Add the different concentrations of the PGF2α analogs to the wells using the integrated fluidic dispenser. Immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each concentration of the analog. Plot the peak response against the log concentration of the analog. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[2][8][9]
Summary of Comparative Efficacy
Based on the available in vitro data, the PGF2α analogs exhibit distinct profiles in their interaction with the FP receptor.
-
Tafluprost acid demonstrates the highest binding affinity for the FP receptor, with a Ki value significantly lower than the other analogs.[2][3] This suggests a very strong interaction with the receptor.
-
Travoprost acid shows a high binding affinity and is the most potent agonist in functional assays among latanoprost, travoprost, and bimatoprost, with the lowest EC50 value in phosphoinositide turnover assays.[1][4]
-
Bimatoprost acid has a slightly lower binding affinity than travoprost acid but exhibits high potency in functional assays, comparable to that of travoprost acid.[1][4]
-
Latanoprost acid displays the lowest binding affinity and functional potency among the four compared analogs in these preclinical studies.[1][4]
It is crucial for researchers to consider these differences when designing experiments. For studies requiring a highly potent and affine FP receptor agonist, tafluprost or travoprost may be the preferred choice. The selection of a specific analog should be guided by the experimental goals, the cell or tissue model being used, and the desired concentration range for eliciting a biological response. This guide provides a foundation for making an informed decision based on quantitative preclinical data.
References
- 1. Differential pharmacology and clinical utility of preservative-free tafluprost in the treatment of ocular hypertension and glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tafluprost for the Reduction of Interocular Pressure in Open Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characteristics of AFP-168 (tafluprost), a new prostanoid FP receptor agonist, as an ocular hypotensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Tafluprost on Ocular Blood Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. chemignition.com [chemignition.com]
- 7. assets.hpra.ie [assets.hpra.ie]
- 8. m.youtube.com [m.youtube.com]
- 9. Tafluprost | C25H34F2O5 | CID 9868491 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation of (5R)-Dinoprost Tromethamine-Induced Luteolysis Through Progesterone Measurement: A Comparative Guide
This guide provides a comprehensive comparison of (5R)-Dinoprost tromethamine, a synthetic analog of prostaglandin F2α (PGF2α), with other luteolytic agents. The focus is on the validation of its primary function—the induction of luteolysis—through the quantitative measurement of progesterone. This document is intended for researchers, scientists, and drug development professionals working in reproductive biology and veterinary medicine.
Mechanism of Action and Signaling Pathway
This compound, like endogenous PGF2α, induces luteolysis, which is the regression of the corpus luteum (CL). This process involves two main phases: functional luteolysis, characterized by a rapid decrease in progesterone synthesis, and structural luteolysis, which involves apoptosis of luteal cells.[1][2]
The signaling cascade is initiated by the binding of PGF2α to its G-protein coupled receptor (PTGFR) on the surface of luteal cells. This binding activates phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events trigger a cascade of downstream effects, including the inhibition of steroidogenic acute regulatory protein (StAR) and key enzymes in the progesterone synthesis pathway, as well as the activation of apoptotic pathways involving caspases.[3][4]
Comparative Performance Data
The efficacy of this compound is often compared to other synthetic PGF2α analogs, such as Cloprostenol and Luprostiol. The primary endpoint for validation is the rate and extent of progesterone decline.
Table 1: Comparison of Progesterone Concentrations After Treatment with Dinoprost Tromethamine and Cloprostenol in Dairy Cattle
| Time Post-Treatment | Progesterone (ng/mL) - Dinoprost Tromethamine (25 mg) | Progesterone (ng/mL) - Cloprostenol (500 µg) | Progesterone (ng/mL) - d-Cloprostenol (150 µg) |
| Day 0 (Pre-treatment) | 6.8 ± 0.51 | 6.5 ± 0.48 | 6.7 ± 0.53 |
| Day 2 | 2.1 ± 0.25 | 1.9 ± 0.22 | 1.1 ± 0.18* |
*Data from a study in dairy cows. A significant variation was present in P4 concentration between the Luteosyl (d-cloprostenol) group and the other two groups. The rate of decline in P4 concentration in the luteosyl group was significantly higher than in the other two groups.[5][6]
Table 2: Luteolytic and Reproductive Responses to Dinoprost Tromethamine and Cloprostenol
| Parameter | Dinoprost Tromethamine | Cloprostenol | Reference |
| Estrus Response Rate | 92.7% | 92.7% | [7] |
| Luteal Regression | 89.0% | Not specified in this study | [8] |
| Pregnancy Rate | 10% | 30% | [5] |
| Pregnancy Rate (another study) | 12.2% | 14.4% |
Experimental Protocols
Induction of Luteolysis in Bovine Models
This protocol describes a typical procedure for inducing luteolysis in cattle to evaluate the efficacy of a test compound like this compound.
Materials:
-
Alternative PGF2α analog (e.g., Cloprostenol)
-
Saline solution (for control group)
-
Syringes and needles for intramuscular injection
-
Animal restraints
-
Blood collection tubes (e.g., heparinized or EDTA-coated)
-
Centrifuge
Procedure:
-
Animal Selection: Select healthy, cycling, non-pregnant dairy or beef cows with a palpable corpus luteum.[9]
-
Acclimatization: Allow animals to acclimatize to the experimental conditions for at least one week.
-
Group Allocation: Randomly assign animals to treatment groups (e.g., Dinoprost, Cloprostenol, Saline control).
-
Pre-treatment Blood Sampling (Day 0): Collect a blood sample from the coccygeal vein of each animal to determine baseline progesterone levels.
-
Treatment Administration: Administer the assigned treatment via intramuscular injection. A common dosage for Dinoprost tromethamine is 25 mg.[9][10]
-
Post-treatment Blood Sampling: Collect blood samples at regular intervals post-treatment (e.g., 24, 48, 72, and 96 hours) to monitor the decline in progesterone concentrations.[11]
-
Sample Processing: Centrifuge the blood samples to separate the plasma or serum. Store the samples at -20°C until progesterone analysis.[12]
Progesterone Measurement by ELISA
This protocol provides a general outline for a competitive ELISA to quantify progesterone concentrations in plasma or serum samples.
Materials:
-
Progesterone ELISA kit (containing microplate pre-coated with anti-rabbit IgG, progesterone standards, progesterone-enzyme conjugate, anti-progesterone antibody, wash buffer, substrate, and stop solution)[13][14]
-
Microplate reader
-
Pipettes and tips
-
Distilled water
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Bring all components to room temperature before use.[13][14]
-
Standard Curve Preparation: Prepare a serial dilution of the progesterone standard to create a standard curve.[13]
-
Assay Procedure:
-
Add standards, controls, and unknown samples to the appropriate wells of the microplate.
-
Add the progesterone-enzyme conjugate to all wells (except blanks).
-
Add the anti-progesterone antibody to all wells (except blanks).
-
Incubate the plate as specified in the kit instructions (e.g., 60 minutes at room temperature).[12]
-
-
Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.[12]
-
Substrate Addition: Add the substrate solution to each well and incubate for the recommended time to allow for color development. The color intensity will be inversely proportional to the amount of progesterone in the sample.[12][14]
-
Stopping the Reaction: Add the stop solution to each well to terminate the reaction.
-
Data Acquisition: Read the absorbance of each well at the specified wavelength (usually 450 nm) using a microplate reader.[14]
-
Data Analysis: Calculate the progesterone concentration in the unknown samples by comparing their absorbance to the standard curve.
Conclusion
The validation of this compound-induced luteolysis is critically dependent on the accurate measurement of the subsequent decline in progesterone concentrations. While this compound is a potent luteolytic agent, comparative studies indicate that other synthetic analogs, such as d-cloprostenol, may induce a more rapid or pronounced decrease in progesterone.[5][6] The experimental protocols outlined in this guide provide a robust framework for conducting such comparative efficacy studies, ensuring reliable and reproducible data for the evaluation of luteolytic compounds. The choice of agent may depend on the desired speed of luteolysis and other reproductive management goals.
References
- 1. Effects of prostaglandin F2α (PGF2α) on cell-death pathways in the bovine corpus luteum (CL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Prostaglandin F2α Induces Goat Corpus Luteum Regression via Endoplasmic Reticulum Stress and Autophagy [frontiersin.org]
- 3. The Role of Peroxisome Proliferator-Activated Receptors in PGF2α-Induced Luteolysis in the Bovine Corpus Luteum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estrogen Promotes Luteolysis by Redistributing Prostaglandin F2α Receptors Within Primate Luteal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iosrjournals.org [iosrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 8. benchchem.com [benchchem.com]
- 9. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 10. zoetisus.com [zoetisus.com]
- 11. Luteal and clinical response following administration of dinoprost tromethamine or cloprostenol at standard intramuscular sites or at the lumbosacral acupuncture point in mares - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. food.r-biopharm.com [food.r-biopharm.com]
- 14. eaglebio.com [eaglebio.com]
A Head-to-Head Comparison: Dinoprost Tromethamine and Natural PGF2 Alpha
Chemical Identity and Relationship
Dinoprost tromethamine is the tromethamine salt of the naturally occurring prostaglandin F2α.[1] This means that the active component, dinoprost, is structurally identical to natural PGF2α. The addition of the tromethamine salt is primarily to enhance its solubility and stability for pharmaceutical formulation.[1] Therefore, in an in vitro setting, once dissolved in a physiological buffer, dinoprost is expected to behave identically to natural PGF2α in terms of its interaction with the prostaglandin F receptor (FP receptor).
Mechanism of Action and Signaling Pathway
Both natural PGF2α and dinoprost exert their biological effects by binding to and activating the FP receptor, a G-protein coupled receptor (GPCR).[2] Upon activation, the FP receptor couples to the Gαq subunit of the heterotrimeric G-protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevation of intracellular calcium is a key event that triggers various cellular responses, including smooth muscle contraction and luteolysis.
Quantitative In Vitro Data
While a direct comparative study is elusive, the following table summarizes the available in vitro data for natural PGF2α. Given that dinoprost is the active component of dinoprost tromethamine, these values are expected to be representative of dinoprost's activity.
| Parameter | Natural PGF2α | Reference |
| Receptor Binding Affinity (Ki) | ||
| FP Receptor (Bovine Corpus Luteum) | High Affinity: 1.6 nM, Low Affinity: 24 nM | |
| Functional Potency (EC50) | ||
| Intracellular Calcium Mobilization (Human Myometrial Cells) | 4 nM | |
| Inositol Phosphate Production (Bovine Luteal Cells) | 36 nM |
Experimental Protocols
To facilitate a direct head-to-head comparison, the following detailed experimental protocols for key in vitro assays are provided.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound to its receptor.
Objective: To determine the Ki of dinoprost tromethamine and natural PGF2α for the FP receptor.
Materials:
-
Cell membranes expressing the FP receptor (e.g., from bovine corpus luteum or a recombinant cell line).
-
Radiolabeled PGF2α (e.g., [3H]PGF2α).
-
Unlabeled dinoprost tromethamine and natural PGF2α.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer. Centrifuge to pellet the membranes. Resuspend the pellet in assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add a fixed concentration of [3H]PGF2α, the cell membrane preparation, and varying concentrations of either unlabeled dinoprost tromethamine or natural PGF2α. Include wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled PGF2α).
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the potency (EC50) of a compound in activating its receptor and triggering a downstream signaling event.
Objective: To determine the EC50 of dinoprost tromethamine and natural PGF2α for inducing intracellular calcium mobilization.
Materials:
-
A cell line endogenously or recombinantly expressing the FP receptor.
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Dinoprost tromethamine and natural PGF2α.
-
A fluorescence plate reader with an injection system.
Protocol:
-
Cell Culture: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye at 37°C for a specified time (e.g., 30-60 minutes).
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence.
-
Compound Addition: Inject varying concentrations of either dinoprost tromethamine or natural PGF2α into the wells.
-
Kinetic Reading: Immediately after injection, measure the change in fluorescence over time.
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the logarithm of the compound concentration to generate a dose-response curve. Calculate the EC50 value (the concentration that produces 50% of the maximal response).
In Vivo Considerations
Numerous in vivo studies in various animal models, particularly in cattle, have demonstrated the comparable efficacy of commercially available dinoprost tromethamine products to induce luteolysis and synchronize estrus when compared to other synthetic PGF2α analogs.[1] These studies indirectly support the notion that the in vitro activity of dinoprost is equivalent to that of natural PGF2α, as it elicits the expected physiological responses in a clinical setting.
Conclusion
Dinoprost tromethamine is the pharmaceutically formulated salt of natural PGF2α. As such, their in vitro pharmacological profiles, including receptor binding affinity and functional potency, are expected to be identical. The provided data for natural PGF2α serves as a strong benchmark for the activity of dinoprost. The detailed experimental protocols outlined in this guide offer a standardized framework for researchers to conduct direct comparative studies to confirm this equivalence and further characterize the activity of these important compounds in various experimental systems. The visualization of the signaling pathway and experimental workflows provides a clear conceptual understanding for professionals in the field of drug development and reproductive science.
References
A Comparative Guide to the Luteolytic Effects of (5R)-Dinoprost Tromethamine Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the luteolytic effects of (5R)-Dinoprost tromethamine, a synthetic analogue of the naturally occurring prostaglandin F2α (PGF2α).[1] Widely utilized in veterinary medicine, Dinoprost tromethamine plays a critical role in the reproductive management of various livestock species by inducing the regression of the corpus luteum (luteolysis), thereby enabling control over the estrous cycle.[1] This document will delve into its mechanism of action, compare its efficacy with other luteolytic agents, and provide available experimental data and protocols to support further research and development.
Mechanism of Action: A Cross-Species Overview
Dinoprost tromethamine exerts its luteolytic effect by mimicking the action of endogenous PGF2α. The binding of PGF2α to its receptors on the luteal cells initiates a cascade of events leading to the functional and structural demise of the corpus luteum. While the fundamental mechanism is conserved across species, there are notable differences in the signaling pathways and physiological responses.
In ruminants, such as cattle and sheep, PGF2α is transported from the uterus to the ovary via a counter-current exchange mechanism between the uterine vein and the ovarian artery, which is facilitated by the Prostaglandin Transporter (PGT). This localized delivery system is crucial for efficient luteolysis.
In swine, the regulation of luteolysis also involves oxytocin, which stimulates the pulsatile release of PGF2α from the endometrium through the activation of the phosphoinositide (PI) hydrolysis pathway.
The mare is considered more sensitive to the luteolytic effects of PGF2α compared to cattle, which is attributed to a higher affinity of its luteal cell membrane receptors for PGF2α and a slower metabolic clearance of the compound.[2]
Comparative Efficacy of Luteolytic Agents
Dinoprost tromethamine is often compared with other synthetic PGF2α analogues, most notably cloprostenol. Studies in various species have shown comparable, and in some cases, differing efficacies in inducing luteolysis, estrus, and subsequent pregnancy.
Dinoprost Tromethamine vs. Cloprostenol and d-Cloprostenol in Dairy Cattle
A study in dairy cattle compared the effects of Dinoprost tromethamine (25 mg), cloprostenol (500 μg), and d-cloprostenol (150 μg). The results indicated that d-cloprostenol induced a significantly greater decrease in serum progesterone (P4) concentrations two days post-treatment compared to both dinoprost tromethamine and cloprostenol.[3] Pregnancy rates were also higher in the d-cloprostenol group.[3] However, other studies have reported inconsistent results regarding the effects of these PGF2α analogs on luteolysis, estrous response, and pregnancy rate in cattle.[3]
| Treatment Group | Dose | Mean P4 at Day 0 (ng/mL) | Mean P4 at Day 2 (ng/mL) | Pregnancy Rate (%) |
| Lutalyse (Dinoprost) | 25 mg | 5.8 ± 0.45 | 1.9 ± 0.23 | 10 |
| PGF Veyx® forte (Cloprostenol) | 500 μg | 6.1 ± 0.38 | 1.8 ± 0.17 | 30 |
| Luteosyl (d-Cloprostenol) | 150 μg | 6.3 ± 0.41 | 1.1 ± 0.15 | 40 |
Adapted from a study in dairy cattle.[3]
Luteolytic Effects in Equine Species
In mares, both Dinoprost tromethamine and cloprostenol are effective in inducing luteolysis. One study in jennies (female donkeys) demonstrated that both drugs effectively reduced the estrous cycle length and corpus luteum volume.[4] The study also highlighted that lower doses of both PGF2α analogs resulted in fewer side effects.[4] Another study in Nigerian jennies suggested that double treatments of cloprostenol sodium had a better response in estrus synchronization compared to double treatments of Dinoprost tromethamine.[4]
| Species | Drug | Dosage | Key Findings |
| Jennies | Dinoprost tromethamine | 5 mg (double treatment) | Effective in estrus synchronization. |
| Jennies | Cloprostenol Sodium | 250 µg/ml (double treatment) | Showed a better response in estrus synchronization compared to Dinoprost tromethamine. |
Based on a study in Nigerian jennies.[4]
Luteolytic Effects in Swine
In swine, PGF2α and its analogues are used for the induction of farrowing.[5] The corpus luteum in pigs is generally refractory to the luteolytic effects of a single dose of PGF2α until after day 12 of the estrous cycle.[5][6] However, multiple injections of PGF2α can induce luteolysis before day 12.[5][7] A study comparing double and triple injections of Dinoprost tromethamine and cloprostenol sodium for estrus synchronization in sows found that double injections of Dinoprost tromethamine on days 0 and 13 were effective and more cost-efficient.[6]
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of luteolytic agents. Below are generalized protocols based on methodologies described in the cited literature.
Induction of Luteolysis in Cattle
Objective: To evaluate the luteolytic efficacy of Dinoprost tromethamine.
Animals: Healthy, cycling dairy or beef cows with a palpable corpus luteum.
Procedure:
-
Administer a single intramuscular injection of 25 mg (5 mL) of Dinoprost tromethamine.[1][8]
-
For estrus synchronization, a second injection may be administered 10 to 12 days after the first.[1][8]
-
Collect blood samples via jugular venipuncture at baseline (0 hours) and at various time points post-injection (e.g., 24, 48, 72 hours) to measure serum progesterone concentrations.
-
Monitor animals for signs of estrus (e.g., standing to be mounted, increased activity) at regular intervals.
-
Insemination can be performed at a fixed time (e.g., 80 hours after the second injection) or based on detected estrus.[8]
Assessment of Luteolytic Response in Mares
Objective: To determine the luteolytic and ovulatory response to Dinoprost tromethamine.
Animals: Mature, cycling mares with a corpus luteum.
Procedure:
-
Administer a single intramuscular injection of Dinoprost tromethamine at a dose of 1 mg per 45.5 kg (100 lbs) of body weight.
-
Collect blood samples for progesterone analysis at the time of treatment and at 24-hour intervals for 96 hours.[9]
-
Monitor for behavioral signs of estrus.
-
Perform transrectal ultrasonography to monitor follicular growth and determine the time of ovulation.
-
Record the interval from treatment to the onset of estrus and ovulation.[9]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in PGF2α-induced luteolysis and a general experimental workflow for assessing luteolytic agents.
Caption: PGF2α-induced luteolysis signaling cascade.
Caption: Workflow for assessing luteolytic agents.
Conclusion
This compound is a potent luteolytic agent with broad applications in the reproductive management of several animal species. While its fundamental mechanism of action is conserved, species-specific differences in physiology and signaling pathways influence its efficacy and optimal use. Comparative studies, particularly with other PGF2α analogues like cloprostenol, provide valuable data for selecting the most appropriate luteolytic agent for a given application. The experimental protocols and signaling pathway diagrams presented in this guide offer a framework for researchers and drug development professionals to design and interpret studies aimed at further elucidating the comparative luteolytic effects of these important veterinary drugs. Further research is warranted to expand the comparative data to a wider range of species and to explore the efficacy of other emerging luteolytic compounds.
References
- 1. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 2. cdn.ymaws.com [cdn.ymaws.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. njap.org.ng [njap.org.ng]
- 5. Prostaglandin F2α and control of reproduction in female swine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Lutalyse® Injection [dailymed.nlm.nih.gov]
- 9. Luteal and clinical response following administration of dinoprost tromethamine or cloprostenol at standard intramuscular sites or at the lumbosacral acupuncture point in mares - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Effects of (5R)-Dinoprost Tromethamine on Uterine Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro effects of (5R)-Dinoprost tromethamine (a synthetic form of Prostaglandin F2α) on uterine cells against other relevant alternatives. The information presented is supported by experimental data to aid in research and drug development.
Introduction to this compound
This compound is a synthetic analog of the naturally occurring prostaglandin F2α (PGF2α). It is a potent pharmacological agent that exerts significant effects on uterine smooth muscle cells, primarily through its interaction with the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor. Its primary physiological actions on uterine cells are the stimulation of myometrial contraction and the promotion of endometrial cell proliferation.
Comparative Analysis of In Vitro Effects on Uterine Cells
This section compares the in vitro effects of this compound with other compounds known to influence uterine cell function, namely Prostaglandin E2 (PGE2), Oxytocin, Carbetocin (an oxytocin analog), and Atosiban (an oxytocin/vasopressin antagonist).
Uterine Cell Proliferation
This compound has been shown to induce the proliferation of endometrial epithelial cells. This effect is compared with that of Prostaglandin E2 (PGE2), another key prostaglandin involved in uterine physiology.
| Compound | Cell Line | Concentration Range | Observed Effect on Proliferation | Citation |
| This compound (PGF2α) | Ishikawa (human endometrial adenocarcinoma) | 1 - 100 nM | Significant concentration-dependent increase. | [1] |
| This compound (PGF2α) | Primary rabbit endometrial cells | ~3 x 10⁻⁷ M (optimal) | Increased tritiated thymidine incorporation and cell number. | |
| Prostaglandin E2 (PGE2) | Ishikawa (human endometrial adenocarcinoma) | 1 x 10⁻⁹ M | Significant increase. | [2] |
| Prostaglandin E2 (PGE2) | Human endometrial stromal cells | 10⁻¹⁰ M (minimal effective dose) | Enhanced prolactin expression, a marker of decidualization. | [3] |
Uterine Contractility
The primary therapeutic use of this compound is to stimulate uterine contractions. The following table compares its contractile efficacy with other uterotonic agents and the inhibitory effect of an antagonist.
| Compound | Preparation | Concentration Range | Observed Effect on Contractility | Citation |
| This compound (PGF2α) | Human myometrial strips (pregnant) | Not specified | Weak contractile response. | |
| This compound (PGF2α) | Human myometrial strips (non-pregnant) | Not specified | Responsive (stimulatory). | |
| Prostaglandin E2 (PGE2) | Human myometrial strips (pregnant) | 10⁻⁸ - 10⁻⁶ M | Biphasic response: initial contraction followed by relaxation. | |
| Oxytocin | Human myometrial strips (pregnant) | 10⁻¹⁰ to 10⁻⁵ M | Dose-dependent increase in contraction frequency and force. | [4] |
| Carbetocin | Human myometrial strips (pregnant) | 10⁻¹⁰ to 10⁻⁵ M | Dose-dependent increase in contractions, but less potent than oxytocin. | [4] |
| Atosiban (inhibitor) | Human myometrial strips (pregnant, oxytocin-induced contractions) | 1 - 500 µg/mL | Dose-dependent inhibition of contraction frequency and amplitude. |
FP Receptor Antagonists
Several antagonists of the FP receptor have been developed to counteract the effects of PGF2α. These are primarily investigated for their potential as tocolytics (anti-contraction medications).
| Antagonist | Target | Cell/Tissue | IC50 Value | Citation |
| N582707 | FP Receptor | MYLA (human myometrial cell line) | 21.26 nM (for Fmax), 50.43 nM (for AUC), 22.15 nM (for frequency of Ca²⁺ oscillations) | [5] |
| THG113.31 | FP Receptor | FP-expressing HEK293 cells | 27 nM (for phosphoinositide hydrolysis) | |
| AL-8810 | FP Receptor | Rat uterus smooth muscle | Ki = 2.9 ± 0.2 µM (against PGF2α) |
Signaling Pathways
The binding of this compound to the FP receptor on uterine cells initiates a cascade of intracellular signaling events.
This compound Signaling Pathway
Caption: Signaling cascade of this compound in uterine cells.
Experimental Protocols
In Vitro Uterine Smooth Muscle Contractility Assay
This protocol is a standard method for assessing the contractile response of uterine tissue to pharmacological agents.
Caption: Workflow for in vitro uterine contractility assay.
Detailed Methodology:
-
Tissue Preparation: Myometrial biopsies are obtained from consenting patients undergoing procedures such as hysterectomy or cesarean section. The tissue is immediately placed in physiological salt solution (e.g., Krebs solution). Longitudinal strips of myometrium (approximately 2x2x10 mm) are carefully dissected.
-
Experimental Setup: The myometrial strips are mounted vertically in organ baths containing a physiological salt solution maintained at 37°C and continuously aerated with 95% O₂ and 5% CO₂. One end of the strip is attached to a fixed hook, and the other is connected to an isometric force transducer to record contractile activity.
-
Equilibration: The strips are allowed to equilibrate for 1-2 hours under a resting tension, during which they typically begin to exhibit spontaneous contractions.
-
Treatment and Measurement: Once stable spontaneous contractions are established, baseline activity is recorded. Test compounds are then added to the organ bath in a cumulative or non-cumulative manner. The resulting changes in the frequency, amplitude, and duration of contractions are recorded and analyzed.
Uterine Cell Proliferation Assay (Ishikawa Cells)
This protocol describes a common method to assess the proliferative effects of compounds on an endometrial cell line.
Caption: Workflow for uterine cell proliferation assay.
Detailed Methodology:
-
Cell Culture and Seeding: Ishikawa cells, a human endometrial adenocarcinoma cell line that endogenously expresses the FP receptor, are cultured in appropriate media. Cells are then seeded into 96-well plates at a specific density and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a vehicle control.
-
Incubation: The cells are incubated for a predetermined period, typically 24 to 72 hours, to allow for cell proliferation.
-
Measurement of Proliferation: Cell proliferation is quantified using one of several standard methods:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
BrdU Incorporation Assay: Measures DNA synthesis in proliferating cells.
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter.
-
-
Data Analysis: The results are typically expressed as a percentage of the control and plotted against the compound concentration to generate a dose-response curve.
Conclusion
This compound is a potent stimulator of uterine cell proliferation and myometrial contraction in vitro. Its effects are concentration-dependent and mediated through the FP receptor and subsequent activation of the PLC/IP3/Ca²⁺ and ERK1/2 signaling pathways. When compared to other uterotonic agents, its efficacy can vary depending on the physiological state of the uterine tissue (e.g., pregnant vs. non-pregnant). Prostaglandin E2 also promotes uterine cell proliferation but can have a biphasic effect on contractility. Oxytocin and its analog Carbetocin are potent stimulators of myometrial contraction. The availability of specific FP receptor antagonists provides valuable tools for investigating the precise roles of the PGF2α signaling pathway and for the potential development of tocolytic therapies. The experimental protocols and comparative data presented in this guide offer a framework for researchers to design and interpret in vitro studies on uterine cell function.
References
- 1. Prostaglandin (PG) F(2alpha) receptor expression and signaling in human endometrium: role of PGF(2alpha) in epithelial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin E2 (PGE2) promotes proliferation and invasion by enhancing SUMO-1 activity via EP4 receptor in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 enhances human endometrial stromal cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Comparative Effect of Carbetocin and Oxytocin in Pregnant Human Myometrium with and without Oxytocin Pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Dinoprost and its Analogs: Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Dinoprost, a naturally occurring prostaglandin F2α (PGF2α), and its synthetic analogs, including latanoprost, travoprost, and bimatoprost, are pivotal in ophthalmology for the management of glaucoma and ocular hypertension. Their primary mechanism of action involves the reduction of intraocular pressure (IOP) by enhancing aqueous humor outflow. This guide provides an objective comparison of the pharmacokinetic and pharmacodynamic profiles of these compounds, supported by experimental data and detailed methodologies to aid in research and development.
Pharmacodynamic Comparison: Receptor Binding and Functional Potency
The therapeutic effects of dinoprost and its analogs are primarily mediated through their interaction with the prostaglandin F receptor (FP receptor), a G-protein coupled receptor. Upon activation, the FP receptor stimulates the phospholipase C (PLC) signaling pathway, leading to an increase in intracellular calcium and the activation of protein kinase C (PKC). This cascade ultimately results in the remodeling of the extracellular matrix in the uveoscleral pathway and ciliary muscle, facilitating the outflow of aqueous humor.
The binding affinity (Ki) and functional potency (EC50) of the active forms of these drugs at the FP receptor are critical determinants of their efficacy. Travoprost acid has demonstrated the highest affinity and potency for the FP receptor among the commonly used analogs.[1]
| Compound (Active Form) | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Receptor Selectivity |
| Dinoprost (PGF2α) | ~1.6 - 5.0 | Varies by tissue | Binds to other prostanoid receptors |
| Latanoprost Acid | ~98 | 32 - 124 | Significant activity at EP1 receptors |
| Travoprost Acid | ~35 | 1.4 - 3.6 | Highest selectivity for FP receptor |
| Bimatoprost Acid | ~83 | 2.8 - 3.8 | Activity at EP1 and EP3 receptors |
Note: Data is compiled from various in vitro studies and may not be directly comparable due to differing experimental conditions.
Pharmacokinetic Comparison: Absorption, Metabolism, and Elimination
Latanoprost, travoprost, and bimatoprost are administered as prodrugs to enhance corneal penetration.[2] They are rapidly hydrolyzed by esterases in the cornea to their biologically active free acid forms.
| Drug | Prodrug Type | Primary Route of Metabolism | Systemic Half-life (Active Metabolite) |
| Dinoprost | N/A (Active Drug) | Rapid metabolism in lungs and liver | Very short (minutes) |
| Latanoprost | Isopropyl ester | Hydrolysis to latanoprost acid, then β-oxidation | ~17 minutes |
| Travoprost | Isopropyl ester | Hydrolysis to travoprost acid, then β-oxidation | Not well established in humans |
| Bimatoprost | Ethyl amide | Hydrolysis to bimatoprost acid, N-deethylation, glucuronidation | ~45 minutes (intravenous) |
Note: Systemic pharmacokinetic parameters are based on studies in humans and may vary.
Clinical Efficacy: Intraocular Pressure Reduction
Numerous clinical trials have compared the IOP-lowering effects of these prostaglandin analogs. While all are effective, some studies suggest modest differences in their efficacy. Long-term therapy with bimatoprost 0.03% has been reported to be the most effective in reducing IOP, followed by travoprost and latanoprost.[3][4] However, the clinical significance of these differences is a subject of ongoing discussion.[5]
| Drug | Concentration | Mean IOP Reduction (mmHg) |
| Latanoprost | 0.005% | ~7-8 |
| Travoprost | 0.004% | ~7-8 |
| Bimatoprost | 0.03% | ~8-9 |
Note: IOP reduction can vary based on baseline IOP and individual patient factors.
Experimental Protocols
Radioligand Receptor Binding Assay
This assay determines the binding affinity of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human FP receptor are prepared from cultured cells (e.g., HEK293 cells).
-
Binding Reaction: Membranes are incubated with a radiolabeled ligand (e.g., [3H]-PGF2α) and varying concentrations of the unlabeled competitor drug (dinoprost or its analogs).
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Detection: The radioactivity retained on the filter is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Phosphoinositide (PI) Turnover Assay
This functional assay measures the activation of the FP receptor by quantifying the production of inositol phosphates, a downstream second messenger.
Methodology:
-
Cell Culture and Labeling: Cells expressing the FP receptor (e.g., human ciliary muscle cells) are cultured and pre-labeled with [3H]-myo-inositol.
-
Drug Stimulation: Cells are stimulated with varying concentrations of the prostaglandin analog for a specific time.
-
Extraction: The reaction is stopped, and inositol phosphates are extracted from the cells.
-
Separation: The different inositol phosphates (IP1, IP2, IP3) are separated using anion-exchange chromatography.
-
Quantification: The radioactivity of each fraction is measured by liquid scintillation.
-
Data Analysis: The concentration of the drug that produces 50% of the maximal response (EC50) is calculated to determine its potency.
Measurement of Aqueous Humor Outflow (Fluorophotometry)
This in vivo technique is used to assess the effect of prostaglandin analogs on aqueous humor dynamics.
Methodology:
-
Fluorescein Administration: A fluorescent tracer (fluorescein) is administered topically to the eye.
-
Fluorophotometer Measurement: A scanning ocular fluorophotometer is used to measure the concentration of fluorescein in the anterior chamber and cornea at multiple time points.
-
Calculation of Outflow: The rate of decrease in fluorescein concentration over time is used to calculate the rate of aqueous humor outflow.
-
Uveoscleral Outflow Calculation: Uveoscleral outflow is often calculated using the Goldmann equation, which incorporates aqueous humor flow rate, IOP, and episcleral venous pressure.
Quantification of Prostaglandin Analogs in Aqueous Humor by LC-MS/MS
This method is used to determine the concentration of the active drug in the target tissue.
Methodology:
-
Sample Collection: Aqueous humor samples are collected from subjects at various time points after drug administration.
-
Sample Preparation: An internal standard is added to the samples, followed by protein precipitation and liquid-liquid or solid-phase extraction to isolate the drug.
-
LC-MS/MS Analysis: The extracted samples are injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). The drug and its metabolites are separated by chromatography and detected by mass spectrometry based on their specific mass-to-charge ratios.
-
Quantification: The concentration of the drug is determined by comparing its peak area to that of the internal standard and a standard curve.
Signaling Pathways and Experimental Workflows
Caption: FP Receptor Signaling Pathway.
Caption: Pharmacodynamic Experimental Workflow.
Caption: Pharmacokinetic Experimental Workflow.
References
- 1. The Pharmacology of Prostaglandin Analogues | Ento Key [entokey.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of latanoprost, bimatoprost, and travoprost in patients with elevated intraocular pressure: a 12-week, randomized, masked-evaluator multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Prostaglandin Binding Affinities to the FP Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinities of various prostaglandins and their analogs to the Prostaglandin F (FP) receptor. The information presented is curated from peer-reviewed scientific literature to assist researchers in pharmacology, drug discovery, and related fields. This document summarizes quantitative binding data, details common experimental methodologies, and illustrates the primary signaling pathway associated with FP receptor activation.
Prostaglandin Binding Affinities for the FP Receptor
The binding affinity of a ligand for its receptor is a critical parameter in determining its potency and potential therapeutic efficacy. The following table summarizes the equilibrium dissociation constants (Ki) of several natural and synthetic prostaglandins for the FP receptor. Lower Ki values are indicative of higher binding affinity.
| Prostaglandin/Analog | Ki (nM) | Receptor Source/Cell Line | Reference |
| Travoprost acid ([+]-fluprostenol) | 35 ± 5 | Not specified | [1] |
| Bimatoprost acid | 83 | Not specified | [1] |
| Latanoprost acid | 98 | Not specified | [1] |
| Unoprostone | 5,900 - >22,000 | Not specified | [1] |
| Prostaglandin F2α (PGF2α) | ~1 | Not specified | [2] |
| Prostaglandin D2 (PGD2) | 5 - 10 fold weaker than PGF2α | Not specified | [2] |
| Prostaglandin E2 (PGE2) | 10 - 100 fold weaker than PGF2α | Not specified | [2][3] |
Note: The binding affinities can vary depending on the experimental conditions, such as the radioligand used, the source of the receptor (e.g., cell line, tissue homogenate), and the specific assay protocol.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities for the FP receptor is predominantly carried out using radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and its receptor.[4] A common method is the competitive binding assay using a filtration protocol.
Principle
A radiolabeled ligand with known high affinity for the FP receptor (e.g., [3H]PGF2α) is incubated with a source of the receptor, such as cell membrane preparations.[5][6] In the presence of an unlabeled competitor prostaglandin, the binding of the radioligand to the receptor will be inhibited in a concentration-dependent manner. By measuring the amount of radioactivity bound to the receptor at various concentrations of the unlabeled competitor, the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value is then converted to the equilibrium dissociation constant (Ki) for the competitor using the Cheng-Prusoff equation.[7]
Generalized Protocol
-
Membrane Preparation:
-
Cells or tissues expressing the FP receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[8]
-
The homogenate is centrifuged to pellet the cell membranes.[8]
-
The membrane pellet is washed and resuspended in a suitable assay buffer.[8]
-
The protein concentration of the membrane preparation is determined using a standard protein assay.[8]
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.[8]
-
To each well, the following are added in a final volume (e.g., 250 µL):
-
Membrane preparation (containing a specific amount of protein, e.g., 3-20 µg for cells, 50-120 µg for tissue).[8]
-
A fixed concentration of the radioligand (e.g., [3H]PGF2α).[5]
-
Varying concentrations of the unlabeled competitor prostaglandin.
-
For determining non-specific binding, a high concentration of an unlabeled ligand is used.
-
-
The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[8]
-
-
Separation of Bound and Free Radioligand:
-
Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.[8]
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then analyzed using non-linear regression to determine the IC50 value of the competitor.
-
The Ki value is calculated using the formula: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Caption: Workflow of a typical radioligand binding assay.
FP Receptor Signaling Pathway
The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq proteins.[2][9] Activation of the FP receptor by an agonist, such as PGF2α, initiates a cascade of intracellular events leading to various physiological responses.
Upon agonist binding, the Gq protein is activated, which in turn stimulates phospholipase C (PLC).[3][9] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[9] The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC).[2]
Furthermore, FP receptor activation can also engage other G proteins, such as G12/G13, leading to the activation of the Rho family of GTPases.[2] This can influence the actin cytoskeleton and cell morphology. Activation of the FP receptor has also been shown to stimulate the mitogen-activated protein kinase (MAPK) pathway, including the extracellular signal-regulated kinases (ERK1/2).[3]
Caption: Simplified FP receptor signaling cascade.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 3. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Properties of prostaglandin F2alpha receptors in bovine corpus luteum cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Dinoprost Tromethamine Administration in Mares: Efficacy, Protocols, and Cellular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Dinoprost tromethamine, a synthetic analogue of the naturally occurring prostaglandin F2α (PGF2α), is a cornerstone of equine reproductive management. Its primary function is to induce luteolysis, the regression of the corpus luteum (CL), thereby enabling control over the mare's estrous cycle. The route of administration can significantly influence the efficacy, onset of action, and incidence of side effects. This guide provides a comprehensive comparison of different administration routes, supported by experimental data, detailed protocols, and a review of the underlying cellular mechanisms.
Comparative Efficacy of Administration Routes
The efficacy of dinoprost tromethamine is primarily assessed by its ability to induce luteolysis, shorten the interval to ovulation, and the incidence of associated side effects. The most common routes of administration in clinical and research settings are intramuscular (IM) and subcutaneous (SC). While other routes such as intravenous (IV), intrauterine (IU), and intraluteal (IL) have been explored, data for IV and IU administration in mares for estrous synchronization are limited in the available scientific literature.
Table 1: Comparison of Efficacy for Different Dinoprost Tromethamine Administration Routes in Mares
| Parameter | Intramuscular (IM) | Subcutaneous (SC) | Intraluteal (IL) | Intravenous (IV) | Intrauterine (IU) |
| Typical Dose | 5-10 mg[1] | 5-10 mg | 0.1 mg[2] | Data not available | Data not available |
| Luteolysis Rate | High (effective 5-6 days post-ovulation)[3] | Comparable to IM[4][5][6] | Effective at lower doses[2] | Data not available | Not shown to improve efficacy over IM[7] |
| Interval to Estrus | 2-4 days[4][5][6] | Similar to IM | Not reported | Data not available | Data not available |
| Interval to Ovulation | 8-12 days[4][5][6] | Similar to IM | Shortened interovulatory interval[2] | Data not available | Data not available |
| Common Side Effects | Sweating, abdominal discomfort, increased heart and respiratory rate[4] | Similar to IM, potentially less severe at lower doses | Minimal systemic side effects reported | Data not available | Potential for uterine irritation |
Note: The use of microdoses (e.g., 0.5 mg) administered intramuscularly in two doses 24 hours apart has been shown to be effective in inducing luteolysis with a lower incidence of side effects compared to a single standard dose[8].
Experimental Protocols
Detailed experimental design is crucial for the accurate assessment of dinoprost tromethamine's efficacy. Below is a generalized experimental workflow for a comparative study.
Key Methodological Considerations:
-
Animal Model: Mature, healthy, cycling mares with a known history of normal estrous cycles should be used.[9]
-
Treatment Timing: Administration of dinoprost tromethamine is most effective when the corpus luteum is mature, typically 5 or more days after ovulation.[3]
-
Hormone Analysis: Blood samples should be collected at regular intervals to measure plasma progesterone concentrations, the primary indicator of luteolysis.[9]
-
Ovulation Detection: Transrectal ultrasonography is the gold standard for monitoring follicular growth and detecting ovulation.[10]
-
Side Effect Assessment: A standardized scoring system should be used to objectively quantify the incidence and severity of side effects such as sweating, muscle fasciculations, and signs of abdominal discomfort.[9]
Signaling Pathway of Dinoprost Tromethamine
Dinoprost tromethamine exerts its luteolytic effect by binding to the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR), on the surface of luteal cells. This binding initiates a signaling cascade that leads to a decrease in progesterone production and ultimately, cell death (apoptosis) of the luteal cells.
The activation of the FP receptor by dinoprost tromethamine leads to the activation of the Gq alpha subunit of the associated G-protein.[10] This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, causing a release of intracellular calcium. Both the increase in intracellular calcium and the activation of protein kinase C (PKC) by DAG contribute to the downstream effects of luteolysis, which include inhibition of progesterone synthesis and the initiation of apoptosis.
Conclusion
The intramuscular and subcutaneous routes of administration for dinoprost tromethamine are both well-established and effective for inducing luteolysis in mares. While the subcutaneous route may offer some advantages in terms of ease of administration, the efficacy and side effect profiles are largely comparable to the intramuscular route. The use of a split, low-dose intramuscular regimen appears to be a promising strategy for minimizing adverse effects while maintaining high efficacy. Further research is warranted to fully elucidate the potential benefits and drawbacks of less common administration routes, such as intravenous and intrauterine, for estrous synchronization in mares. A thorough understanding of the underlying cellular mechanisms is essential for the development of novel and improved therapeutic strategies in equine reproduction.
References
- 1. zoetisus.com [zoetisus.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and Side Effects of Low Single Doses of Cloprostenol Sodium or Dinoprost Tromethamine to Induce Luteolysis in Donkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ligand-induced activation and G protein coupling of prostaglandin F2α receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Synchronization of cyclic and acyclic embryo recipient mares with donor mares - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effectiveness of a two-dose regimen of prostaglandin administration in inducing luteolysis without adverse side effects in mares - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Luteal and clinical response following administration of dinoprost tromethamine or cloprostenol at standard intramuscular sites or at the lumbosacral acupuncture point in mares - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ligand-induced activation and G protein coupling of prostaglandin F2α receptor - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of (5R)-Dinoprost Tromethamine's Effect on Myometrial Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (5R)-Dinoprost tromethamine's effect on myometrial activity, placing it in the context of other uterotonic agents used in the management of postpartum hemorrhage (PPH). The information presented is based on available preclinical and clinical data, offering insights into its mechanism of action and experimental validation.
Comparative Performance of Uterotonic Agents
While direct in vivo comparative studies quantifying the specific effects of this compound on myometrial contraction frequency, amplitude, and duration against other uterotonics in a single animal model are limited in the available literature, clinical and in vitro data provide valuable insights into its performance relative to other agents like oxytocin, and misoprostol.
| Uterotonic Agent | Mechanism of Action | In Vitro Myometrial Contraction Profile | Clinical Efficacy in PPH | Common Side Effects |
| This compound (PGF2α) | Prostaglandin F2α analogue; acts on the FP receptor, leading to increased intracellular calcium and myometrial contraction.[1][2] | Induces myometrial contractions. In vitro studies on human myometrium suggest its contractile effect may be less potent than oxytocin. | Effective in controlling postpartum hemorrhage. | Nausea, vomiting, diarrhea, bronchospasm, hypertension.[3] |
| Oxytocin | Binds to oxytocin receptors on myometrial cells, leading to a cascade that increases intracellular calcium and promotes contractions.[4] | Induces strong, rhythmic myometrial contractions. Generally considered the most potent uterotonic in vitro on myometrial strips from pregnant women. | First-line agent for prevention and treatment of PPH due to its effectiveness and favorable side-effect profile.[4] | Nausea, vomiting, cardiac arrhythmias (with rapid infusion). |
| Misoprostol (PGE1 Analogue) | Prostaglandin E1 analogue that stimulates myometrial contractions. | Induces uterine contractions. Some studies suggest it may have a more pronounced effect on cervical ripening than direct myometrial contractility compared to oxytocin. | Effective in preventing and treating PPH, particularly in low-resource settings due to its stability and oral/rectal administration routes. Less effective than oxytocin. | Shivering, pyrexia, diarrhea. |
| Carbetocin | Long-acting synthetic analogue of oxytocin. | Induces prolonged uterine contractions. | Effective for the prevention of PPH, particularly after cesarean section. | Similar to oxytocin; may include nausea, vomiting, and hypotension. |
| Ergometrine | Ergot alkaloid that causes sustained, tetanic uterine contractions. | Induces powerful and prolonged myometrial contractions. | Effective for the treatment of PPH, but generally used as a second-line agent due to its side-effect profile. | Nausea, vomiting, severe hypertension, and vasoconstriction. |
Experimental Protocols
In Vivo Assessment of Myometrial Activity in a Pregnant Sheep Model
This protocol outlines a methodology for the in vivo validation of this compound's effect on myometrial activity using a pregnant sheep model, a well-established model for studying uterine physiology.
1. Animal Model and Surgical Preparation:
-
Animal Selection: Use time-mated pregnant ewes at a gestational age of approximately 125-130 days.
-
Surgical Implantation: Under general anesthesia, perform a laparotomy to expose the pregnant uterus.
-
Electromyography (EMG) Electrode Implantation: Suture bipolar stainless steel electrodes onto the myometrial surface at various locations (e.g., uterine body, horns) to record electrical activity.
-
Intrauterine Pressure (IUP) Catheter Placement: Insert a fluid-filled catheter connected to a pressure transducer into the amniotic cavity to measure changes in intrauterine pressure.
-
Vascular Catheterization: Place catheters in a maternal artery and vein for drug administration and blood sampling.
-
Recovery: Allow the animals to recover from surgery for at least 5-7 days before experimentation.
2. Experimental Procedure:
-
Baseline Recording: Record baseline myometrial EMG activity and IUP for a period of 1-2 hours to establish a stable baseline.
-
Drug Administration: Administer this compound intravenously at escalating doses. A typical dose range for prostaglandins in sheep would be in the µg/kg range. Administer a vehicle control (saline) in a separate group of animals.
-
Comparative Arms: In separate experiments, administer other uterotonic agents such as oxytocin (in IU) and misoprostol (in µg/kg) for comparison.
-
Data Recording: Continuously record EMG and IUP data throughout the experiment.
3. Data Analysis:
-
EMG Analysis: Analyze the EMG recordings for changes in the frequency (bursts per hour) and duration (seconds per burst) of electrical bursts.
-
IUP Analysis: Analyze the IUP recordings for changes in the frequency (contractions per hour), amplitude (mmHg), and duration (seconds) of uterine contractions.
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA, t-tests) to compare the effects of this compound with the vehicle control and other uterotonic agents.
In Vitro Myometrial Strip Contractility Assay
This protocol describes an in vitro method to assess the direct effect of this compound on myometrial tissue.
1. Tissue Collection and Preparation:
-
Obtain myometrial biopsies from consenting patients undergoing elective cesarean section at term.
-
Immediately place the tissue in cooled, oxygenated physiological salt solution (PSS).
-
Dissect the myometrium into longitudinal strips of approximately 2 mm x 10 mm.
2. Organ Bath Setup:
-
Mount the myometrial strips in organ baths containing PSS at 37°C, continuously bubbled with 95% O2 and 5% CO2.
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an initial tension of 1-2 grams and allow the tissue to equilibrate for at least 60-90 minutes, during which spontaneous contractions should develop.
3. Experimental Procedure:
-
Baseline Recording: Record spontaneous contractile activity for 20-30 minutes to establish a baseline.
-
Cumulative Dose-Response Curve: Add increasing concentrations of this compound to the organ bath in a cumulative manner (e.g., from 1 nM to 10 µM).
-
Comparative Analysis: In parallel experiments, generate dose-response curves for other uterotonics like oxytocin and misoprostol.
4. Data Analysis:
-
Measure the frequency, amplitude, and duration of contractions at each drug concentration.
-
Calculate the area under the curve (AUC) to represent the total contractile activity.
-
Construct dose-response curves and determine the EC50 (half-maximal effective concentration) for each compound.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Myometrial Cells
Caption: Signaling cascade of this compound in myometrial cells.
Experimental Workflow for In Vivo Validation
Caption: Workflow for in vivo validation of myometrial activity.
References
- 1. Effects of magnesium, oxytocin, and prostaglandin F2 alpha on the generation and propagation of excitation in the longitudinal muscle of rat myometrium during late pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An in-vivo model to examine the electromyographic activity of isolated myometrial tissue from pregnant sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uterine contractions in rodent models and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Misoprostol and Dinoprostone for elective induction of labour in nulliparous women at full term: A randomized prospective study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (5R)-Dinoprost Tromethamine: A Guide for Laboratory Professionals
(5R)-Dinoprost tromethamine, a synthetic prostaglandin analogue, requires careful handling and disposal due to its potential reproductive toxicity and other health hazards.[1][2][3][4] Adherence to proper disposal procedures is crucial to ensure personnel safety and environmental protection. This guide provides essential, step-by-step instructions for the safe disposal of this compound in a research setting.
Disposal of this compound and its associated waste must always be in accordance with local, regional, national, and international regulations.[1][3][4][5][6] This compound is recognized as being harmful if swallowed and may pose a risk to fertility or an unborn child.[1][2][3][4] Therefore, it is imperative to treat it as a hazardous substance.
Hazard Profile and Disposal Considerations
The following table summarizes the key hazards associated with this compound, which inform the necessary disposal protocols.
| Hazard Classification | Description | Disposal Implication |
| Reproductive Toxicity | May damage fertility or the unborn child.[1][2][3][4] | Segregate waste to prevent exposure. Handle with extreme caution, especially women of childbearing age.[3][4] |
| Acute Oral Toxicity | Harmful if swallowed.[1][2] | Do not dispose of via sinks or drains to prevent contamination of waterways.[5][7] |
| Environmental Hazard | Avoid release to the environment.[3][5] | All waste must be contained and treated as hazardous chemical waste.[5] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the standard procedure for the disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing appropriate PPE.
-
This includes, but is not limited to, chemical-resistant gloves, a lab coat or protective clothing, and eye protection or a face shield.[1][2][3][5][6]
2. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound, contaminated labware (e.g., pipette tips, weighing boats), and contaminated PPE in a dedicated, leak-proof container.[8][9]
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled waste container. Do not mix with other waste streams unless compatibility has been confirmed.[8][9]
-
Sharps: Any chemically contaminated sharps (e.g., needles, broken glass) must be placed in a designated, puncture-resistant sharps container labeled for chemical waste.[8]
-
Empty Containers: The original container may remain hazardous when empty.[5] It should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous liquid waste.[8] After rinsing, deface the label before disposal as regular lab glass or plastic, in accordance with institutional policy.[8]
3. Spill Management:
-
In the event of a spill, evacuate unnecessary personnel from the area.[5]
-
Contain the spill using dikes or inert absorbent materials (e.g., vermiculite, sand, or diatomite).[2][5][6][7]
-
Carefully collect the absorbent material and spilled substance using spark-proof tools and place it into a suitable, closed container for disposal.[1]
-
Decontaminate the spill area with alcohol or another suitable solvent, collecting all cleaning materials as hazardous waste.[2]
4. Labeling and Storage of Waste:
-
All waste containers must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Keep waste containers tightly closed except when adding waste.[1][2][6][7]
-
Store the sealed waste containers in a designated and secure satellite accumulation area, away from incompatible materials such as strong acids, bases, and oxidizers.[5][9]
5. Final Disposal:
-
Do not dispose of this compound waste down the drain or in the regular trash.[7][8]
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[10]
-
Follow all institutional procedures for waste pickup, including completing any necessary forms or manifests.[9]
Mandatory Visualizations
Logical Workflow for Disposal of this compound
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
- 1. echemi.com [echemi.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. zoetisus.com [zoetisus.com]
- 4. zoetisus.com [zoetisus.com]
- 5. bimedaus.com [bimedaus.com]
- 6. merck.com [merck.com]
- 7. merck.com [merck.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. odu.edu [odu.edu]
- 10. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
